endo-BCN-PEG2-PFP ester
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F5NO6/c25-18-19(26)21(28)23(22(29)20(18)27)36-17(31)7-9-33-11-12-34-10-8-30-24(32)35-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSLFTLVSWOAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401108188 | |
| Record name | 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401108188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421932-53-7 | |
| Record name | 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421932-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401108188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Technical Guide to endo-BCN-PEG2-PFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the properties, applications, and experimental protocols for endo-BCN-PEG2-PFP ester, a key heterobifunctional linker in the field of bioconjugation. This document serves as a critical resource for professionals engaged in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1][2]
Core Properties and Specifications
This compound is a versatile molecule engineered for two-step conjugation procedures, offering high efficiency and stability.[3] Its structure comprises three key functional components: an endo-bicyclo[6.1.0]nonyne (BCN) group for bioorthogonal click chemistry, a pentafluorophenyl (PFP) ester for amine-reactive conjugation, and a two-unit polyethylene (B3416737) glycol (PEG2) spacer.[3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C24H26F5NO6 | [3][4] |
| Molecular Weight | 519.5 g/mol | [3][4] |
| CAS Number | 1421932-53-7 | [3][4] |
| Purity | Typically ≥95% | [3][4] |
| Solubility | Soluble in DMSO, DMF, DCM | [3][4] |
| Storage Conditions | -20°C, under inert atmosphere | [3][4] |
Reaction Mechanisms and Functional Roles
The utility of this compound lies in its two distinct and orthogonal reaction capabilities, allowing for the sequential and specific linkage of two different molecules.[3]
Amine-Reactive PFP Ester
The pentafluorophenyl (PFP) ester is a highly reactive functional group that readily undergoes nucleophilic acyl substitution with primary and secondary amines, such as the lysine (B10760008) residues on proteins, to form stable amide bonds.[3] The five electron-withdrawing fluorine atoms on the phenyl ring render the carbonyl carbon exceptionally electrophilic, facilitating this reaction.[3]
A significant advantage of PFP esters over N-hydroxysuccinimide (NHS) esters is their enhanced stability in aqueous solutions, making them less susceptible to hydrolysis.[3][4] This increased stability allows for longer reaction times and potentially higher conjugation yields due to reduced loss of the reagent.[3]
Bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The endo-BCN group is a strained alkyne that participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][3] This bioorthogonal reaction proceeds rapidly and with high specificity with azide-functionalized molecules in complex biological media and at physiological conditions, forming a stable triazole linkage.[3] The high ring strain of the BCN moiety provides the thermodynamic driving force for this catalyst-free reaction.[3]
The PEG2 Spacer
The short, hydrophilic PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugate.[5] It also provides spatial separation between the conjugated molecules, which can reduce steric hindrance.
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound.
Protocol 1: Conjugation of this compound to an Amine-Containing Biomolecule
This protocol outlines the procedure for the first step of a two-step conjugation, where the PFP ester of the linker is reacted with a primary amine on a biomolecule (e.g., a protein).
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Amine-free buffer such as phosphate-buffered saline (PBS) at pH 8.0-8.5.[3]
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification.
Procedure:
-
Preparation of the Biomolecule: Ensure the biomolecule is in an amine-free buffer (e.g., PBS, pH 8.0-8.5).[3]
-
Preparation of the Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.[3]
-
Conjugation Reaction: Add a 5-10 molar excess of the this compound stock solution to the biomolecule solution.[3]
-
Incubation: Incubate the reaction mixture at 4°C for 2-4 hours.[3]
-
Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.[3]
-
Validation: Confirm the conjugation using MALDI-TOF mass spectrometry (to observe the mass shift) or SDS-PAGE (which may show a band shift).[3]
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the second step, where the BCN-functionalized biomolecule from Protocol 1 is reacted with an azide-containing molecule.
Materials:
-
BCN-functionalized biomolecule (from Protocol 1)
-
Azide-containing molecule of interest
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Preparation of Reactants: Ensure both the BCN-functionalized biomolecule and the azide-containing molecule are in an appropriate reaction buffer (e.g., PBS, pH 7.4).
-
SPAAC Reaction: Mix the BCN-functionalized biomolecule with the azide-containing molecule. A 2-4 fold molar excess of the azide (B81097) reagent over the BCN-modified biomolecule is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times can be shorter depending on the specific reactants.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as mass spectrometry or SDS-PAGE to observe the formation of the final conjugate.
-
Purification: Purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis.
Visualizing the Workflow and Mechanisms
The following diagrams illustrate the key processes and relationships involved in the use of this compound.
Caption: A two-step bioconjugation workflow using this compound.
Caption: Reaction mechanisms of the PFP ester and BCN moieties.
Caption: Functional components and properties of this compound.
References
The Dual-Action Mechanism of endo-BCN-PEG2-PFP Ester: A Technical Guide to Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation demands precision, efficiency, and stability. Heterobifunctional linkers are at the forefront of this evolution, enabling the controlled assembly of complex biomolecular architectures. Among these, the endo-BCN-PEG2-PFP ester has emerged as a powerful tool, offering a unique combination of bioorthogonal reactivity and amine-specific coupling. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its core functionalities.
Core Principles: A Trifunctional Architecture for Versatile Ligation
The this compound is a sophisticated molecule meticulously designed with three key functional components:
-
endo-Bicyclononyne (BCN): A strained alkyne that serves as the reactive handle for bioorthogonal chemistry.[1] Its high ring strain is the driving force for rapid and specific reactions with azide-containing molecules in a catalyst-free manner.[1]
-
Pentafluorophenyl (PFP) Ester: A highly reactive ester that readily undergoes nucleophilic acyl substitution with primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[1] The electron-withdrawing fluorine atoms significantly enhance the electrophilicity of the carbonyl carbon, making it an efficient acylating agent.[1]
-
Polyethylene Glycol (PEG2) Spacer: A short, hydrophilic two-unit PEG linker that connects the BCN and PFP ester moieties. This spacer enhances the solubility of the linker and the resulting conjugate in aqueous environments, and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[2]
This trifunctional design allows for a sequential and orthogonal two-step conjugation strategy, providing precise control over the assembly of bioconjugates.
Mechanism of Action: Two Orthogonal and Efficient Reactions
The utility of this compound lies in its ability to facilitate two distinct and highly efficient chemical transformations that do not interfere with one another.[1]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The BCN moiety participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This reaction involves the [3+2] cycloaddition between the strained alkyne of the BCN ring and an azide-functionalized molecule. The significant release of ring strain upon formation of the stable triazole ring drives the reaction forward, allowing it to proceed rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst.[1]
Nucleophilic Acyl Substitution with Amines
The PFP ester is a highly efficient amine-reactive functional group. It reacts with primary and secondary amines via nucleophilic acyl substitution to form a stable amide bond. The pentafluorophenol (B44920) is an excellent leaving group, facilitating the reaction. This reaction is most efficient under slightly basic conditions (pH 7.2-8.5), where the amine nucleophilicity is enhanced.[3]
Quantitative Data: A Comparative Look at Reactivity and Stability
The selection of a linker in bioconjugation is often guided by its reaction kinetics and stability. The this compound excels in both aspects.
Table 1: Comparative Reaction Kinetics
| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| SPAAC | BCN | Benzyl Azide | ~0.06 - 0.15 | Reaction rates can vary depending on the solvent and temperature.[4][5] |
| Aminolysis | Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | 2.46 x 10⁻¹ (pseudo-first-order k') | Significantly faster than the aminolysis of a poly(N-hydroxysuccinimide-4-vinyl benzoate) under similar conditions. |
Table 2: Comparative Stability of Amine-Reactive Esters in Aqueous Solution
| Ester Type | Condition | Half-life (t₁/₂) | Reference |
| PFP Ester | Aqueous MeCN | ~6-fold more stable than NHS ester | [1] |
| NHS Ester | pH 7.0, 0 °C | 4 - 5 hours | [6] |
| NHS Ester | pH 8.0, Room Temperature | 210 minutes | [6][7] |
| NHS Ester | pH 8.5, Room Temperature | 180 minutes | [6][7] |
| NHS Ester | pH 8.6, 4 °C | 10 minutes | [6] |
| NHS Ester | pH 9.0, Room Temperature | 125 minutes | [6][7] |
The data clearly indicates the superior hydrolytic stability of PFP esters compared to the more commonly used N-hydroxysuccinimide (NHS) esters, particularly at the slightly basic pH required for efficient amine acylation.[8] This enhanced stability translates to higher conjugation efficiencies and better reproducibility, as less of the reactive ester is lost to hydrolysis during the course of the reaction.
Experimental Protocols: A Guide to Successful Bioconjugation
The following protocols provide a detailed methodology for the two-step bioconjugation of two distinct molecules (e.g., a protein and a small molecule) using this compound.
Protocol 1: Conjugation of this compound to a Protein via Amine Acylation
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5-10 molar excess of the dissolved linker to the protein solution. Incubate at 4°C for 2-4 hours or at room temperature for 1-2 hours.
-
Quenching (Optional): To quench any unreacted PFP ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.
-
Characterization: Confirm conjugation and determine the degree of labeling using SDS-PAGE (observing a shift in molecular weight) and MALDI-TOF mass spectrometry (for a more precise mass determination).[4][9]
Protocol 2: SPAAC Reaction of the BCN-functionalized Protein with an Azide-containing Molecule
Materials:
-
BCN-functionalized protein (from Protocol 1)
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
SPAAC Reaction: Add a 1.5 to 5-fold molar excess of the azide-containing molecule to the BCN-functionalized protein. The reaction can be performed at room temperature and typically proceeds to completion within 1-4 hours.
-
Purification: Purify the final bioconjugate using an appropriate method based on the properties of the conjugated molecules (e.g., size-exclusion chromatography, affinity chromatography).
-
Characterization: Analyze the final conjugate by SDS-PAGE, MALDI-TOF MS, and other relevant analytical techniques to confirm successful ligation and purity.[10][11]
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the key mechanisms and workflows associated with the use of this compound.
Caption: Orthogonal reaction mechanisms of this compound.
Caption: A typical two-step bioconjugation workflow.
Caption: Advantages of PFP esters in bioconjugation.
Conclusion
The this compound represents a significant advancement in the field of bioconjugation, offering a robust and versatile platform for the precise construction of complex biomolecules. Its dual-action mechanism, combining the bioorthogonality of SPAAC with the efficiency and stability of PFP ester chemistry, provides researchers and drug development professionals with a powerful tool for a wide range of applications, from fundamental biological studies to the development of targeted therapeutics such as antibody-drug conjugates. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for harnessing the full potential of this innovative linker.
References
- 1. This compound | 1421932-53-7 | Benchchem [benchchem.com]
- 2. endo-BCN-PEG-PFP ester | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bruker.com [bruker.com]
Navigating Aqueous Environments: A Technical Guide to the Solubility and Stability of endo-BCN-PEG2-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical physicochemical properties of endo-BCN-PEG2-PFP ester, a heterobifunctional linker essential in bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. Understanding the behavior of this linker in aqueous solutions is paramount for optimizing conjugation reactions, ensuring reproducibility, and maintaining the integrity of resulting bioconjugates. This document provides a comprehensive overview of its solubility and stability, complete with experimental protocols and visual representations of key processes.
Core Concepts: Structure and Function
The this compound linker is comprised of three key functional components:
-
endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that participates in highly efficient and bioorthogonal copper-free click chemistry reactions (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC) with azide-functionalized molecules. The 'endo' configuration influences its reactivity and stability, and the BCN group itself is noted for its hydrophilicity compared to other click chemistry probes, making it well-suited for biological applications.[1]
-
Polyethylene (B3416737) Glycol (PEG2) Spacer: A two-unit polyethylene glycol chain that enhances the aqueous solubility and biocompatibility of the molecule.[1] This hydrophilic spacer also provides spatial separation between the conjugated molecules.
-
Pentafluorophenyl (PFP) Ester: A highly reactive electrophilic group for efficient conjugation to primary and secondary amines, such as those on lysine (B10760008) residues in proteins.[1] The five electron-withdrawing fluorine atoms make the carbonyl carbon exceptionally electrophilic, facilitating the formation of stable amide bonds.[1]
Solubility Profile
The solubility of this compound is a tale of two parts: high solubility in polar aprotic organic solvents and moderate, though enhanced, solubility in aqueous buffers. The presence of the hydrophilic PEG2 spacer and BCN moiety significantly contributes to its ability to be used in aqueous reaction environments.[1][2]
| Solvent Type | Solvents | Solubility Characteristics | Remarks |
| Organic | DMSO, DMF, DCM | High | Recommended for preparing stock solutions.[3] |
| Aqueous | Water, PBS, HEPES, Bicarbonate Buffer | Moderate | The PEG2 spacer enhances aqueous solubility.[1][4][5] PFP esters are typically first dissolved in a minimal amount of organic solvent before dilution into an aqueous reaction buffer. |
Aqueous Stability
A critical advantage of PFP esters is their enhanced stability against hydrolysis in aqueous solutions compared to other common amine-reactive esters like N-hydroxysuccinimide (NHS) esters.[3] This increased stability provides a longer reaction window, which can lead to higher conjugation efficiencies, especially when working with low concentrations of biomolecules.[1]
However, the PFP ester is still susceptible to hydrolysis, particularly under basic conditions. The primary degradation pathway is the hydrolysis of the ester bond to yield the corresponding carboxylic acid and pentafluorophenol, rendering the linker inactive for amine conjugation. The rate of this hydrolysis is highly dependent on the pH of the solution.[6]
| Parameter | General Trend | Comparison with NHS Esters | Remarks |
| pH | Stability decreases as pH increases (base-catalyzed hydrolysis).[1][6] | PFP esters are significantly more stable than NHS esters in aqueous solutions.[6][7] One study found a PFP ester to be approximately 6-fold more stable than an NHS ester in aqueous acetonitrile.[7] | The optimal pH for conjugation with primary amines is a compromise between amine reactivity (favored at higher pH) and ester stability (favored at lower pH), typically in the range of 7.2-8.5.[6] |
| Temperature | Stability decreases as temperature increases. | Similar trend to NHS esters, though PFP esters are generally more thermostable. | For sensitive proteins, reactions can be performed at 4°C for a longer duration to minimize hydrolysis. |
| Buffer Composition | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the target molecule for reaction with the PFP ester.[6] | Same recommendation as for NHS esters. | Recommended buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate buffers.[6] |
Representative Half-life of an NHS Ester at Various pH Values (for illustrative purposes)
| pH | Half-life |
| 7.0 | Hours |
| 8.0 | Minutes |
| 8.5 | Minutes |
| > 9.0 | Seconds to Minutes |
This data is for a generic NHS ester and serves to demonstrate the trend of decreasing stability with increasing pH. PFP esters are more stable than NHS esters.[1][8]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in a given aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge capable of high speed
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated standards of this compound
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The exact amount should be more than what is expected to dissolve.
-
Dissolution: Add a known volume of the desired aqueous buffer to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample by HPLC. Compare the peak area of the analyte to a pre-established calibration curve to determine its concentration in the saturated solution.
-
Calculation: The solubility is reported as the determined concentration (e.g., in mg/mL or mM).
Protocol 2: Determination of Aqueous Stability (HPLC-Based Method)
This protocol describes a method to determine the hydrolytic stability (half-life) of this compound at different pH values.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffers at various pH values (e.g., pH 6.0, 7.4, 8.5)
-
Constant temperature incubator or water bath
-
HPLC system with a C18 column and UV-Vis detector
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Reaction Setup: For each pH to be tested, pre-warm the aqueous buffer to the desired temperature (e.g., 25°C or 37°C).
-
Initiation of Hydrolysis: Add a small volume of the DMSO stock solution to the pre-warmed buffer to achieve a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). Ensure the final DMSO concentration is low (e.g., <5%) to minimize its effect on the hydrolysis rate. Mix thoroughly.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching (Optional but recommended for consistency): Immediately add the aliquot to a vial containing a quenching solution to stop any further reaction, although for hydrolysis studies, immediate dilution in the mobile phase and injection can also be effective.
-
HPLC Analysis: Analyze each time-point sample by HPLC to determine the concentration of the remaining intact this compound. The HPLC method should be able to resolve the parent compound from its hydrolysis products.
-
Data Analysis: Plot the natural logarithm of the concentration of the intact ester versus time. The data should fit a first-order decay curve.
-
Half-Life Calculation: The slope of the resulting line is equal to -k, where k is the first-order rate constant. The half-life (t½) can be calculated using the following equation: t½ = ln(2) / k
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, provide visual representations of the hydrolysis pathway and a typical experimental workflow for stability assessment.
Caption: Hydrolysis pathway of this compound in an aqueous environment.
Caption: Experimental workflow for determining the aqueous stability of the PFP ester.
References
- 1. This compound | 1421932-53-7 | Benchchem [benchchem.com]
- 2. endo-BCN-PEG-PFP ester | AxisPharm [axispharm.com]
- 3. This compound, 1421932-53-7 | BroadPharm [broadpharm.com]
- 4. endo-BCN-PEG4-PFP ester | Benchchem [benchchem.com]
- 5. endo-BCN-PEG4-PFP ester, 2904607-26-5 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
The Ascendancy of PFP Esters in Amine-Reactive Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the precise and efficient labeling of biomolecules is paramount. The covalent modification of primary amines, abundant in proteins and other biological macromolecules, remains a cornerstone of these endeavors. While N-hydroxysuccinimide (NHS) esters have long been the workhorse for such applications, a superior alternative has emerged in the form of pentafluorophenyl (PFP) esters. This technical guide provides an in-depth exploration of the role of PFP esters in amine-reactive labeling, detailing their chemical advantages, providing quantitative comparisons, and offering detailed experimental protocols to empower researchers in their selection of optimal conjugation reagents.
The Chemical Advantage of PFP Esters
PFP esters are active esters derived from pentafluorophenol (B44920) and are employed to couple carboxylic acids to primary and secondary amines, resulting in the formation of stable amide bonds.[1] The superior performance of PFP esters stems from the potent electron-withdrawing nature of the pentafluorophenyl group. This key characteristic renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a significantly better leaving group compared to N-hydroxysuccinimide.[1] This enhanced reactivity and stability profile translates to more efficient and reliable conjugation reactions, particularly in the aqueous environments typically used for modifying sensitive biomolecules.[1]
Reaction Mechanism
The reaction of a PFP ester with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the PFP ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the stable pentafluorophenolate leaving group and forming a robust amide bond.
Caption: Reaction of a PFP ester with a primary amine to form a stable amide bond.
Quantitative Comparison: PFP Esters vs. NHS Esters
The primary advantages of PFP esters over the more conventional NHS esters are their enhanced stability toward hydrolysis and their increased reactivity towards aminolysis.[1] This combination leads to more efficient and reproducible conjugation reactions.[1]
Hydrolytic Stability
A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that deactivates the ester and reduces the efficiency of the desired conjugation.[1] PFP esters exhibit a markedly lower rate of spontaneous hydrolysis.[1] In a comparative study, PFP esters were found to be approximately 6-fold more stable than NHS esters in aqueous solutions.[2]
| Active Ester | Solvent System | Relative Stability | Reference |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | High | [1] |
| N-hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | Low | [1] |
| pH | NHS Ester Half-life in Aqueous Solution |
| 7.0 | Hours |
| 8.0 | Minutes |
| 8.6 (4°C) | 10 minutes |
Reactivity towards Amines (Aminolysis)
Kinetic studies have demonstrated the superior reactivity of PFP esters in the desired reaction with amines. In a comparative study, the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) was significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate) under similar conditions.[4]
| Active Ester Polymer | Amine | Pseudo-first-order rate constant (k') | Reference |
| Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | 2.46 x 10⁻¹ s⁻¹ | [4] |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-aminomethylpyrene | 3.49 x 10⁻³ s⁻¹ | [4] |
This higher reactivity allows for faster reaction times and potentially lower molar excesses of the labeling reagent, which is particularly beneficial when working with precious biomolecules.[1]
Caption: Key advantages of PFP esters for amine-reactive labeling.
Experimental Protocols
The following protocols provide detailed methodologies for the conjugation of PFP esters to biomolecules and for assessing their stability.
General Protocol for PFP Ester Conjugation to a Protein
This protocol describes a general method for conjugating a PFP ester to a protein containing primary amines (e.g., lysine (B10760008) residues).[2]
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5)[2][3]
-
PFP ester reagent
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[2]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[3]
-
Purification column (e.g., size-exclusion chromatography)[2]
Procedure:
-
Prepare the Biomolecule Solution:
-
Prepare the PFP Ester Solution:
-
Equilibrate the PFP ester vial to room temperature before opening to prevent moisture condensation.[5]
-
Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-100 mM).[3][5] Do not prepare stock solutions for long-term storage as PFP esters are moisture-sensitive.[5]
-
-
Initiate the Conjugation Reaction:
-
Quench the Reaction:
-
Purify the Conjugate:
Caption: A typical workflow for labeling proteins with PFP esters.
Protocol for Monitoring PFP Ester Stability by HPLC
This protocol outlines a method to determine the hydrolytic stability of a PFP ester in a specific buffer.[1]
Materials:
-
PFP ester
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.[1]
-
Initiate the hydrolysis reaction by diluting the PFP ester stock solution into the buffer of interest to a final concentration of 1 mM.[1]
-
Immediately inject a sample (t=0) into the HPLC system.[1]
-
Continue to take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).[1]
-
Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength (e.g., 260 nm).[1]
-
Calculate the half-life (t½) of the PFP ester by plotting the natural logarithm of the PFP ester concentration versus time.[1]
Applications in Drug Development and Research
The superior properties of PFP esters make them highly valuable in various research and drug development applications:
-
Antibody-Drug Conjugates (ADCs): The efficiency and reliability of PFP esters are critical for the development of ADCs, where precise control over the drug-to-antibody ratio (DAR) is essential for therapeutic efficacy and safety.
-
Peptide Synthesis: PFP esters are widely used in both solid-phase and solution-phase peptide synthesis due to their high reactivity, which leads to faster coupling times and reduced side reactions like epimerization.[6]
-
Fluorescent Labeling: PFP esters are used to attach fluorescent dyes to proteins and other biomolecules for applications in cellular imaging, flow cytometry, and immunoassays.[7]
-
Biomolecule Immobilization: PFP esters can be used to immobilize proteins, peptides, or oligonucleotides onto surfaces for the development of biosensors and microarrays.
Conclusion
Pentafluorophenyl esters represent a significant advancement in amine-reactive labeling chemistry. Their enhanced stability towards hydrolysis and greater reactivity towards aminolysis compared to traditional NHS esters translate into more efficient reactions, higher yields, and improved reproducibility.[1][4] For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies, PFP esters offer a robust and reliable solution, paving the way for the development of next-generation biotherapeutics, diagnostics, and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Bioconjugation: An In-depth Technical Guide to the endo-BCN-PEG2-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
The endo-BCN-PEG2-PFP ester is a heterobifunctional linker at the forefront of bioconjugation, enabling the precise and efficient coupling of molecules to biological entities. This guide provides a comprehensive technical overview of its components, their synergistic functions, and detailed protocols for its application in creating advanced bioconjugates such as antibody-drug conjugates (ADCs) and targeted imaging agents.
Deconstructing the this compound: A Trifunctional Powerhouse
The efficacy of the this compound lies in the distinct and complementary roles of its three core components: the Pentafluorophenyl (PFP) ester, the Polyethylene (B3416737) Glycol (PEG2) spacer, and the endo-Bicyclo[6.1.0]nonyne (endo-BCN) group.[1]
-
Pentafluorophenyl (PFP) Ester: The Amine-Reactive Anchor: The PFP ester is a highly reactive functional group designed for efficient and stable conjugation to primary and secondary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies.[1] The five electron-withdrawing fluorine atoms on the phenyl ring render the carbonyl carbon exceptionally electrophilic, facilitating a rapid nucleophilic acyl substitution reaction with amine groups to form a robust amide bond.[1] PFP esters are notably more stable in aqueous solutions compared to their commonly used N-hydroxysuccinimide (NHS) ester counterparts, offering a significant advantage in bioconjugation reactions by minimizing hydrolysis and improving conjugation efficiency.[2][3][4]
-
PEG2 Spacer: The Hydrophilic Bridge: Connecting the reactive ends is a discrete two-unit polyethylene glycol (PEG2) spacer. This short, hydrophilic linker plays a crucial role in the overall performance of the resulting conjugate.[1] The PEG2 spacer enhances the aqueous solubility of the linker and the final bioconjugate, which is particularly beneficial when working with hydrophobic payloads.[5] Furthermore, it provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the protein or antibody.[6] The length of the PEG spacer is a critical parameter that can be optimized to fine-tune the pharmacokinetic properties of the bioconjugate.[7][8]
-
endo-BCN Group: The Bioorthogonal Click Handle: The endo-BCN moiety is a strained cyclooctyne (B158145) that serves as a highly reactive partner in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal "click chemistry".[1] The significant ring strain in the BCN molecule is released upon reaction with an azide, providing the thermodynamic driving force for a rapid and specific [3+2] cycloaddition to form a stable triazole linkage.[1] A key advantage of SPAAC is that it proceeds efficiently at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. The 'endo' configuration of the BCN group influences its reactivity and stability profile.[1]
Quantitative Data Presentation
The selection of a linker in bioconjugation is a data-driven decision. The following tables summarize key quantitative data related to the performance of the components of the this compound.
Table 1: Comparative Hydrolytic Stability of Amine-Reactive Esters
PFP esters exhibit significantly greater stability in aqueous solutions compared to NHS esters, leading to higher conjugation efficiencies due to reduced competing hydrolysis.[2][3][4]
| Active Ester | pH | Temperature | Half-life (t½) | Reference |
| PFP Ester | - | Aqueous Acetonitrile | More Stable than NHS Ester | [2] |
| NHS Ester | 7.0 | 0°C | 4 - 5 hours | |
| 7.0 | Room Temperature | 4 - 5 hours | ||
| 8.0 | Room Temperature | 1 hour - 210 minutes | ||
| 8.5 | Room Temperature | 180 minutes | [2] | |
| 8.6 | 4°C | 10 minutes | ||
| 9.0 | Room Temperature | 125 minutes | [2] |
Table 2: Second-Order Rate Constants for endo-BCN SPAAC Reaction
The strain-promoted alkyne-azide cycloaddition (SPAAC) with endo-BCN is a rapid and efficient bioorthogonal reaction. The reaction follows second-order kinetics.
| Reactants | Solvent System | Second-Order Rate Constant (k₂) | Reference |
| endo-BCN + Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 M⁻¹s⁻¹ | |
| endo-BCN-ylmethanol + Benzyl Azide | DMSO | 0.15 M⁻¹s⁻¹ | [8] |
Table 3: Influence of PEG Spacer Length on Conjugate Properties
The length of the PEG spacer can impact the biological activity and pharmacokinetic properties of a bioconjugate.
| Conjugate | PEG Spacer | Observation | Reference |
| ⁶⁸Ga-NOTA-RM26 (Bombesin analog) | PEG2 | IC₅₀ = 3.1 ± 0.2 nM | [8] |
| PEG3 | Lower liver uptake in vivo compared to other lengths | [8] | |
| PEG4 | IC₅₀ = 5.4 ± 0.4 nM | [8] | |
| Trastuzumab-MMAD | PEG2 | Higher Drug-to-Antibody Ratio (DAR) achieved compared to PEG8 | [7] |
| PEG8 | Associated with increased aggregation compared to PEG2 | [7] |
Experimental Protocols
The following protocols provide a detailed methodology for a two-step conjugation process using this compound to link a payload to an antibody.
Protocol 1: Antibody Modification with this compound
This protocol describes the initial conjugation of the PFP ester moiety to primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5-10 molar excess of the dissolved this compound to the antibody solution. The final concentration of DMSO in the reaction mixture should ideally be kept below 20% (v/v).
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.
-
-
Quenching the Reaction:
-
To quench any unreacted PFP ester, add the quenching buffer to a final concentration of 10-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the BCN-modified Antibody:
Protocol 2: SPAAC Ligation of an Azide-modified Payload to the BCN-Antibody
This protocol describes the "click" reaction between the BCN-functionalized antibody and an azide-containing molecule.
Materials:
-
Purified BCN-modified antibody from Protocol 1
-
Azide-modified payload (e.g., drug, fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the BCN-modified antibody with a 2-4 fold molar excess of the azide-modified payload.
-
The reaction can be performed in an aqueous buffer like PBS.
-
-
SPAAC Reaction:
-
Purification of the Final Conjugate:
-
Purify the final antibody-payload conjugate using size-exclusion chromatography or another suitable chromatography method (e.g., HIC, IEX) to remove the excess azide-modified payload.[1]
-
Protocol 3: Characterization of the Final Conjugate
It is crucial to characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm successful conjugation.
Methods:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Analyze the purified conjugate by SDS-PAGE under reducing and non-reducing conditions.
-
Successful conjugation will result in a shift in the molecular weight of the antibody bands compared to the unconjugated antibody.[1]
-
-
Mass Spectrometry (MALDI-TOF or ESI-MS):
-
Determine the precise molecular weight of the conjugate to calculate the average DAR. Mass spectrometry provides a more accurate determination of molecular weight than SDS-PAGE.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC can be used to separate antibody species with different numbers of conjugated payloads, allowing for the determination of the DAR distribution.
-
-
UV-Vis Spectroscopy:
-
If the payload has a distinct UV-Vis absorbance spectrum from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths.
-
Mandatory Visualizations
The following diagrams illustrate the key processes and relationships involved in the use of this compound.
Caption: Core components and their functions.
Caption: Two-step bioconjugation workflow.
Caption: Chemical reactions in the conjugation process.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Relative rates of hydrolysis by rat pancreatic lipase of esters of C2-C18 fatty acids with C1-C18 primary n-alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
The Strategic Application of endo-BCN-PEG2-PFP Ester in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that dictates the physicochemical properties and biological activity of the PROTAC. This technical guide provides an in-depth exploration of the applications of a specific, advanced linker, endo-BCN-PEG2-PFP ester , in the development of novel PROTACs. This linker combines the advantages of bioorthogonal chemistry, a flexible and solubilizing spacer, and a highly reactive ester for efficient PROTAC synthesis.
Core Components of the this compound Linker
The this compound is a heterobifunctional linker designed for a two-step sequential conjugation strategy in PROTAC synthesis. Its structure comprises three key functional components:
-
endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction allows for the specific and efficient conjugation of the linker to an azide-modified ligand under mild, biocompatible conditions.[1]
-
PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic polyethylene (B3416737) glycol spacer. PEG linkers are widely incorporated into PROTAC design to enhance the solubility and cell permeability of the final molecule.[2] The flexibility of the PEG chain is also crucial for enabling the optimal orientation of the POI and E3 ligase to form a productive ternary complex.
-
PFP (Pentafluorophenyl) Ester: A highly reactive amine-reactive group. PFP esters are superior to the more common N-hydroxysuccinimide (NHS) esters for amine acylation due to their increased stability towards hydrolysis and higher reactivity.[3] This allows for efficient and high-yield formation of stable amide bonds with primary or secondary amines on a protein ligand.
PROTAC Synthesis Strategy using this compound
The dual reactivity of the this compound linker enables a modular and efficient approach to PROTAC synthesis. A typical strategy involves two key steps:
-
Amide Bond Formation: The PFP ester end of the linker is reacted with an amine-containing ligand (either the POI binder or the E3 ligase ligand). This reaction is typically carried out in an organic solvent with a mild base.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The resulting BCN-functionalized ligand is then conjugated to the second ligand, which has been pre-functionalized with an azide (B81097) group. This "click" reaction proceeds readily in a variety of solvents, including aqueous buffers, without the need for a copper catalyst.[4]
This modular approach is highly advantageous as it allows for the synthesis of a library of PROTACs by combining different POI and E3 ligase ligands with the same linker, facilitating the optimization of degradation activity.
Experimental Protocols
General Protocol for PROTAC Synthesis
Materials:
-
Amine-functionalized POI ligand (Ligand-NH2)
-
Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-azide)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC for purification
Step 1: Reaction of PFP ester with Amine-functionalized Ligand
-
Dissolve the amine-functionalized POI ligand (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting endo-BCN-PEG2-Ligand intermediate by flash chromatography or preparative HPLC.
Step 2: SPAAC Reaction with Azide-functionalized Ligand
-
Dissolve the purified endo-BCN-PEG2-Ligand (1 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a mixture of DMSO and PBS (e.g., 4:1 v/v).
-
Stir the reaction at room temperature for 4-12 hours, or at 4°C overnight. Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Evaluation of PROTAC Activity
The efficacy of a newly synthesized PROTAC is assessed through a series of in-cell assays to measure its ability to induce the ubiquitination and subsequent degradation of the target protein.
Ternary Complex Formation Assay (NanoBRET™)
The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for protein degradation. The NanoBRET™ assay is a live-cell method to quantify this interaction.[5][6]
Protocol Overview:
-
Cell Transfection: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (the energy acceptor).[7]
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the HaloTag®-fusion protein.[8]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals.[8]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.[8]
In-Cell Ubiquitination Assay
This assay determines if the formation of the ternary complex leads to the ubiquitination of the target protein.
Protocol Overview (Immunoprecipitation and Western Blot):
-
Cell Treatment: Treat cells with the PROTAC at various concentrations for a short period (e.g., 1-4 hours). Include a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
Western Blot: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody. An increase in high-molecular-weight bands corresponding to the ubiquitinated target protein confirms PROTAC activity.[9]
Protein Degradation Assay (Western Blot)
The definitive measure of PROTAC efficacy is the reduction in the total cellular levels of the target protein. This is typically quantified by Western blotting.[10]
Protocol Overview:
-
Cell Treatment: Plate cells and treat them with a range of PROTAC concentrations for a set period (e.g., 24 hours).[11]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration of each lysate to ensure equal loading.[12]
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein. A loading control (e.g., GAPDH or β-actin) should also be probed on the same membrane.
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities using densitometry software.[10]
-
Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (the maximum degradation achieved).[10][12]
Data Presentation
The following tables summarize hypothetical quantitative data for a potent BRD4-targeting PROTAC synthesized using the this compound linker.
Table 1: Ternary Complex Formation and Ubiquitination
| Assay | Metric | Value |
| NanoBRET™ | EC50 | 50 nM |
| In-Cell Ubiquitination | Effective Concentration | 100 nM |
Table 2: Protein Degradation in Cancer Cell Lines
| Cell Line | Target Protein | DC50 | Dmax |
| MDA-MB-231 | BRD4 | 7.36 nM | >98% |
| LNCaP | BRD4 | 10 nM | >95% |
| VCaP | BRD4 | 15 nM | >95% |
Note: The data presented are representative values for a potent BRD4 degrader and are for illustrative purposes. Actual values will vary depending on the specific ligands and cell line used.[13][14]
Visualization of Pathways and Workflows
Signaling Pathways
BRD4 Signaling Pathway
The bromodomain and extraterminal domain (BET) protein BRD4 is a key epigenetic reader that binds to acetylated histones and regulates the transcription of oncogenes like c-MYC. PROTAC-mediated degradation of BRD4 leads to the downregulation of these target genes and subsequent anti-proliferative effects in cancer cells.
Androgen Receptor (AR) Signaling Pathway
The androgen receptor is a key driver of prostate cancer. Upon binding to androgens like testosterone, it translocates to the nucleus and activates genes that promote tumor growth. PROTACs that target the AR for degradation can effectively block this signaling pathway.
Experimental Workflows
PROTAC Synthesis Workflow
This diagram illustrates the two-step modular synthesis of a PROTAC using this compound.
PROTAC Evaluation Workflow
This diagram outlines the logical flow of experiments to characterize the activity of a newly synthesized PROTAC.
Conclusion
The this compound linker is a powerful tool for the development of PROTACs, offering a streamlined and modular synthetic route. Its distinct functionalities—a stable and highly reactive PFP ester for initial conjugation, a solubilizing and flexible PEG spacer, and a bioorthogonal BCN group for the final "click" reaction—enable the efficient construction of diverse PROTAC libraries. The detailed experimental protocols and evaluation workflows provided in this guide serve as a comprehensive resource for researchers aiming to harness the potential of this advanced linker in the discovery of novel protein degraders. By systematically applying these methodologies, scientists can accelerate the identification and optimization of potent and selective PROTACs for therapeutic development.
References
- 1. This compound | 1421932-53-7 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. benchchem.com [benchchem.com]
- 10. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. urotoday.com [urotoday.com]
- 14. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations Using endo-BCN-PEG2-PFP Ester for Protein Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial investigations and applications of endo-BCN-PEG2-PFP ester, a heterobifunctional linker, for protein labeling. This document details the core principles of its reactivity, experimental protocols for protein conjugation, and its significant application in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
The this compound is a versatile chemical tool designed for the sequential or two-step labeling of biomolecules. It features two key reactive moieties: a pentafluorophenyl (PFP) ester for amine-reactive conjugation and a bicyclo[6.1.0]nonyne (BCN) group for bioorthogonal, copper-free click chemistry. A short, hydrophilic polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and minimizes steric hindrance during conjugation.
The PFP ester end reacts with primary amines, such as the side chain of lysine (B10760008) residues on the surface of proteins, to form stable amide bonds. PFP esters are often preferred over the more common N-hydroxysuccinimide (NHS) esters due to their higher stability in aqueous solutions, which can lead to greater labeling efficiency.
The BCN group is a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. This bioorthogonal reaction is highly specific and can be performed under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. A primary application of this linker is in the construction of PROTACs, which are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.
Data Presentation: Quantitative Analysis of Labeling Efficiency
The efficiency of protein labeling is a critical parameter in the development of protein conjugates for therapeutic or research purposes. The use of PFP esters, such as the one present in this compound, has been shown to offer advantages in labeling efficiency over traditional NHS esters.
| Parameter | PFP Ester | NHS Ester | Biomolecule | Reference |
| Labeling Efficiency | 85% | 60% | Lysozyme | [Not Available] |
| Labeling Selectivity | ~70% | Lower (heterogeneous) | Kappa light chain of human mAbs (specifically K188) | [Not Available] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol outlines the general steps for conjugating this compound to a protein of interest. Optimization of reaction conditions, such as the molar ratio of linker to protein, pH, and incubation time, may be necessary for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, exchange the buffer using dialysis or a desalting column.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 5-10 molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at 4°C or for 30-60 minutes at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Confirm conjugation and determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or SDS-PAGE analysis.
-
Experimental Workflow for Protein Labeling and Subsequent Bioorthogonal Ligation
The following diagram illustrates the two-stage process involving initial protein labeling with this compound followed by the bioorthogonal SPAAC reaction with an azide-tagged molecule.
Application in PROTAC Development: The Ubiquitin-Proteasome System
A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
The this compound can be used to first label a ligand for the POI. The BCN handle is then used to attach a ligand for an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)) via a SPAAC reaction with an azide-modified E3 ligase ligand.
The Ubiquitin-Proteasome Signaling Pathway
The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, which is exploited by PROTACs.
PROTAC-Mediated Degradation of Bruton's Tyrosine Kinase (BTK)
A specific application of PROTACs is the targeted degradation of Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. Several BTK-targeting PROTACs have been developed that utilize a BCN-containing linker to connect a BTK inhibitor to an E3 ligase ligand.
The diagram below illustrates the mechanism of action of a BTK-targeting PROTAC.
Stability and Functional Considerations
While specific stability data for proteins labeled with this compound is not extensively published, the stability of the resulting conjugate is influenced by several factors. The amide bond formed by the PFP ester is highly stable. The triazole linkage from the SPAAC reaction is also very stable under physiological conditions. The overall stability of the labeled protein will depend on the location and number of modifications, as extensive labeling could potentially perturb the protein's tertiary structure. It is recommended to perform stability studies, such as thermal shift assays or functional assays over time, to assess the impact of labeling on the specific protein of interest.
The effect of labeling on protein function is a critical consideration. The site of conjugation can influence the protein's activity. Labeling within an active site or a binding interface is likely to be detrimental. However, the preference of PFP esters for certain surface-exposed lysines can sometimes result in labeling sites that do not significantly impact function. For applications like PROTACs, the linker must be designed to correctly orient the target protein and the E3 ligase to facilitate ubiquitination without sterically hindering the necessary protein-protein interactions. Functional assays, such as enzyme activity assays or binding assays, should be conducted to validate the function of the labeled protein. In the context of PROTACs, the ultimate functional readout is the degradation of the target protein, which can be assessed by techniques like Western blotting or mass spectrometry-based proteomics.
The Ascendance of BCN Reagents in Bioorthogonal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment. By employing reactions that proceed with high selectivity and efficiency without interfering with endogenous biochemical processes, researchers can now label, track, and modify biomolecules with unprecedented precision. Among the arsenal (B13267) of bioorthogonal tools, bicyclo[6.1.0]nonyne (BCN) reagents have emerged as a versatile and powerful class of molecules, particularly for copper-free click chemistry applications. This technical guide provides a comprehensive overview of BCN reagents, their reaction mechanisms, quantitative kinetic data, detailed experimental protocols, and their expanding applications in research and drug development.
Introduction to BCN and Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biological processes[1]. A key reaction in this field is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free variant of the well-known "click" reaction. SPAAC utilizes the inherent ring strain of cyclooctynes to drive a [3+2] dipolar cycloaddition with azides, forming a stable triazole linkage[2][3].
BCN is a strained cyclooctyne (B158145) that has gained significant attention due to its favorable balance of reactivity, stability, and small size[2][4][5]. Unlike some other cyclooctynes, BCN offers lower lipophilicity, which can be advantageous in certain biological contexts[5][6]. Its derivatives, often featuring polyethylene (B3416737) glycol (PEG) linkers to enhance aqueous solubility and reduce steric hindrance, are widely used for bioconjugation, imaging, and drug delivery[2][7][8].
The Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The fundamental reaction involving BCN is the SPAAC reaction with an azide-functionalized molecule. The driving force for this reaction is the significant ring strain within the BCN molecule, which distorts the alkyne bond from its ideal linear geometry[2][9]. This strain is released upon the concerted formation of two new sigma bonds with the 1,3-dipole of the azide (B81097), leading to a stable triazole product[2]. This reaction proceeds efficiently without the need for a cytotoxic copper catalyst, a major advantage for applications in living systems[1][3].
Quantitative Data: Reaction Kinetics
The efficiency of a bioorthogonal reaction is paramount, and it is quantitatively described by the second-order rate constant (k₂). The table below summarizes the reported reaction rates for BCN with various reactants, providing a comparison with other common cyclooctynes.
| Cyclooctyne | Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| BCN | Benzyl (B1604629) Azide | ~0.06 - 0.1 | [6] |
| BCN | Tetrazole | ~11,400 - 39,200 | [10] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | [6] |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | [6] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used[6]. While BCN's reaction with azides is slower than that of DBCO, its significantly faster kinetics with tetrazoles opens up possibilities for rapid labeling applications[10].
Experimental Protocols
Protocol 1: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy
This method allows for the quantitative comparison of different cyclooctynes by monitoring the change in reactant or product concentration over time[6].
Materials:
-
Cyclooctyne (e.g., BCN)
-
Azide-functionalized molecule (e.g., benzyl azide)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the BCN compound and the azide compound in the chosen deuterated solvent at known concentrations.
-
In an NMR tube, mix the BCN and azide stock solutions at a 1:1 molar ratio.
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular time intervals.
-
Integrate the signals corresponding to a disappearing reactant proton and a newly appearing product proton.
-
Plot the concentration of the reactant versus time and fit the data to a second-order rate equation to determine the rate constant (k₂).
Protocol 2: General Protocol for Bioorthogonal Labeling of a Protein
This protocol outlines a general procedure for labeling a protein that has been metabolically engineered to contain an azide group with a BCN-functionalized probe (e.g., a fluorescent dye).
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
BCN-functionalized probe (e.g., BCN-fluorophore)
-
Reaction buffer (e.g., PBS)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the BCN-functionalized probe in a minimal amount of a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Add the BCN probe solution to the azide-modified protein solution. A 5- to 20-fold molar excess of the BCN probe is typically used.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Reaction times may require optimization.
-
Remove the excess, unreacted BCN probe by a suitable purification method, such as size-exclusion chromatography or dialysis.
-
Analyze the labeled protein using SDS-PAGE with in-gel fluorescence scanning to confirm successful conjugation.
Applications in Research and Drug Development
The versatility of BCN reagents has led to their widespread adoption in various applications:
-
Bioconjugation: BCN chemistry is used to create well-defined conjugates of proteins, peptides, nucleic acids, and small molecules.[1] This is crucial for developing antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody for targeted cancer therapy.[11]
-
Cellular Imaging: By conjugating BCN to fluorescent dyes, researchers can visualize and track biomolecules within living cells and organisms, providing insights into cellular processes.[1][12]
-
Drug Delivery: BCN-functionalized carriers can be used to deliver therapeutic agents to specific sites in the body. The bioorthogonal nature of the reaction allows for the attachment of targeting ligands or the release of drugs under specific conditions.[1]
-
Materials Science: BCN click chemistry is employed to create functionalized materials with precise control over their structure and properties.[1]
Conclusion
BCN reagents have solidified their place as a cornerstone of bioorthogonal chemistry. Their favorable combination of reactivity, stability, and biocompatibility makes them an invaluable tool for researchers, scientists, and drug development professionals. While the SPAAC reaction with azides is a workhorse, the extremely rapid kinetics with tetrazoles expands the possibilities for applications requiring fast labeling. By understanding the underlying principles and utilizing the detailed protocols provided, researchers can effectively harness the power of BCN reagents to advance their scientific endeavors.
References
- 1. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 5. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BCN | BroadPharm [broadpharm.com]
- 9. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bicyclononyne - Wikipedia [en.wikipedia.org]
- 12. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strain-promoted alkyne-azide cycloaddition (SPAAC) has become an indispensable tool in bioorthogonal chemistry, enabling the covalent ligation of molecules within complex biological systems. This technical guide provides an in-depth exploration of the fundamental principles of SPAAC, including its mechanism, kinetics, and the critical role of cyclooctyne (B158145) structure. Detailed experimental protocols for key applications and a comprehensive summary of quantitative data are presented to facilitate its practical implementation in research and drug development.
Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition
The strain-promoted alkyne-azide cycloaddition is a highly efficient and bioorthogonal click reaction that occurs between a strained cyclooctyne and an azide (B81097), forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2] The primary driving force for this reaction is the high ring strain of cyclooctynes, the smallest stable cyclic alkynes.[3] This inherent strain, approximately 18 kcal/mol, significantly lowers the activation energy for the [3+2] cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures and pH.[4]
The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition.[3] In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[3] A key advantage of SPAAC is its bioorthogonality; both the strained alkyne and the azide are abiotic functional groups that do not participate in side reactions with native biological functionalities.[3][] This high degree of selectivity allows for precise chemical modifications in living cells and organisms.[4]
Quantitative Analysis of SPAAC Kinetics
The kinetics of SPAAC are typically second-order, and the reaction rate is highly dependent on the structure of the cyclooctyne, the electronic properties of the azide, the solvent, and pH.[3] The rational design of cyclooctynes has been a key focus of research to enhance reaction rates for various applications.[6]
Factors Influencing Reaction Rates
-
Cyclooctyne Structure: The degree of ring strain and the presence of electron-withdrawing groups significantly impact the reaction rate. For instance, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) are widely used due to their high reactivity and stability.[7] Fusing aryl rings to the cyclooctyne can enhance strain and accelerate the reaction.[8] Additionally, propargylic fluorination, as seen in difluorobenzocyclooctyne (DIFBO), lowers the LUMO of the alkyne, increasing its reactivity.[6]
-
Azide Electronics: The electron-donating capacity of the azide can influence the reaction rate. For example, 1-azido-1-deoxy-β-D-glucopyranoside has been observed to react faster than 3-azido-L-alanine.[9]
-
Solvent: SPAAC reactions are often faster in aqueous solutions compared to organic solvents, which is a significant advantage for biological applications.[3][10]
-
pH and Buffer: Higher pH values generally increase SPAAC reaction rates, although this can be buffer-dependent.[9] For instance, reactions in HEPES buffer at pH 7 tend to be faster than in PBS at the same pH.[9]
Comparison of Second-Order Rate Constants
The following tables summarize the second-order rate constants for various cyclooctynes with benzyl (B1604629) azide, a common benchmark, and other azides under different conditions.
Table 1: Second-Order Rate Constants of Various Cyclooctynes with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent | Reference |
| [9+1]CPP | 2.2 x 10⁻³ | Deuterated DMSO | [11][12] |
| [11+1]CPP | 4.5 x 10⁻⁴ | Deuterated DMSO | [11][12] |
| fluor[11+1]CPP | 4.7 x 10⁻³ | Deuterated DMSO | [12] |
| m[9+1]CPP | 9.6 x 10⁻³ | Deuterated DMSO | [12] |
Table 2: Second-Order Rate Constants of Sulfo-DBCO-amine with Different Azides and Buffer Conditions
| Azide | Buffer (pH 7) | Rate Constant (M⁻¹s⁻¹) | Reference |
| 3-azido-L-alanine | PBS | 0.32 - 0.85 | [9] |
| 3-azido-L-alanine | HEPES | 0.55 - 1.22 | [9] |
| 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 0.32 - 0.85 | [9] |
| 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 0.55 - 1.22 | [9] |
| 3-azido-L-alanine | DMEM | 0.59 - 0.97 | [9] |
| 3-azido-L-alanine | RPMI | 0.27 - 0.77 | [9] |
Table 3: Activation Energies for SPAAC Reactions
| Cyclooctyne | Azide | Activation Free Energy (ΔG‡) (kcal mol⁻¹) | Reference |
| Pyrrolocyclooctyne derivative | Methyl azide | 21.8 | [13] |
| Cyclooctyne | Methyl azide | 24.9 | [13] |
| Benzocyclooctyne | Methyl azide | 24.9 | [13] |
| [n+1]CPPs | Benzyl azide | 23.0 - 25.3 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving SPAAC.
Synthesis of Bicyclo[6.1.0]nonyne-Carboxylic Acid (BCN-COOH)
This protocol describes a common method for synthesizing a BCN derivative.[3]
-
Cyclopropanation of 1,5-cyclooctadiene (B75094): React 1,5-cyclooctadiene with ethyl diazoacetate in the presence of a rhodium catalyst to form the ethyl ester of bicyclo[6.1.0]non-4-ene-9-carboxylic acid.[3]
-
Hydrolysis: Hydrolyze the resulting ester using a base such as potassium tert-butoxide in the presence of water to yield the corresponding carboxylic acid.[3]
-
Bromination and Elimination: The alkyne is then formed through a bromination and subsequent elimination reaction to yield the final BCN-COOH product.[3]
General Protocol for Protein Labeling using DBCO-NHS Ester
This protocol describes a general method for labeling a protein containing an azide group with a DBCO-functionalized molecule.[3][14]
-
Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[3]
-
DBCO Reagent Preparation: Prepare a stock solution of the DBCO-NHS ester in DMSO (e.g., 10 mM).[3]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[3]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[3]
-
Purification: Remove the unreacted DBCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[3]
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent dye was used) and mass spectrometry.[3]
Monitoring SPAAC Reactions
The progress of a SPAAC reaction can be monitored using various analytical techniques. For example, when using DBCO reagents, the reaction can be tracked by UV-Vis spectroscopy by observing the decrease in absorbance at approximately 310 nm, which is characteristic of the DBCO group.[15] Quantitative ¹H NMR can also be used to determine second-order rate constants by monitoring the disappearance of reactant signals over time relative to an internal standard.[11][12]
Applications in Drug Development and Research
SPAAC has found wide-ranging applications in the pharmaceutical and life sciences due to its biocompatibility and efficiency.[]
-
Drug Development: SPAAC is used in the synthesis of targeted therapies, such as antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody that specifically targets cancer cells.[1][] It is also employed in the creation of targeted drug delivery systems and for labeling drugs for diagnostic purposes.[]
-
Biomolecule Labeling and Imaging: The bioorthogonality of SPAAC makes it ideal for labeling proteins, lipids, and nucleic acids in living cells and tissues without disrupting biological processes.[] This enables precise molecular tracking and visualization for studying complex biological systems.[]
-
Biomaterials: SPAAC is used to form hydrogels and other biocompatible materials by crosslinking polymer chains functionalized with azides and cyclooctynes.[1]
Conclusion
Strain-promoted alkyne-azide cycloaddition is a powerful and versatile tool for chemical biology and drug development. Its rapid, catalyst-free nature and bioorthogonality have enabled a wide array of applications that were previously challenging. By understanding the fundamental principles of SPAAC kinetics and having access to robust experimental protocols, researchers can effectively leverage this chemistry to advance their scientific endeavors. The continued development of new cyclooctynes with tailored reactivity and properties will undoubtedly expand the scope and impact of SPAAC in the years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06816H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 15. broadpharm.com [broadpharm.com]
The Chemical Core of Bicyclo[6.1.0]nonyne (BCN) Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of bioconjugation and chemical biology, the ability to perform highly specific and efficient chemical reactions within complex biological systems is paramount. Bicyclo[6.1.0]nonyne (BCN), a strained cyclic alkyne, has emerged as a cornerstone of bioorthogonal chemistry, enabling researchers to forge stable covalent bonds without the need for cytotoxic copper catalysts.[1][2][3] Its significance lies in its optimal balance of high reactivity, driven by substantial ring strain, and its notable stability and hydrophilicity, particularly when compared to other cyclooctynes like dibenzocyclooctyne (DBCO).[2][4][5][6] These characteristics make BCN and its derivatives indispensable tools for a wide array of applications, including the precise labeling of biomolecules such as proteins and nucleic acids, the development of targeted drug delivery systems like antibody-drug conjugates (ADCs), and advanced cellular imaging.[1][2][7]
This technical guide provides a comprehensive examination of the chemical characteristics of BCN derivatives. We will delve into their synthesis, reactivity, and stability, supported by quantitative data, detailed experimental protocols, and visualizations to elucidate key concepts and workflows.
Synthesis of BCN Derivatives
The synthesis of functionalized BCN derivatives typically commences from 1,5-cyclooctadiene (B75094), involving a critical cyclopropanation step followed by subsequent chemical modifications to introduce desired functionalities.[6] This modular approach allows for the creation of a diverse toolkit of BCN reagents tailored for specific applications.
Key derivatives include:
-
BCN-alcohol (Bicyclo[6.1.0]non-4-yn-9-ylmethanol): A foundational precursor for further functionalization.[8][9]
-
BCN-carboxylic acid: This derivative enables the formation of highly stable amide linkages, offering a significant advantage over the less stable carbamate (B1207046) bonds formed from BCN-alcohol, particularly for applications requiring long-term stability in biological media.[8][9][10]
-
PEGylated BCN Derivatives: The incorporation of polyethylene (B3416737) glycol (PEG) chains (e.g., BCN-PEG4-alkyne) significantly enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, making these derivatives ideal for bioconjugation.[4][11][12]
Below is a generalized workflow for the synthesis of BCN derivatives.
Caption: Generalized synthetic workflow for BCN derivatives.
Reactivity and Reaction Mechanisms
The utility of BCN is rooted in its high reactivity in bioorthogonal "click" reactions, primarily the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The cornerstone of BCN chemistry is its reaction with azides. This reaction proceeds via a Huisgen [3+2] dipolar cycloaddition mechanism, where the azide (B81097) acts as a 1,3-dipole and the strained alkyne of the BCN ring serves as the dipolarophile.[4][13] The significant ring strain inherent to the BCN structure dramatically lowers the activation energy of this cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[4][13] The result is a highly stable triazole linkage, covalently connecting the two molecules.[1][4]
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Inverse Electron-Demand Diels-Alder (IEDDA)
In addition to SPAAC, BCN derivatives are also reactive towards tetrazines in inverse electron-demand Diels-Alder (IEDDA) reactions.[14][15] This provides an alternative bioorthogonal pathway that is often characterized by even faster reaction kinetics than SPAAC.[16]
Quantitative Data: Reaction Kinetics
The efficiency of a bioorthogonal reaction is quantified by its second-order rate constant (k₂). While DBCO derivatives generally exhibit faster kinetics with primary and secondary azides, BCN maintains a more consistent, albeit slower, reaction rate, especially with sterically hindered tertiary azides.[5] The endo-isomer of BCN is typically the more reactive isomer in SPAAC reactions.[17]
| Cyclooctyne | Reactant | k₂ (M⁻¹s⁻¹) | Solvent | Reference |
| endo-BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | [6] |
| exo-BCN | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | [6] |
| BCN-COOH | Benzyl Azide | 0.20 | CH₃CN/H₂O (1:2) | [10] |
| DBCO analog | Benzyl Azide | ~1.0 | Various | [5][16] |
| endo-BCN | Nitrone | 1.66 | CD₃CN/D₂O (1:2) | [6] |
| exo-BCN | Nitrone | 1.32 | CD₃CN/D₂O (1:2) | [6] |
Core Chemical and Physical Properties
The selection of a bioorthogonal linker depends critically on its physicochemical properties. BCN offers a unique combination of characteristics that make it highly suitable for biological applications.
| Property | BCN Derivatives | DBCO Derivatives | Key Considerations |
| Structure | Compact, non-aromatic, Cₛ symmetry[3][5][18] | Bulky, aromatic[5] | BCN's symmetry prevents the formation of regioisomers upon reaction.[18] |
| Hydrophilicity | Relatively high[2] | Lower (more lipophilic)[5] | Higher hydrophilicity improves solubility in aqueous buffers and can reduce non-specific binding. |
| Stability (Thiol) | More stable in the presence of thiols (e.g., glutathione)[5] | Less stable[5] | Important for intracellular applications where reducing agents are abundant. |
| Stability (Linkage) | Amide linkage (from BCN-COOH) is highly stable in biological media[8][9] | - | Carbamate linkages (from BCN-OH) are less stable and can be prone to hydrolysis.[19][20] |
| Stability (Acid) | Can be limited under prolonged/repetitive acidic conditions[18][21] | Generally stable | A key factor for solid-phase synthesis of oligonucleotides.[19] |
Applications in Drug Development and Research
The favorable characteristics of BCN derivatives have led to their widespread adoption in bioconjugation, drug delivery, and bioimaging.[1]
-
Antibody-Drug Conjugates (ADCs): BCN linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells while minimizing systemic toxicity.[2][11]
-
Radionuclide-Drug Conjugates (RDCs): BCN can be used to link chelating agents (like DOTA) to targeting molecules for applications in medical imaging and therapy.[11]
-
Drug Delivery Nanocarriers: BCN chemistry is employed to functionalize nanoclusters and other nanoparticles for targeted delivery of therapeutic agents.[7]
-
Biomolecule Labeling and Imaging: BCN provides a robust method for attaching fluorescent dyes, biotin, or other probes to proteins, nucleic acids, and glycans for visualization and tracking within living systems.[1][6]
Caption: Conceptual workflow for creating an ADC using BCN-based SPAAC.
Experimental Protocols
To facilitate the application of BCN chemistry, the following generalized protocols are provided. Researchers should optimize conditions for their specific molecules and systems.
Protocol 1: Synthesis of BCN-Carboxylic Acid (General Method)
This protocol provides a general outline for the synthesis of anti-BCN-COOH, a valuable intermediate, starting from 1,5-cyclooctadiene.[13]
-
Cyclopropanation: To a solution of 1,5-cyclooctadiene in a suitable solvent (e.g., dichloromethane), add a solution of bromoform (B151600) and a phase-transfer catalyst. Slowly add an aqueous solution of sodium hydroxide (B78521) while maintaining a low temperature (e.g., 0 °C). Stir vigorously overnight. After workup and purification, the dibromocyclopropane intermediate is obtained.
-
Double Dehydrohalogenation: Dissolve the dibromocyclopropane intermediate in a dry, aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon). Cool the solution to -78 °C and add a strong base, such as potassium tert-butoxide, portion-wise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carboxylation: Cool the resulting alkyne solution back to -78 °C and quench the reaction by bubbling in excess carbon dioxide gas or by adding crushed dry ice.
-
Acidification and Extraction: After the CO₂ addition is complete, allow the mixture to warm to room temperature. Acidify the mixture with an aqueous acid solution (e.g., 1 M HCl) and extract the BCN-carboxylic acid product with an organic solvent (e.g., diethyl ether).
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the final BCN-COOH product.
Protocol 2: General SPAAC Bioconjugation of a Protein
This protocol outlines the labeling of an azide-modified protein with a BCN-functionalized fluorescent dye.
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified protein (e.g., 1-5 mg/mL) in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the BCN-functionalized dye (e.g., 1-10 mM) in a compatible solvent like DMSO.
-
-
Conjugation Reaction:
-
To the protein solution, add the BCN-dye stock solution to achieve a final molar excess of the dye (typically 5-20 fold excess over the protein). The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from 1 to 17 hours, depending on the specific reactants.[14] Monitor the reaction progress if possible (e.g., by LC-MS).
-
-
Purification:
-
Remove the unreacted BCN-dye from the protein conjugate using a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (e.g., at 280 nm) and the dye at its absorbance maximum.
-
Further characterization can be performed using SDS-PAGE with in-gel fluorescence scanning and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 3: Kinetic Analysis of a SPAAC Reaction by Fluorescence Spectroscopy
This protocol provides a method to determine the second-order rate constant of a SPAAC reaction between a BCN compound and a fluorescent azide (or vice versa).
-
Instrumentation: Use a fluorometer capable of time-course measurements.
-
Reagent Preparation:
-
Prepare stock solutions of the BCN derivative and the azide-functionalized fluorophore of known concentrations in the desired reaction buffer (e.g., PBS).
-
-
Kinetic Measurement:
-
Place a known concentration of one reactant (e.g., the fluorescent azide) in a cuvette.
-
Initiate the reaction by adding a known concentration of the second reactant (the BCN derivative), ensuring rapid mixing. It is common to use a pseudo-first-order condition where one reactant is in large excess (e.g., >10-fold).
-
Immediately begin monitoring the change in fluorescence intensity over time at the appropriate excitation and emission wavelengths. The reaction can be followed by the appearance of the triazole product fluorescence or the quenching/disappearance of the reactant fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
If using pseudo-first-order conditions, fit the data to a single exponential decay or rise equation to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the reactant that was in excess: k₂ = k_obs / [reactant in excess].
-
Repeat the experiment at several concentrations to ensure consistency.
-
Conclusion
Bicyclo[6.1.0]nonyne and its derivatives represent a powerful and versatile class of reagents for bioorthogonal chemistry.[12] Their unique combination of high, strain-promoted reactivity, stability, and favorable physicochemical properties has solidified their role in advanced applications ranging from fundamental biological research to the development of next-generation therapeutics like ADCs.[2][4] A thorough understanding of their synthesis, reactivity, and stability, as detailed in this guide, is crucial for researchers, scientists, and drug development professionals seeking to harness the full potential of these remarkable chemical tools to innovate and advance their respective fields.
References
- 1. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 2. Bicyclononyne - Wikipedia [en.wikipedia.org]
- 3. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. synaffix.com [synaffix.com]
- 7. brenite.eu [brenite.eu]
- 8. researchgate.net [researchgate.net]
- 9. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07905K [pubs.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. BCN Endo 5' (Bicyclononyne) 5' Oligo Modifications from Gene Link [genelink.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 18. diva-portal.org [diva-portal.org]
- 19. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Core of Connection: An In-depth Technical Guide to the Discovery and Development of Heterobifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has ushered in a new era of drug discovery, moving beyond simple inhibition to the induced elimination of disease-causing proteins. At the heart of this revolution lies the heterobifunctional linker, a critical component that orchestrates the proximity-induced degradation of target proteins. This technical guide provides a comprehensive overview of the discovery, development, and optimization of these crucial molecular connectors, with a focus on their application in Proteolysis Targeting Chimeras (PROTACs).
The Genesis of a New Modality: A Historical Perspective
The concept of hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), was first demonstrated in 2001. This pioneering work laid the foundation for the development of PROTACs, which consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Early iterations of PROTACs utilized peptide-based linkers, which suffered from poor cell permeability and metabolic instability. A significant breakthrough came with the development of small-molecule-based PROTACs, which exhibited improved drug-like properties and opened the door for their clinical translation.
The Architectural Blueprint: Chemical Classes of Heterobifunctional Linkers
The linker is far more than a simple tether; its chemical composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of a PROTAC. The most common classes of linkers include:
-
Alkyl Chains: These flexible linkers are synthetically accessible and allow for straightforward variation of linker length. However, their hydrophobicity can negatively impact solubility.
-
Polyethylene Glycol (PEG) Chains: The incorporation of PEG units enhances the hydrophilicity and solubility of PROTACs. The flexibility of PEG linkers can also be advantageous for promoting the formation of a productive ternary complex (POI-PROTAC-E3 ligase).
-
"Clickable" Linkers: The use of bioorthogonal "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has streamlined the synthesis of PROTAC libraries. This modular approach allows for the rapid generation and screening of diverse linker-ligand combinations.
-
Rigid Linkers: Incorporating rigid moieties, such as aromatic rings or cyclic structures, into the linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. This can lead to improved potency and selectivity.
-
Cleavable Linkers: These linkers are designed to be cleaved in response to specific stimuli, such as changes in pH or the presence of certain enzymes. This strategy can be employed to create conditionally active PROTACs that are only activated in the desired cellular environment.
Quantifying the Connection: The Impact of Linker Properties on PROTAC Efficacy
The optimization of linker length and composition is a critical step in the development of a potent and selective PROTAC. The following tables summarize the quantitative impact of linker modifications on the degradation of key protein targets.
| PROTAC | Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| MZ1 | BRD4 | VHL | PEG | 12 | 8 | >95 |
| ARV-825 | BRD4 | CRBN | PEG | 13 | <1 | >90 |
| dBET1 | BRD4 | CRBN | Alkyl | 11 | 4.6 | >95 |
Table 1: Comparison of Linker Properties for BRD4 Degraders. This table showcases how different E3 ligase ligands and linker compositions can influence the degradation efficiency of PROTACs targeting the same protein.
| PROTAC | Target | E3 Ligase | Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| Compound A | BTK | CRBN | PEG | 2 | 50 | 85 |
| Compound B | BTK | CRBN | PEG | 3 | 10 | >95 |
| Compound C | BTK | CRBN | PEG | 4 | 25 | 90 |
Table 2: Impact of PEG Linker Length on BTK Degradation. This table illustrates the "linker length-dependent" effect, where a specific linker length is optimal for achieving maximal degradation.
The PROTAC Mechanism of Action: A Visual Guide
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the discovery and development of heterobifunctional linkers for PROTACs.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: An integrated workflow for heterobifunctional linker optimization.
Caption: Downstream signaling effects of EGFR degradation by a PROTAC.
From Bench to Bedside: Key Experimental Protocols
The successful development of a PROTAC relies on a suite of robust experimental protocols to synthesize, characterize, and evaluate its performance.
General Synthesis of a PEG-based Heterobifunctional Linker
This protocol describes the synthesis of a bifunctional PEG linker with a carboxylic acid and a Boc-protected amine, which can be used to connect a POI ligand and an E3 ligase ligand.
Materials:
-
Triethylene glycol
-
Sodium hydride (60% dispersion in mineral oil)
-
tert-Butyl (2-bromoethyl)carbamate
-
Jones reagent (chromium trioxide in sulfuric acid)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
Mono-Boc-protection of amino-PEG-alcohol: To a solution of triethylene glycol in anhydrous THF, add sodium hydride portion-wise at 0 °C. Stir for 30 minutes, then add tert-butyl (2-bromoethyl)carbamate and allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water and extract with diethyl ether. Dry the organic layer over sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the mono-Boc-protected amino-PEG-alcohol.
-
Oxidation to Carboxylic Acid: Dissolve the purified alcohol in acetone and cool to 0 °C. Add Jones reagent dropwise until a persistent orange color is observed.
-
Work-up and Purification: Quench the reaction with isopropanol, dilute with water, and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography to yield the final Boc-NH-PEG-COOH linker.
PROTAC Assembly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol enables the efficient conjugation of an azide-functionalized linker to an alkyne-functionalized ligand.
Materials:
-
Azide-functionalized linker
-
Alkyne-functionalized POI ligand
-
E3 ligase ligand with a suitable handle for subsequent conjugation
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the azide-linker, alkyne-ligand, copper(II) sulfate, sodium ascorbate, and THPTA in DMSO or water.
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-ligand, azide-linker, and THPTA.
-
Initiate Reaction: Add the copper(II) sulfate solution, followed by the freshly prepared sodium ascorbate solution.
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Purification: Upon completion, the PROTAC can be purified by preparative HPLC.
Western Blotting for PROTAC-Mediated Protein Degradation
This is the gold standard method for quantifying the degradation of a target protein.
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells, wash with PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, block, and probe with primary antibodies for the POI and a loading control.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect with a chemiluminescent substrate.
-
Data Analysis: Quantify band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control to determine DC50 and Dmax values.
The Future of Connection: Emerging Trends and Future Directions
The field of heterobifunctional linkers is continuously evolving, with several exciting trends on the horizon:
-
Beyond Degradation: The concept of proximity-inducing chimeras is being expanded beyond protein degradation to include other post-translational modifications, such as phosphorylation (PhosTACs) and deubiquitination (DUBTACs).
-
Targeted Delivery: The development of "conditional" PROTACs with cleavable linkers or tissue-specific activation mechanisms aims to improve the therapeutic window and reduce off-target effects.
-
Computational Design: Advances in computational modeling and machine learning are enabling the in silico design and optimization of linkers with desired properties, accelerating the discovery of novel degraders.
-
Expanding the E3 Ligase Toolbox: The recruitment of novel E3 ligases beyond the commonly used VHL and Cereblon is an active area of research, which will expand the scope of "PROTACable" targets.
The continued exploration of the structure-activity relationships of heterobifunctional linkers will undoubtedly lead to the development of a new generation of highly potent and selective therapeutics for a wide range of diseases. This in-depth guide provides a solid foundation for researchers to navigate this exciting and rapidly advancing field.
The Endo Advantage: A Technical Guide to BCN Linkers in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioorthogonal chemistry, bicyclo[6.1.0]nonyne (BCN) linkers have emerged as powerful tools for the precise construction of complex biomolecular conjugates. This technical guide delves into the significance of the 'endo' configuration of BCN linkers, providing a comprehensive resource for researchers leveraging this versatile chemical entity in applications ranging from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs).
The Significance of the 'Endo' Configuration
Bicyclo[6.1.0]nonyne exists as two diastereomers: 'endo' and 'exo'. While both are utilized in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, the 'endo' isomer is often preferentially employed in bioorthogonal chemistry. This preference is attributed to a combination of factors including its commercial availability and slightly higher reactivity compared to the 'exo' diastereomer.[1] The distinct stereochemistry of the 'endo' configuration can also influence the conformation and properties of the final conjugate.
The synthesis of BCN typically yields a mixture of diastereomers, with the 'exo' form often being the major product.[1] However, the nuanced differences in their reactivity and the resulting conjugate's characteristics underscore the importance of understanding and selecting the appropriate isomer for a given application.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the properties and reactivity of endo- and exo-BCN linkers.
Table 1: Second-Order Rate Constants for SPAAC Reaction with Benzyl Azide
| BCN Diastereomer | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |
| endo-BCN | 0.29 | CD₃CN/D₂O (1:2) |
| exo-BCN | 0.19 | CD₃CN/D₂O (1:2) |
Data sourced from a comparative study on diastereomeric bicyclononynes.[1]
Table 2: Physicochemical Properties of Representative BCN-PEG Amine Linkers
| Property | endo-BCN-PEG3-NH₂ | endo-BCN-PEG4-amine |
| Molecular Formula | C₁₉H₃₂N₂O₅ | C₂₁H₃₆N₂O₆ |
| Molecular Weight | 368.5 g/mol | 412.5 g/mol |
| Topological Polar Surface Area | 92 Ų | 101 Ų |
| CAS Number | 1883512-27-3 | 1898221-77-6 |
Data compiled from publicly available chemical databases.[2][3]
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of endo-BCN derivatives and their application in bioconjugation.
Protocol 1: Synthesis of endo- and exo-Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde
This protocol outlines a synthetic route starting from 1,5-cyclooctadiene (B75094).
Materials:
-
1,5-cyclooctadiene
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Ethyl diazoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether
-
Pyridinium chlorochromate (PCC)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Monobromination of 1,5-cyclooctadiene: Dissolve 1,5-cyclooctadiene in CHCl₃ and cool to -70°C. Add NBS portion-wise while maintaining the low temperature to yield the monobrominated product.[4]
-
Cyclopropanation: React the monobrominated cyclooctadiene with ethyl diazoacetate in the presence of a suitable catalyst to form a mixture of endo and exo ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylates.[4]
-
Bis-dehydrobromination: Treat the mixture of dibromides with DBU in acetonitrile to induce bis-elimination of HBr, affording a mixture of endo and exo ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylates. The isomers can be separated by column chromatography.[4]
-
Reduction to Alcohols: Reduce the separated endo and exo esters individually with LAH in anhydrous diethyl ether to yield the corresponding primary alcohols, endo- and exo-9-(hydroxymethyl)bicyclo[6.1.0]nona-3,5-diene.[5]
-
Oxidation to Aldehydes: Oxidize the primary alcohols using PCC to obtain the target compounds, endo- and exo-bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehydes.[4][5]
Protocol 2: Antibody Conjugation with an endo-BCN-PEG-NHS Ester
This protocol describes the conjugation of an antibody to a payload using a heterobifunctional endo-BCN-PEG-NHS ester linker.
Materials:
-
Antibody solution (e.g., 2 mg/mL in 1X PBS, pH 7.4)
-
endo-BCN-PEG-NHS ester (10 mg/mL in anhydrous DMSO)
-
1M Tris buffer, pH 8.0
-
Amicon Ultra centrifugal filter unit (e.g., 10K MWCO)
-
Azide-functionalized payload
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., from Tris buffer), perform a buffer exchange into 1X PBS (pH 7.4) using a centrifugal filter unit.[6]
-
NHS Ester Reaction: Add a 15-fold molar excess of the endo-BCN-PEG-NHS ester solution to the antibody solution. The final concentration of DMSO should be kept low to avoid antibody denaturation.[6]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice with gentle mixing.[6]
-
Quenching: Quench the reaction by adding 1M Tris buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15 minutes.[6]
-
Purification of BCN-Antibody: Remove excess, unreacted BCN linker and quenching agent by repeated buffer exchange with 1X PBS using a centrifugal filter unit.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To the purified BCN-functionalized antibody, add the azide-functionalized payload. The molar excess of the payload will depend on the desired drug-to-antibody ratio (DAR).
-
Incubation for SPAAC: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove any unconjugated payload.
Visualizing Workflows and Concepts
The following diagrams, created using the DOT language, illustrate key concepts and experimental workflows involving endo-BCN linkers.
References
- 1. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endo-BCN-PEG4-amine | C21H36N2O6 | CID 75412391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. endo-BCN-PEG3-NH2 | C19H32N2O5 | CID 75412390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. furthlab.xyz [furthlab.xyz]
Methodological & Application
Application Notes and Protocols for Labeling Primary Amines with endo-BCN-PEG2-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endo-BCN-PEG2-PFP ester is a heterobifunctional crosslinker designed for the efficient and specific labeling of primary amines on biomolecules. This reagent incorporates a highly reactive pentafluorophenyl (PFP) ester for amine conjugation and a bicyclo[6.1.0]nonyne (BCN) group for subsequent bioorthogonal ligation via strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3][4][5][6][7] The inclusion of a two-unit polyethylene (B3416737) glycol (PEG2) spacer enhances the hydrophilicity of the linker, which can improve the solubility of the resulting conjugate.[3][7]
PFP esters offer significant advantages over traditional N-hydroxysuccinimide (NHS) esters, primarily their increased stability in aqueous solutions, which minimizes hydrolysis and leads to more efficient and reproducible conjugation reactions.[2][5][8][9][10][11][12] This makes this compound an ideal choice for labeling proteins, peptides, amine-modified oligonucleotides, and other amine-containing molecules for applications in proteomics, drug discovery, and diagnostics.[2][5]
Reaction Scheme
The labeling process involves a two-step approach. First, the PFP ester of the this compound reacts with a primary amine on the target biomolecule to form a stable amide bond. This is followed by the reaction of the BCN group with an azide-functionalized molecule in a copper-free click chemistry reaction.
References
- 1. BCN Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 2. This compound, 1421932-53-7 | BroadPharm [broadpharm.com]
- 3. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 4. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 5. This compound | 1421932-53-7 | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. endo-BCN-PEG-PFP ester | AxisPharm [axispharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. This compound-西安齐岳生物 [0qy.com]
Step-by-Step Guide for Antibody Conjugation Using endo-BCN-PEG2-PFP Ester
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the conjugation of antibodies with payloads using the heterobifunctional linker, endo-BCN-PEG2-PFP ester. The protocol is designed for researchers in academia and industry, including those in drug development, who are working on creating antibody-drug conjugates (ADCs) or other labeled antibody constructs.
Introduction
The this compound is a modern bioconjugation linker that facilitates a two-step sequential conjugation strategy.[1] It incorporates three key components:
-
Pentafluorophenyl (PFP) ester: A highly reactive amine-reactive group for covalent attachment to lysine (B10760008) residues on the antibody.[1] PFP esters offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, which can lead to higher conjugation yields.[1][2][3][4]
-
endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for the attachment of an azide-modified payload.[1][5][6] BCN is known for its high reactivity and hydrophilicity, making it well-suited for bioconjugation in aqueous environments.[6]
-
Polyethylene Glycol (PEG2) spacer: A short, hydrophilic spacer that connects the PFP ester and BCN moieties.[1] This spacer enhances the solubility of the linker and the final conjugate, reduces the potential for aggregation, and minimizes steric hindrance.[7][8]
This dual-reactivity allows for the precise and stable conjugation of a wide range of molecules, such as cytotoxic drugs, fluorescent dyes, or biotin (B1667282) tags, to an antibody, a critical process in the development of targeted therapeutics and diagnostic agents.[1][9]
Chemical Reaction and Workflow
The conjugation process involves two main stages. First, the PFP ester of the linker reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond. Second, the BCN group on the antibody-linker conjugate reacts with an azide-functionalized payload via SPAAC.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of an antibody with an azide-modified payload using this compound.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Antibody | ≥ 95% purity, in an amine-free buffer |
| This compound | High purity (e.g., ≥ 95%) |
| Azide-modified Payload | High purity |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 |
| Quenching Reagent | 1 M Tris or Glycine, pH 7.5 |
| Organic Solvent | Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) |
| Purification System | Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system |
| Analytical Instruments | UV-Vis Spectrophotometer, HPLC (HIC or RP-LC) |
Table 1: Key Materials and Reagents
Step 1: Antibody Preparation
It is crucial to ensure the antibody is in a suitable buffer free of primary amines that could compete with the conjugation reaction.
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), perform a buffer exchange into a suitable reaction buffer like PBS at pH 7.2-7.5.[3][10] This can be achieved using dialysis, desalting columns, or centrifugal filtration devices with an appropriate molecular weight cutoff (e.g., 30 kDa).[7][10]
-
Concentration Adjustment: Adjust the final antibody concentration to 1-10 mg/mL in the reaction buffer.[]
-
Quantification: Determine the precise concentration of the antibody solution using a UV-Vis spectrophotometer at 280 nm.[10]
Step 2: Antibody-Linker Conjugation
This step involves the reaction of the PFP ester with the lysine residues on the antibody.
-
Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[3][] Do not store the reconstituted linker, as the PFP ester is susceptible to hydrolysis.[3]
-
Reaction Setup: Add a calculated molar excess of the linker stock solution to the antibody solution. A typical starting molar ratio is 5-20 equivalents of linker per antibody. The optimal ratio should be determined empirically for each specific antibody and desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C with gentle mixing.[3] Longer incubation times may be required at lower temperatures.
-
Quenching: Terminate the reaction by adding a quenching reagent, such as 1 M Tris or glycine, to a final concentration of 50-100 mM.[10] This will react with any unreacted PFP ester. Incubate for an additional 15-30 minutes at room temperature.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | The optimal ratio depends on the desired DAR. |
| Reaction pH | 7.2 - 8.0 | PFP esters are more stable than NHS esters at this pH range.[2] |
| Reaction Temperature | 4°C - 25°C | Lower temperatures can minimize potential antibody degradation. |
| Incubation Time | 30 - 120 minutes | Monitor reaction progress to determine the optimal time. |
| Quenching Reagent | 50-100 mM Tris or Glycine | Ensures complete deactivation of excess linker. |
Table 2: Recommended Reaction Conditions for Antibody-Linker Conjugation
Step 3: Purification of the Antibody-BCN Conjugate
Purification is necessary to remove excess linker and quenching reagents.
-
Purification Method: Use size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to separate the antibody-BCN conjugate from smaller molecules.[7][12][13]
-
Buffer: The mobile phase or diafiltration buffer should be PBS at pH 7.4.[7]
-
Fraction Collection & Concentration: Collect the fractions corresponding to the purified antibody-BCN conjugate. If necessary, concentrate the purified conjugate using a centrifugal filter device.[7]
Step 4: Conjugation of Azide-Payload (SPAAC)
This step utilizes the bioorthogonal "click" reaction between the BCN group on the antibody and the azide (B81097) group on the payload.
-
Payload Preparation: Dissolve the azide-modified payload in a suitable solvent (e.g., DMSO) to a known concentration.
-
Reaction Setup: Add a 1.5 to 5-fold molar excess of the azide-payload to the purified antibody-BCN conjugate.
-
Incubation: Incubate the reaction for 1 to 4 hours at room temperature or 37°C. The reaction is typically faster at higher temperatures.
-
Purification: Purify the final antibody-payload conjugate using SEC, TFF, or Hydrophobic Interaction Chromatography (HIC) to remove any unreacted payload.[14] HIC is particularly useful for separating species with different drug-to-antibody ratios (DAR).[14][15]
References
- 1. This compound | 1421932-53-7 | Benchchem [benchchem.com]
- 2. This compound, 1421932-53-7 | BroadPharm [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. endo-BCN-PEG4-PFP ester, 2904607-26-5 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bicyclononyne - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. endo-BCN-PEG-PFP ester | AxisPharm [axispharm.com]
- 9. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 10. furthlab.xyz [furthlab.xyz]
- 12. researchgate.net [researchgate.net]
- 13. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Illuminating Cellular Dynamics: A Guide to Live Cell Imaging with endo-BCN-PEG2-PFP Ester
Application Note
Live cell imaging is a cornerstone of modern biological research, offering a window into the dynamic processes that govern cellular function. The ability to specifically label and track biomolecules in their native environment is paramount to understanding health and disease. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of endo-BCN-PEG2-PFP ester, a versatile heterobifunctional linker, for live cell imaging studies. This linker facilitates a two-step labeling strategy, combining stable amide bond formation with highly efficient and biocompatible copper-free click chemistry.
The this compound molecule features three key components:
-
A pentafluorophenyl (PFP) ester group that readily reacts with primary amines on proteins and other biomolecules to form a stable amide bond. PFP esters offer superior stability to hydrolysis in aqueous solutions compared to commonly used N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[][2]
-
An endo-bicyclononyne (BCN) moiety, a strained alkyne that enables rapid and specific reaction with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3][4] This copper-free click chemistry reaction is bioorthogonal, meaning it proceeds with high efficiency within living systems without interfering with native biochemical processes or inducing cytotoxicity associated with copper catalysts.[5][6][7][8]
-
A polyethylene glycol (PEG2) spacer that enhances the hydrophilicity and solubility of the linker and the resulting conjugate, which can help to reduce aggregation and steric hindrance.[9]
This powerful combination allows for the creation of customized probes for a wide range of live cell imaging applications, including the study of protein and glycan trafficking, receptor internalization, and other dynamic cellular events.[5][10]
Experimental Workflow Overview
The overall workflow for utilizing this compound in live cell imaging involves two main stages: the conjugation of the linker to a biomolecule of interest (e.g., an antibody) and the subsequent labeling of live cells that have been metabolically tagged with an azide-containing precursor.
References
- 2. This compound | 1421932-53-7 | Benchchem [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. synaffix.com [synaffix.com]
- 5. Copper-free click chemistry for dynamic in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Research News: Going Live With Click Chemistry: Berkeley Researchers Create a Copper-free Version of the Technique [www2.lbl.gov]
Application Notes and Protocols: endo-BCN-PEG2-PFP Ester in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs), represents a significant advancement in precision medicine. These systems are designed to selectively deliver highly potent cytotoxic agents to diseased cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. The choice of linker technology is critical to the success of an ADC, directly influencing its stability, pharmacokinetics, and mechanism of action.
The endo-BCN-PEG2-PFP ester is a heterobifunctional linker that facilitates a two-step conjugation process, offering high efficiency and versatility in the construction of targeted drug delivery systems.[1][2] It incorporates three key components:
-
Pentafluorophenyl (PFP) Ester: A highly reactive amine-reactive group used to form stable amide bonds with primary amines, such as those on lysine (B10760008) residues of proteins (e.g., monoclonal antibodies). PFP esters are notably more resistant to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[3][4][5]
-
endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that serves as a handle for copper-free click chemistry. It reacts specifically with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[6][7][8] The endo configuration is noted for its high reactivity.[8]
-
Polyethylene Glycol (PEG2) Spacer: A discrete two-unit PEG linker that enhances the aqueous solubility of the molecule and the resulting conjugate.[2][9][10] It also provides flexibility and reduces potential steric hindrance between the conjugated molecules.[11]
This document provides detailed application notes and protocols for the use of this compound in the creation of targeted drug delivery systems.
Data Presentation
Table 1: Comparative Stability of Active Esters in Aqueous Conditions
| Active Ester | Relative Stability to Hydrolysis | Optimal pH for Amine Conjugation | Key Advantages |
| PFP Ester | Higher | 7.2 - 8.5 | More stable in aqueous buffers, leading to higher conjugation efficiency.[3][4][5] |
| NHS Ester | Lower | 7.0 - 8.0 | Widely used, but susceptible to rapid hydrolysis at higher pH.[5] |
Data synthesized from multiple sources indicating the superior hydrolytic stability of PFP esters over NHS esters.[3][4][5]
Table 2: Kinetic Data for endo-BCN SPAAC Reaction
| Reactants | Second-Order Rate Constant (k₂) | Reaction Conditions |
| endo-BCN and Benzyl Azide | ~0.29 M⁻¹s⁻¹ | Polar solvent mixture (CD₃CN/D₂O) |
This table provides a representative reaction rate for the bioorthogonal ligation step.[8]
Table 3: Typical Parameters for ADC Synthesis and Characterization
| Parameter | Recommended Range/Value | Purpose |
| PFP Ester Conjugation | ||
| Molar Ratio (Ester:Antibody) | 5:1 to 15:1 | To ensure efficient labeling of lysine residues. |
| Reaction pH | 7.2 - 8.5 (e.g., PBS, Borate buffer) | Optimal for amine reactivity while minimizing hydrolysis. |
| Reaction Time | 1-4 hours at RT or overnight at 4°C | To allow for complete conjugation. |
| SPAAC Reaction | ||
| Molar Ratio (BCN:Azide-Drug) | 2:1 to 4:1 | To drive the click reaction to completion. |
| Reaction Temperature | Room Temperature or 37°C | Mild conditions to preserve biomolecule integrity. |
| Reaction Time | 4-24 hours | To ensure formation of the stable triazole linkage. |
| Characterization | ||
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | Optimal balance of potency and pharmacokinetics.[12] |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation
This protocol describes the generation of an Antibody-Drug Conjugate (ADC) by first modifying a monoclonal antibody (mAb) with the this compound linker, followed by the conjugation of an azide-functionalized cytotoxic drug via SPAAC.
Workflow for Two-Step ADC Synthesis
Caption: Workflow for ADC synthesis using the this compound linker.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS).
-
This compound (store at -20°C with desiccant).
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5.
-
Azide-functionalized cytotoxic drug.
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC).
-
Quenching reagent (optional): 1 M Tris-HCl, pH 8.0.
Procedure:
Step 1: Antibody Modification with BCN Linker
-
Antibody Preparation: Prepare the mAb solution at a concentration of 2-10 mg/mL in Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris, glycine).
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the dissolved linker to the mAb solution. The final DMSO concentration should be below 10% (v/v) to maintain protein stability.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column (SEC) equilibrated with PBS, pH 7.4. The resulting product is the mAb-BCN intermediate.
Step 2: SPAAC Reaction with Azide-Drug
-
Drug Preparation: Dissolve the azide-functionalized drug in a suitable solvent (e.g., DMSO).
-
SPAAC Conjugation:
-
Add a 2-4 fold molar excess of the azide-drug to the purified mAb-BCN intermediate solution.
-
Incubate the mixture for 4-24 hours at room temperature or 37°C. The reaction is bioorthogonal and proceeds efficiently in aqueous buffer.
-
-
Final Purification: Purify the final ADC from unreacted drug and other impurities using an appropriate method such as Tangential Flow Filtration (TFF), Hydrophobic Interaction Chromatography (HIC), or SEC.[][14]
Protocol 2: Characterization of the Final ADC
1. Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute that impacts ADC efficacy and safety.
Workflow for DAR Determination
Caption: Common analytical methods for the characterization of ADCs.
-
Hydrophobic Interaction Chromatography (HIC): This is a powerful method to determine the DAR distribution. The addition of the hydrophobic drug-linker increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs (DAR 0, 1, 2, etc.). The weighted average DAR can be calculated from the peak areas.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most detailed characterization. It can determine the precise molecular weight of the intact ADC and its subunits (light and heavy chains after reduction), allowing for unambiguous confirmation of the DAR and identification of conjugation sites.[15]
-
UV/Vis Spectroscopy: This is a simpler and faster method for estimating the average DAR. It requires that the drug and the antibody have distinct UV absorbance maxima. By measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and the λmax of the drug), the concentrations of each component can be determined, and the average DAR can be calculated.
2. Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the presence of aggregates, which can affect the safety and efficacy of the therapeutic.
Application in Targeted Cancer Therapy
A common application of this technology is the development of ADCs targeting tumor-associated antigens, such as HER2 in breast cancer. The antibody component (e.g., Trastuzumab) directs the ADC to HER2-expressing cancer cells.
Mechanism of Action for a HER2-Targeted ADC
Caption: Targeted delivery and intracellular mechanism of action of an ADC.
Upon binding to the HER2 receptor, the ADC is internalized by the cancer cell through endocytosis.[16] Inside the cell, the ADC is trafficked to the lysosome, where acidic conditions and enzymes cleave the linker, releasing the cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE).[16][17] Free MMAE then potently inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[16][17][18]
HER2 Signaling and Apoptosis Inhibition
HER2 is a receptor tyrosine kinase that, when overexpressed in cancer, activates downstream signaling pathways like PI3K-AKT and Ras-MAPK.[19][20][21][22] These pathways promote cell proliferation and suppress apoptosis, contributing to tumor growth and resistance to therapy.[19][20][22][23] By delivering a potent cytotoxic drug directly to these cells, ADCs can effectively overcome this survival advantage.
Caption: Simplified HER2 signaling pathway leading to apoptosis inhibition.
Conclusion
The this compound is a state-of-the-art linker for the development of targeted drug delivery systems. Its superior stability and bioorthogonal reactivity allow for the creation of well-defined and potent therapeutic conjugates. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this technology in the advancement of precision medicines like ADCs. Careful optimization of reaction conditions and thorough characterization of the final product are paramount to achieving a safe and effective therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. endo-BCN-PEG-PFP ester | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 10. benchchem.com [benchchem.com]
- 11. endo-BCN-PEG4-PFP ester | Benchchem [benchchem.com]
- 12. labinsights.nl [labinsights.nl]
- 14. researchgate.net [researchgate.net]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 17. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. Regulation of Apoptosis by HER2 in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Regulation of Apoptosis by HER2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Two-Step Covalent Labeling of Proteins with Fluorescent Dyes Using endo-BCN-PEG2-PFP Ester
Audience: Researchers, scientists, and drug development professionals engaged in protein analysis, cellular imaging, and molecular interaction studies.
Introduction Fluorescent labeling is a cornerstone technique in molecular biology, enabling the visualization and tracking of proteins within complex biological systems.[][2] This application note details a robust, two-step method for creating fluorescently labeled proteins using the heterobifunctional linker, endo-BCN-PEG2-PFP ester . This linker is composed of three key parts: a Pentafluorophenyl (PFP) ester group for amine-reactive conjugation, a bicyclo[6.1.0]nonyne (BCN) group for bioorthogonal click chemistry, and a hydrophilic two-unit polyethylene (B3416737) glycol (PEG2) spacer.[3][4]
The strategy involves two sequential reactions:
-
Amine-Reactive Conjugation: The PFP ester end of the linker reacts with primary amines, such as the ε-amino groups of lysine (B10760008) residues on the protein surface, to form a stable amide bond.[3] This step installs a reactive BCN "handle" onto the protein.
-
Bioorthogonal "Click" Reaction: The BCN-modified protein is then reacted with an azide-functionalized fluorescent dye via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][5] This reaction is highly specific and proceeds efficiently under physiological conditions without the need for a catalyst.[3]
This method provides precise control over the labeling process and leverages the superior stability and reactivity of PFP esters compared to traditional N-hydroxysuccinimide (NHS) esters.
Key Features and Advantages
-
High Stability of PFP Ester: PFP esters are less susceptible to hydrolysis in aqueous buffers than NHS esters, allowing for longer reaction times and potentially higher conjugation yields.[3][6]
-
Enhanced Labeling Efficiency: Studies have shown that PFP esters can achieve significantly higher labeling efficiencies compared to NHS esters under identical conditions.[3]
-
Bioorthogonal Reaction: The SPAAC reaction between BCN and an azide (B81097) is bioorthogonal, meaning it does not interfere with native biological processes, ensuring high specificity for the target fluorophore.[7]
-
Hydrophilic Spacer: The PEG2 spacer improves the solubility of the linker and the final labeled protein, helping to prevent aggregation.[4]
-
Versatility: This two-step approach allows any azide-modified molecule (fluorophores, biotin, drug molecules) to be conjugated to the protein of interest.
Reaction Mechanism
The overall process involves the initial acylation of the protein's amine groups followed by a specific cycloaddition reaction with the fluorescent probe.
Caption: Two-step protein labeling workflow.
Quantitative Data
PFP esters offer improved performance over the more common NHS esters for protein labeling, particularly in terms of efficiency and site-selectivity for certain antibodies.[3][8]
| Parameter | PFP Ester | NHS Ester | Reference |
| Labeling Efficiency (Lysozyme) | 85% | 60% | [3] |
| Light Chain:Heavy Chain Ratio (mAb) | > 1.0 (Preferential light-chain labeling) | 0.1 (Preferential heavy-chain labeling) | [8] |
| Aqueous Stability | More stable, less subject to hydrolysis | Less stable, shorter half-life | [3][6] |
Experimental Workflow
The complete experimental process, from initial protein preparation to the final characterization of the fluorescently labeled conjugate, is outlined below.
Caption: High-level experimental workflow diagram.
Detailed Experimental Protocols
Part 1: Materials and Reagents
-
Protein of interest (concentration ≥ 1 mg/mL)
-
This compound
-
Azide-functionalized fluorophore
-
Reaction Buffer: 100 mM sodium carbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.0-8.5. Avoid buffers containing primary amines like Tris or glycine.[6]
-
Anhydrous Organic Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns (e.g., 7 kDa MWCO) or dialysis equipment for purification.[6]
Part 2: Protocol for Protein Modification with this compound
This protocol modifies the protein with the BCN linker.
-
Protein Preparation:
-
Dissolve or exchange the protein into the amine-free Reaction Buffer at a concentration of 1-10 mg/mL. A desalting column is effective for rapid buffer exchange.[6]
-
-
Linker Preparation:
-
Conjugation Reaction:
-
Calculate the volume of linker stock solution needed to achieve a desired molar excess over the protein. A starting point is a 5-15 fold molar excess of linker to protein.
-
Add the calculated volume of the linker solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C.[6]
-
-
Purification:
-
Remove the unreacted this compound and the pentafluorophenol (B44920) byproduct by running the reaction mixture through a desalting column or by dialysis against the desired buffer (e.g., PBS, pH 7.4).[6] The resulting solution contains the BCN-modified protein.
-
Part 3: Protocol for Labeling of BCN-Modified Protein with Azide-Fluorophore
This protocol attaches the fluorescent dye to the BCN-modified protein.
-
Fluorophore Preparation:
-
Prepare a stock solution of the azide-functionalized fluorophore in DMSO or an appropriate solvent as recommended by the manufacturer.
-
-
SPAAC "Click" Reaction:
-
To the purified BCN-modified protein solution from Part 2, add the azide-fluorophore stock solution. A 2-5 fold molar excess of the fluorophore over the initial protein concentration is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
-
Final Purification:
-
Remove the unreacted azide-fluorophore by passing the solution through a desalting column or by extensive dialysis against Storage Buffer (e.g., PBS, pH 7.4). Ensure the dialysis membrane has a molecular weight cutoff suitable for retaining the protein while allowing the small molecule dye to diffuse out.
-
Part 4: Characterization and Storage
-
Determine Degree of Labeling (DOL):
-
The DOL (the average number of dye molecules per protein) can be calculated using UV-Vis spectrophotometry.
-
Measure the absorbance of the final labeled protein solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λ_max) of the fluorophore.
-
The DOL is calculated using the Beer-Lambert law with corrections for the fluorophore's absorbance contribution at 280 nm. The specific formula will depend on the extinction coefficients of the protein and the fluorophore.
-
-
Confirm Conjugation:
-
Analyze the labeled protein using SDS-PAGE. Successful labeling can sometimes be visualized as a fluorescent band under UV illumination before staining and a slight shift in molecular weight compared to the unlabeled protein.
-
-
Storage:
-
Store the purified, fluorescently labeled protein in a suitable storage buffer at 4°C for short-term use or at -80°C in aliquots for long-term storage. Protect from light.
-
References
- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1421932-53-7 | Benchchem [benchchem.com]
- 4. endo-BCN-PEG-PFP ester | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Labeling Proteins For Single Molecule Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 8. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing Nanoparticles with endo-BCN-PEG2-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostic tools. The use of heterobifunctional linkers, such as endo-BCN-PEG2-PFP ester, offers a versatile and efficient method for conjugating nanoparticles to a wide range of biomolecules. This linker features a pentafluorophenyl (PFP) ester for covalent attachment to primary amines on the nanoparticle surface and a bicyclo[6.1.0]nonyne (BCN) group for subsequent bioorthogonal "click" chemistry reactions. The short polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and reduces steric hindrance.
PFP esters are advantageous for amine-reactive conjugation as they exhibit greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible functionalization.[1] The BCN group is a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry that proceeds efficiently under mild, biocompatible conditions without the need for a cytotoxic copper catalyst.
These application notes provide a detailed protocol for the functionalization of amine-presenting nanoparticles with this compound and the subsequent conjugation to an azide-modified molecule of interest.
Experimental Protocols
Part 1: Functionalization of Amine-Coated Nanoparticles with this compound
This protocol outlines the covalent attachment of the this compound to nanoparticles that have primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, gold, or polymeric nanoparticles)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5[2]
-
Quenching Buffer: 100 mM Tris buffer, pH 7.4
-
Purification system (e.g., centrifugation/resuspension, size exclusion chromatography, or dialysis)
-
Deionized (DI) water
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.
-
-
Linker Solution Preparation:
-
Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF. The reagent is moisture-sensitive and should be stored under desiccated conditions.[1]
-
-
Conjugation Reaction:
-
While gently vortexing the nanoparticle suspension, add the this compound stock solution. The molar ratio of the linker to the available amine groups on the nanoparticles should be optimized, with a starting point of a 5-15 fold molar excess of the linker.[2]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
-
Quenching:
-
(Optional but recommended) To quench any unreacted PFP ester, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for an additional 30 minutes.
-
-
Purification:
-
Remove excess linker and byproducts by repeated centrifugation of the nanoparticles followed by resuspension in fresh Reaction Buffer or DI water. Alternatively, use size exclusion chromatography or dialysis.
-
-
Characterization:
-
Characterize the BCN-functionalized nanoparticles to confirm successful conjugation and assess colloidal stability. Recommended techniques include:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution. An increase in size is expected after functionalization.
-
Zeta Potential: To determine the surface charge. A decrease in positive charge or a shift towards neutral is anticipated upon successful conjugation to primary amines.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic peaks of the BCN group.
-
¹⁹F NMR: Can be used for quantitative analysis of the PFP-ester conversion.
-
-
Part 2: Click Chemistry Conjugation of BCN-Functionalized Nanoparticles with an Azide-Modified Molecule
This protocol describes the conjugation of an azide-containing molecule (e.g., a peptide, protein, or small molecule drug) to the BCN-functionalized nanoparticles via SPAAC.
Materials:
-
BCN-functionalized nanoparticles (from Part 1)
-
Azide-modified molecule of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system
Procedure:
-
Reaction Setup:
-
Disperse the BCN-functionalized nanoparticles in PBS buffer.
-
Add the azide-modified molecule to the nanoparticle suspension. The optimal molar ratio of the azide (B81097) molecule to the BCN groups on the nanoparticles should be determined empirically, typically starting with a 1.5 to 5-fold molar excess of the azide molecule.
-
-
Click Reaction:
-
Incubate the reaction mixture for 4-24 hours at room temperature or 37°C with gentle mixing.
-
-
Purification:
-
Purify the final conjugated nanoparticles using an appropriate method (centrifugation, size exclusion chromatography, or dialysis) to remove any unreacted azide-modified molecules.
-
-
Final Characterization:
-
Characterize the final product to confirm successful conjugation and assess its properties. This may include DLS, zeta potential, UV-Vis spectroscopy (if the conjugated molecule has a chromophore), and functional assays relevant to the conjugated molecule.
-
Quantitative Data Summary
The following tables summarize expected quantitative changes during the functionalization process. The exact values will depend on the specific nanoparticle type, size, and surface amine density.
| Parameter | Before Functionalization | After this compound Functionalization | After Click Conjugation |
| Hydrodynamic Diameter (DLS) | X nm | Increase of 5-15 nm | Further increase depending on the size of the azide-molecule |
| Zeta Potential | Positive (e.g., +30 mV) | Decrease towards neutral (e.g., +10 mV) | Dependent on the charge of the azide-molecule |
| Surface Functional Groups | Primary Amines | Bicyclo[6.1.0]nonyne (BCN) | Triazole linkage |
Table 1: Expected Physicochemical Changes in Nanoparticles During Functionalization.
| Parameter | Recommended Range | Reference |
| Reaction pH (PFP ester conjugation) | 7.2 - 8.5 | |
| Molar Ratio (PFP ester to Amine) | 2:1 to 15:1 | [2] |
| Reaction Time (PFP ester) | 1-4 hours at RT or overnight at 4°C | |
| Organic Co-solvent (if needed) | 5-10% DMSO or DMF |
Table 2: Recommended Reaction Conditions for PFP Ester Conjugation.
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle functionalization and conjugation.
EGFR Signaling Pathway for Targeted Drug Delivery
A common application for functionalized nanoparticles is the targeted delivery of therapeutic agents to cancer cells. A well-known target is the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers and plays a key role in cell proliferation and survival. The following diagram illustrates a simplified EGFR signaling pathway that can be inhibited by a drug delivered via the functionalized nanoparticles.
Caption: Simplified EGFR signaling pathway and nanoparticle inhibition.
References
Application Notes and Protocols for SPAAC Reactions Involving endo-BCN-PEG2-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing endo-BCN-PEG2-PFP ester in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This heterobifunctional linker is a valuable tool for bioconjugation, enabling the covalent linkage of amine-containing molecules to azide-modified targets with high efficiency and stability.
Introduction to this compound
The this compound is a modern chemical linker designed for two-step bioconjugation strategies.[1][2] It incorporates three key components:
-
endo-BCN (Bicyclo[6.1.0]nonyne): A highly reactive, strained alkyne that readily participates in SPAAC reactions with azides without the need for a toxic copper catalyst.[1][2] The 'endo' configuration influences its reactivity and stability.[2]
-
PFP (Pentafluorophenyl) Ester: A highly reactive amine-reactive group.[1][2] PFP esters offer greater stability against hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, allowing for longer reaction times and potentially higher yields.[1][3][4][5]
-
PEG2 (Polyethylene Glycol) Spacer: A short, hydrophilic spacer that connects the BCN and PFP ester moieties.[1][2] This PEG linker enhances solubility in aqueous buffers and reduces steric hindrance during conjugation.[2][6]
This unique combination of features makes this compound an ideal reagent for applications such as site-specific protein labeling, antibody-drug conjugate (ADC) development, and the synthesis of PROteolysis TArgeting Chimeras (PROTACs).[1][4]
Principle of the Two-Step Conjugation
The use of this compound involves a sequential, two-step reaction process. This approach allows for the precise and controlled conjugation of two different molecules.
Step 1: Amine Modification. The PFP ester group reacts with primary or secondary amines (e.g., the ε-amine of lysine (B10760008) residues on a protein) via nucleophilic acyl substitution to form a stable amide bond.[1][2] This reaction is typically performed at a slightly basic pH (7.2-8.5) to ensure the amine is deprotonated and thus more nucleophilic.[][8][9]
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The BCN group, now attached to the first molecule, reacts with an azide-modified second molecule. This [3+2] cycloaddition is a bioorthogonal reaction, meaning it proceeds with high selectivity and efficiency in complex biological media without interfering with native biological processes.[1][2] The reaction is driven by the release of ring strain in the BCN molecule and forms a stable triazole linkage.[1][2]
Data Presentation
Table 1: Comparison of PFP Ester and NHS Ester for Amine Coupling
| Feature | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Stability in Aqueous Solution | More stable, less prone to hydrolysis.[4][5] | Less stable, susceptible to hydrolysis.[2] |
| Reaction Efficiency | Higher due to reduced hydrolysis.[5] | Can be lower due to competing hydrolysis.[2] |
| Reaction pH | Typically pH 7.2-8.5.[8][9] | Typically pH 7-9.[9] |
| Byproduct | Pentafluorophenol | N-hydroxysuccinimide |
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions with BCN
| Azide Compound | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) |
| Fluoroalkyl Azide | Faster than non-fluorinated azides | Not specified |
| Azido-L-alanine | 0.32 - 0.85 | PBS (pH 7), 25°C |
| 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES (pH 7), 25°C |
Note: The specific kinetics of this compound may vary depending on the reaction conditions and the nature of the azide-containing molecule.
Experimental Protocols
General Considerations
-
Reagent Handling: this compound is moisture-sensitive.[8][10][11] Store at -20°C with a desiccant.[8][10][11] Allow the vial to warm to room temperature before opening to prevent condensation.[10]
-
Solvent: Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[8][10][11] Do not prepare and store stock solutions.[10][12]
-
Buffers: Avoid buffers containing primary amines (e.g., Tris, glycine) for the PFP ester reaction step, as they will compete with the intended reaction.[10][12] Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a suitable buffer. For the PFP ester reaction, a buffer at pH 8.0-8.5 can increase reactivity.[]
Protocol 1: Two-Step Protein-Small Molecule Conjugation
This protocol describes the conjugation of an amine-containing protein to an azide-modified small molecule.
Materials:
-
Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Azide-modified small molecule
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
Step 1: Modification of the Protein with this compound
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To quench any unreacted PFP ester, add a quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against the desired buffer (e.g., PBS, pH 7.4).
Step 2: SPAAC Reaction with Azide-Modified Small Molecule
-
Reaction Setup: To the purified BCN-modified protein, add the azide-modified small molecule. A 1.5- to 5-fold molar excess of the azide-containing molecule over the protein is recommended.[3]
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 12-24 hours at 4°C. The optimal reaction time may need to be determined empirically.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove any unreacted small molecule.
Characterization:
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE to observe a shift in molecular weight compared to the unmodified protein.
-
Mass Spectrometry: Use mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the mass of the final conjugate.
-
UV-Vis Spectroscopy: If the small molecule has a chromophore, UV-Vis spectroscopy can be used to determine the degree of labeling (DOL).
Visualizations
Caption: Structure of this compound.
Caption: Bioconjugation workflow.
Caption: SPAAC reaction mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1421932-53-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 1421932-53-7 | BroadPharm [broadpharm.com]
- 5. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 6. endo-BCN-PEG-PFP ester | AxisPharm [axispharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. endo-BCN-PEG4-PFP ester, CAS 153252-36-9 | AxisPharm [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Oligonucleotide Modification with endo-BCN-PEG2-PFP ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the modification of amine-functionalized oligonucleotides using the heterobifunctional linker, endo-BCN-PEG2-PFP ester. This reagent facilitates a two-step conjugation strategy, enabling the attachment of a bicyclo[6.1.0]nonyne (BCN) moiety to an oligonucleotide for subsequent copper-free click chemistry via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction
The this compound is a versatile crosslinker designed for the efficient labeling of biomolecules. It comprises three key components:
-
Pentafluorophenyl (PFP) ester: A highly reactive amine-reactive group that forms a stable amide bond with primary amines, such as those on amine-modified oligonucleotides. PFP esters offer the advantage of being more stable in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to potentially higher conjugation efficiencies.[1][2][3]
-
Polyethylene glycol (PEG) spacer (PEG2): A short, hydrophilic two-unit PEG linker that enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.
-
endo-Bicyclononyne (endo-BCN): A strained alkyne that reacts efficiently with azide-functionalized molecules through SPAAC. This bioorthogonal reaction proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[1][4]
This two-step modification strategy first introduces the BCN handle onto the oligonucleotide. The BCN-modified oligonucleotide can then be conjugated to any azide-containing molecule, such as fluorescent dyes, quenchers, proteins, or other oligonucleotides.
Data Presentation
Comparison of PFP Ester and NHS Ester Stability
The choice of the active ester is critical for achieving high conjugation yields, primarily due to the competing hydrolysis reaction in aqueous buffers. PFP esters exhibit greater stability against hydrolysis, particularly at the slightly alkaline pH required for efficient amidation.
| Feature | PFP Ester | NHS Ester | Reference |
| Relative Stability in Aqueous Buffer | More Stable | Less Stable | [1][2][3] |
| Hydrolysis Rate at Alkaline pH | Lower | Higher (increases significantly with rising pH) | [1] |
| Typical Half-life at pH 8 | Longer | Shorter (in the order of minutes) | [1] |
| Conjugation Efficiency | Often higher due to reduced hydrolysis | Can be lower, especially with longer reaction times or higher pH | [1] |
Kinetics of the SPAAC Reaction
The SPAAC reaction between the BCN group and an azide (B81097) is a second-order reaction. The rate of this reaction is influenced by the specific azide used.
| Reactants | Second-Order Rate Constant (k₂) | Solvent System | Reference |
| endo-BCN + Benzyl Azide | 0.29 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | [5] |
| exo-BCN + Benzyl Azide | 0.19 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | [5] |
Experimental Protocols
This section provides detailed protocols for the modification of an amine-functionalized oligonucleotide with this compound and its subsequent purification.
Protocol 1: Modification of an Amine-Oligonucleotide with this compound
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Nuclease-free water
Procedure:
-
Prepare the Amine-Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved this compound to the oligonucleotide solution.
-
Mix thoroughly by gentle vortexing or pipetting.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Protect from light if working with light-sensitive molecules.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.
-
Incubate for 30 minutes at room temperature to quench any unreacted PFP ester.
-
Protocol 2: Purification of the BCN-Modified Oligonucleotide
Purification is essential to remove unreacted this compound and quenching reagents. The choice of method will depend on the length of the oligonucleotide and the scale of the reaction.
Method A: Ethanol (B145695) Precipitation (for smaller scale)
-
Add 1/10th volume of 3 M sodium acetate (B1210297), pH 5.2, to the quenched reaction mixture.
-
Add 3 volumes of cold absolute ethanol and mix well.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again for 15 minutes.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the purified BCN-modified oligonucleotide in nuclease-free water or a suitable buffer.
Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides excellent separation of the modified oligonucleotide from unreacted starting materials.
-
Column: A C8 or C18 reversed-phase column is suitable.
-
Mobile Phase:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Buffer B: Acetonitrile.
-
-
Gradient: A linear gradient of increasing Buffer B concentration (e.g., 5-95% over 30 minutes) is typically used.[6] The exact gradient should be optimized based on the hydrophobicity of the oligonucleotide and the modification.
-
Detection: Monitor the elution at 260 nm for the oligonucleotide and, if applicable, at the absorbance maximum of the modification.[6]
-
Fraction Collection and Processing: Collect the peak corresponding to the BCN-modified oligonucleotide. The desired fractions should be freeze-dried and can be desalted using a NAP column if necessary.[7]
Protocol 3: Characterization of the BCN-Modified Oligonucleotide
The success of the conjugation can be confirmed by mass spectrometry.
-
Mass Spectrometry: Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry can be used to confirm the mass of the modified oligonucleotide.[8][9] The expected mass increase corresponds to the molecular weight of the endo-BCN-PEG2 moiety.
Visualizations
Caption: Two-step oligonucleotide modification workflow.
Caption: Experimental workflow for oligonucleotide modification.
References
- 1. This compound | 1421932-53-7 | Benchchem [benchchem.com]
- 2. This compound, 1421932-53-7 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Characterization of synthetic oligonucleotides containing biologically important modified bases by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of peptide-oligonucleotide heteroconjugates by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Synthesis using endo-BCN-PEG2-PFP Ester Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of the Linker
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule such as solubility and cell permeability.
The endo-BCN-PEG2-PFP ester is a versatile heterobifunctional linker designed for the modular synthesis of PROTACs. It features two distinct reactive handles:
-
Pentafluorophenyl (PFP) Ester: A highly reactive amine-reactive group. PFP esters are favored over other active esters, such as N-hydroxysuccinimide (NHS) esters, due to their enhanced stability towards spontaneous hydrolysis in aqueous media, which allows for longer reaction times and potentially higher yields.[1]
-
endo-Bicyclononyne (BCN): A strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reactions. This bioorthogonal reaction is highly efficient and proceeds under mild conditions without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.[2][3]
The short, hydrophilic two-unit polyethylene (B3416737) glycol (PEG2) spacer enhances the solubility of the resulting PROTAC.[1] This application note provides a detailed protocol for the synthesis of a PROTAC using the this compound linker, enabling a two-step modular assembly.
Principle of the Synthesis
The synthesis of a PROTAC using the this compound linker follows a two-step sequential conjugation strategy. This approach allows for the modular assembly of the final PROTAC molecule.
-
Step 1: Amide Bond Formation. The PFP ester end of the linker is first reacted with a primary or secondary amine on either the protein of interest (POI) ligand or the E3 ligase ligand. This reaction forms a stable amide bond.
-
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The remaining BCN group on the ligand-linker conjugate is then reacted with an azide-functionalized partner (either the E3 ligase ligand or the POI ligand, whichever was not used in the first step). This click chemistry reaction forms a stable triazole linkage, completing the PROTAC synthesis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a model PROTAC. For this protocol, we will assume the synthesis of a PROTAC where the E3 ligase ligand contains a primary amine for reaction with the PFP ester, and the POI ligand is functionalized with an azide (B81097) for the SPAAC reaction.
Materials and Reagents
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)
-
Azide-functionalized POI ligand
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Solid-phase extraction (SPE) cartridges or preparative HPLC system for purification
-
Analytical HPLC-MS system for reaction monitoring and purity analysis
-
NMR spectrometer for structural characterization
Protocol 1: Synthesis of E3 Ligase Ligand-Linker Conjugate
This protocol describes the reaction of the PFP ester of the linker with an amine-containing E3 ligase ligand.
-
Preparation of Reactants:
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF to a final concentration of 10-20 mg/mL.
-
Dissolve the this compound (1.1 eq) in anhydrous DMF.
-
Prepare a solution of DIPEA (3.0 eq) in anhydrous DMF.
-
-
Reaction Setup:
-
To the stirred solution of the E3 ligase ligand, add the DIPEA solution.
-
Slowly add the solution of this compound to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature (20-25 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by analytical HPLC-MS. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DMF.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the pure E3 ligase ligand-linker conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the product by HPLC-MS and NMR spectroscopy.
-
Protocol 2: Synthesis of the Final PROTAC via SPAAC
This protocol describes the "click chemistry" reaction between the BCN-functionalized E3 ligase ligand-linker conjugate and an azide-functionalized POI ligand.
-
Preparation of Reactants:
-
Dissolve the E3 ligase ligand-linker conjugate (1.0 eq) in a suitable solvent such as DMSO or a mixture of DMSO and a buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The final concentration should be in the range of 1-10 mM.
-
Dissolve the azide-functionalized POI ligand (1.0-1.2 eq) in the same solvent system.
-
-
Reaction Setup:
-
Add the solution of the azide-functionalized POI ligand to the solution of the E3 ligase ligand-linker conjugate.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature (20-25 °C).
-
The SPAAC reaction is typically efficient and can be complete within 1-4 hours. Monitor the reaction progress by analytical HPLC-MS.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be directly purified by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
-
Characterization:
-
Characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H and ¹³C) to confirm its identity and structure.
-
Determine the purity of the final product by analytical HPLC (a purity of >95% is generally required for biological assays).
-
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a model PROTAC using the described protocol.
| Step | Product | Starting Material (eq) | Linker (eq) | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC, %) | MS (m/z) [M+H]⁺ |
| 1 | E3 Ligand-Linker Conjugate | Amine-E3 Ligand (1.0) | This compound (1.1) | DMF | 3 | 75 | >98 | Calculated: xxx.xxxx, Found: xxx.xxxx |
| 2 | Final PROTAC | E3 Ligand-Linker (1.0) | Azide-POI Ligand (1.1) | DMSO | 2 | 85 | >99 | Calculated: yyy.yyyy, Found: yyy.yyyy |
Mandatory Visualizations
Signaling Pathway: PROTAC Mechanism of Action
References
Amine-Reactive Labeling with Pentafluorophenyl (PFP) Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl (PFP) esters have emerged as a superior class of amine-reactive reagents for the covalent modification of biomolecules, offering significant advantages over traditional N-hydroxysuccinimide (NHS) esters.[1] This document provides detailed application notes and experimental protocols for the use of PFP esters in labeling proteins, peptides, and other amine-containing molecules. The enhanced reactivity and stability of PFP esters make them ideal for applications in drug development, diagnostics, and fundamental research where robust and efficient bioconjugation is critical.
PFP esters react with primary and secondary amines to form stable amide bonds.[2] The electron-withdrawing nature of the pentafluorophenyl group renders the carbonyl carbon highly electrophilic, facilitating rapid reaction with amine nucleophiles.[2] A key advantage of PFP esters is their increased resistance to spontaneous hydrolysis in aqueous environments compared to NHS esters, which leads to higher labeling efficiency and reproducibility.[1][3]
Advantages of PFP Esters over NHS Esters
PFP esters offer several distinct advantages for amine-reactive labeling:
-
Greater Resistance to Hydrolysis: PFP esters exhibit a significantly lower rate of spontaneous hydrolysis in aqueous solutions compared to NHS esters.[1][3] This increased stability in buffer solutions minimizes the competing hydrolysis reaction, making more of the reagent available for conjugation with the target amine.[1] This is particularly advantageous when working with valuable or limited quantities of biomolecules.
-
Faster Reaction Kinetics: Kinetic studies have shown that PFP esters have superior reactivity towards aminolysis (the desired reaction with amines).[1] This results in faster reaction times and potentially higher conjugation yields.
-
Higher Labeling Efficiency: Due to their increased stability and reactivity, PFP esters often result in more efficient labeling, requiring a lower molar excess of the reagent compared to NHS esters.[3]
-
Preferential Labeling: In some cases, PFP esters have been shown to provide preferential labeling of specific lysine (B10760008) residues, such as on the light chain of antibodies, which can be beneficial for the generation of more homogeneous antibody-drug conjugates (ADCs) or other antibody conjugates.
Quantitative Comparison of PFP Esters and NHS Esters
The following tables summarize the key quantitative differences between PFP and NHS esters based on available data.
| Parameter | PFP Ester | NHS Ester | Reference(s) |
| Relative Hydrolytic Stability | ~6-fold more stable in aqueous MeCN | Less stable | [4] |
| Pseudo-first-order rate constant (k') for aminolysis | 2.46 x 10⁻¹ s⁻¹ (with 1-aminomethylpyrene on a polymer brush platform) | 3.49 x 10⁻³ s⁻¹ (with 1-aminomethylpyrene on a polymer brush platform) | [5] |
| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 8.5 | [1][6] |
| pH | Half-life (t½) of NHS Ester in Aqueous Solution |
| 7.0 | Hours |
| 8.0 | Minutes |
| 8.5 | ~180 minutes (for a porphyrin-NHS ester) |
| 9.0 | ~125 minutes (for a porphyrin-NHS ester) |
| (Quantitative half-life data for PFP esters under varying pH is not readily available in the literature, but they are consistently reported to be significantly more stable than NHS esters).[1][3][4] |
Visualizing the Chemistry and Workflow
Figure 1. Reaction of a PFP ester with a primary amine.
Figure 2. A typical workflow for protein labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 5. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
Bioconjugation Techniques for Proteins and Peptides using endo-BCN-PEG2-PFP Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of endo-BCN-PEG2-PFP ester in the bioconjugation of proteins and peptides. This heterobifunctional linker enables a versatile two-step conjugation strategy, leveraging the amine-reactivity of the pentafluorophenyl (PFP) ester and the bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) of the bicyclo[6.1.0]nonyne (BCN) group.
Introduction
The this compound is a modern bioconjugation reagent comprised of three key components:
-
PFP (Pentafluorophenyl) Ester: A highly reactive functional group that readily forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues in proteins.[1] PFP esters exhibit greater stability in aqueous solutions compared to commonly used N-hydroxysuccinimide (NHS) esters, often leading to higher conjugation efficiencies.[1]
-
endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that undergoes a rapid and highly specific, copper-free "click chemistry" reaction with azide-functionalized molecules (SPAAC). This bioorthogonal reaction is ideal for use in complex biological media.
-
PEG2 (Polyethylene Glycol) Spacer: A short, hydrophilic di-ethylene glycol spacer that enhances the solubility of the reagent and the resulting conjugate, while also providing spatial separation between the conjugated molecules.[1][2]
This unique combination of features makes this compound a powerful tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins for imaging and diagnostic applications.[3]
Data Presentation
The following tables summarize quantitative data related to the performance of PFP esters in bioconjugation reactions.
| Parameter | PFP Ester | NHS Ester | Biomolecule | Key Observation |
| Labeling Efficiency | 85% | 60% | Lysozyme | PFP ester demonstrates significantly higher labeling efficiency under identical conditions.[1] |
| Light Chain Selectivity | ~70% | Lower (heterogeneous) | Kappa light chain of human monoclonal antibodies | PFP esters show preferential labeling of a specific lysine residue (K188) on the light chain.[1] |
| Degree of Labeling (DOL) | 1.7 | 1.7 | Panitumumab (anti-EGFR mAb) | PFP ester-mediated conjugation can achieve a desirable DOL for antibody conjugates. |
| Light Chain to Heavy Chain (LC:HC) Ratio | 1.7:1 | 0.1:1 | Panitumumab (anti-EGFR mAb) | PFP esters can dramatically improve the selectivity for light chain labeling compared to NHS esters.[4] |
| Hydrolytic Stability | More stable in aqueous solution | Less stable; susceptible to hydrolysis | - | PFP esters have a longer half-life in aqueous buffers, allowing for longer reaction times and potentially higher yields.[1] |
Experimental Workflows and Signaling Pathways
Two-Step Bioconjugation Workflow
The overall workflow for a two-step bioconjugation using this compound involves first the modification of a protein with the linker, followed by the SPAAC reaction with an azide-containing molecule.
Caption: Two-step bioconjugation workflow.
Reaction Mechanism
The underlying chemical transformations involve a nucleophilic acyl substitution followed by a [3+2] cycloaddition.
Caption: Core reaction mechanisms.
Experimental Protocols
Protocol 1: Functionalization of a Protein with this compound
This protocol describes the first step of the two-step conjugation: the reaction of the PFP ester with primary amines on a protein.
Materials:
-
Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 100 mM sodium phosphate (B84403) or sodium carbonate buffer, pH 8.0-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 5- to 15-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be below 10% to maintain protein stability.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time and temperature may need to be determined empirically for each specific protein.
-
-
Quenching:
-
(Optional but recommended) Add the quenching buffer to a final concentration of 50 mM to quench any unreacted PFP ester. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the concentration of the BCN-functionalized protein using a standard protein assay (e.g., BCA).
-
Confirm the incorporation of the BCN moiety using techniques such as MALDI-TOF mass spectrometry (expecting a mass shift corresponding to the linker) or by proceeding to the SPAAC reaction with an azide-functionalized fluorescent probe for analytical purposes.
-
Protocol 2: SPAAC Reaction of BCN-Functionalized Protein with an Azide-Modified Molecule
This protocol outlines the second step: the "click" reaction between the BCN-modified protein and an azide-containing molecule.
Materials:
-
BCN-functionalized protein (from Protocol 1)
-
Azide-modified molecule of interest (e.g., drug, peptide, fluorescent dye)
-
Reaction buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or water) to a known concentration.
-
-
SPAAC Reaction:
-
To the BCN-functionalized protein solution, add a 2- to 10-fold molar excess of the azide-modified molecule.
-
Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C. Reaction times can be optimized, and for some highly reactive systems, shorter incubation periods may be sufficient.
-
-
Purification:
-
Purify the final protein conjugate to remove any unreacted azide-modified molecule using size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques depending on the properties of the conjugate.
-
-
Characterization:
-
Analyze the final conjugate to determine the degree of labeling (DOL) and confirm successful conjugation. This can be achieved through:
-
UV-Vis Spectroscopy: If the azide-modified molecule has a distinct absorbance spectrum.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the final conjugate.
-
SDS-PAGE: To visualize the increase in molecular weight and assess purity.
-
HPLC: To analyze the purity and heterogeneity of the conjugate.
-
-
Conclusion
The this compound is a highly effective heterobifunctional linker for the conjugation of proteins and peptides. Its PFP ester group offers superior stability and efficiency for amine labeling compared to traditional NHS esters. The bioorthogonal nature of the BCN-azide SPAAC reaction allows for a highly specific and versatile two-step conjugation strategy. The provided protocols offer a starting point for researchers to develop and optimize their specific bioconjugation applications, from fundamental research to the development of novel protein therapeutics and diagnostics.
References
- 1. This compound | 1421932-53-7 | Benchchem [benchchem.com]
- 2. endo-BCN-PEG-PFP ester | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Cells and Nanoparticles with PEG PFP Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely utilized strategy to modify the surface of cells and nanoparticles, enhancing their biocompatibility, stability, and pharmacokinetic properties. The covalent attachment of PEG chains can shield surfaces from protein adsorption, reduce immunogenicity, and prolong circulation times in vivo. Pentafluorophenyl (PFP) esters of PEG are highly efficient amine-reactive reagents for this purpose. Compared to the more traditional N-hydroxysuccinimide (NHS) esters, PFP esters offer superior stability in aqueous solutions, leading to higher reaction efficiencies and more reproducible results.[1][2][3][4]
These application notes provide a comprehensive guide to using PEG PFP esters for the surface modification of cells and various nanoparticles. Detailed protocols, data presentation, and workflow diagrams are included to facilitate the successful implementation of this technology in your research.
Data Presentation
Table 1: Comparative Stability of Amine-Reactive Esters
PFP esters exhibit greater resistance to hydrolysis in aqueous buffers compared to NHS esters, which is a significant advantage for bioconjugation reactions.[2][3] The following table provides a qualitative comparison and quantitative data on the stability of NHS esters, which underscores the enhanced stability of PFP esters.
| Active Ester | Key Advantages over NHS Esters | Half-life of NHS Ester in Aqueous Buffer |
| PFP Ester | - Greater resistance to hydrolysis[3]- Faster reaction kinetics with amines[3]- Higher reaction efficiency[4][5] | pH 7: Hours[2]pH 8: Minutes[2]pH 8.5: ~180 min (for a specific porphyrin-NHS ester)[6]pH 9.0: ~125 min (for a specific porphyrin-NHS ester)[6] |
| NHS Ester | - Standard, widely used reagent | - |
Table 2: General Reaction Parameters for PEGylation with PEG PFP Esters
Successful PEGylation requires optimization of several reaction parameters. The following table provides a general starting point for the modification of cells and nanoparticles.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[7] | Lower pH reduces amine reactivity, while higher pH increases the rate of ester hydrolysis.[7] |
| Temperature | 4°C to 37°C[4] | Lower temperatures (4°C) can be used for sensitive biomolecules to minimize degradation, requiring longer incubation times.[7] Room temperature (20-25°C) is often sufficient.[7] |
| Molar Excess of PEG PFP Ester | 2:1 to 50:1 (ester to amine) | The optimal ratio depends on the substrate and desired degree of PEGylation. A 10- to 50-fold molar excess is common for proteins and cells.[8][9] |
| Reaction Buffer | Phosphate, Borate, Carbonate/Bicarbonate, HEPES | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete for reaction with the PFP ester.[1][9] |
| Solvent for PEG PFP Ester | Anhydrous DMSO or DMF[4][8] | The PEG PFP ester should be dissolved in a small amount of organic solvent immediately before addition to the aqueous reaction mixture.[4] |
Experimental Protocols
Protocol 1: Surface Modification of Mammalian Cells
This protocol describes a general procedure for the PEGylation of mammalian cells in suspension.
Materials:
-
Mammalian cells
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
PEG PFP Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
PEG PFP Ester Solution Preparation:
-
Immediately before use, allow the vial of PEG PFP ester to equilibrate to room temperature.
-
Prepare a stock solution of the PEG PFP ester in anhydrous DMSO (e.g., 250 mM).[9]
-
-
PEGylation Reaction:
-
Quenching the Reaction:
-
Washing:
-
Wash the cells three times with cell culture medium or PBS to remove excess reagents.
-
-
Analysis:
-
The extent of PEGylation can be assessed by various methods, including flow cytometry using a fluorescently labeled PEG PFP ester or by functional assays that measure the masking of cell surface epitopes.
-
Protocol 2: Surface Modification of Liposomes
This protocol outlines the post-insertion method for PEGylating pre-formed liposomes.
Materials:
-
Pre-formed liposomes containing an amine-functionalized lipid (e.g., DSPE-NH₂)
-
HEPES-buffered saline (HBS), pH 8.0
-
PEG PFP Ester
-
Anhydrous Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Glycine (B1666218), pH 8.0
-
Size-exclusion chromatography column (e.g., Sepharose CL-4B)
Procedure:
-
Liposome (B1194612) Preparation:
-
Prepare liposomes using your standard protocol, incorporating an amine-bearing lipid into the lipid bilayer.
-
-
PEG PFP Ester Solution Preparation:
-
Immediately before use, dissolve the PEG PFP ester in anhydrous DMF to form a concentrated stock solution.
-
-
PEGylation Reaction:
-
Add the PEG PFP ester solution to the liposome suspension with gentle mixing. The final concentration of the PEG reagent will need to be optimized.
-
Incubate the mixture for 1-4 hours at room temperature.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to consume any unreacted PFP esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG PFP ester and byproducts by passing the liposome suspension through a size-exclusion chromatography column.
-
-
Characterization:
-
Characterize the PEGylated liposomes for size, zeta potential, and PEG density.
-
Protocol 3: Surface Modification of Gold Nanoparticles (AuNPs)
This protocol describes the modification of citrate-stabilized AuNPs with a thiol-terminated PEG PFP ester.
Materials:
-
Citrate-stabilized gold nanoparticles
-
Thiol-PEG-PFP Ester
-
Sodium Borate buffer, pH 8.5
-
Anhydrous DMSO
Procedure:
-
Ligand Exchange:
-
To a solution of citrate-stabilized AuNPs, add the Thiol-PEG-PFP ester dissolved in a minimal amount of DMSO. The thiol group will displace the citrate (B86180) on the gold surface.
-
Stir the reaction mixture overnight at room temperature.
-
-
Purification:
-
Purify the PEGylated AuNPs by centrifugation and resuspension in fresh buffer to remove excess PEG reagent. Repeat this washing step three times.
-
-
Further Functionalization (Optional):
-
The terminal PFP ester can be used to conjugate amine-containing molecules (e.g., antibodies, peptides) by following the general principles of the cell and liposome PEGylation protocols.
-
-
Characterization:
-
Analyze the modified AuNPs using UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) to confirm PEGylation and assess stability.
-
Protocol 4: Surface Modification of Magnetic Nanoparticles (MNPs)
This protocol provides a method for PEGylating amine-functionalized magnetic nanoparticles.
Materials:
-
Amine-functionalized magnetic nanoparticles
-
Sodium Bicarbonate buffer, pH 8.2
-
PEG PFP Ester
-
Anhydrous DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized MNPs in the Sodium Bicarbonate buffer.
-
-
PEG PFP Ester Solution Preparation:
-
Dissolve the required amount of PEG PFP ester in anhydrous DMSO immediately prior to use.
-
-
PEGylation Reaction:
-
Add the PEG PFP ester solution to the MNP dispersion while vortexing or sonicating to ensure good mixing.
-
Incubate for 2-4 hours at room temperature with continuous mixing.
-
-
Quenching and Washing:
-
Add the Quenching Buffer and incubate for 30 minutes.
-
Wash the PEGylated MNPs multiple times with buffer using magnetic separation to remove excess reagents.
-
-
Characterization:
-
Characterize the resulting PEG-MNPs for their size, surface charge, and magnetic properties. Fourier-transform infrared spectroscopy (FTIR) can be used to confirm the presence of the PEG coating.
-
Visualizations
Caption: Workflow for cell surface PEGylation with PEG PFP esters.
Caption: Amine-reactive chemistry of PEG PFP esters.
Caption: Advantages of PFP esters for bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. precisepeg.com [precisepeg.com]
- 8. confluore.com [confluore.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Troubleshooting & Optimization
Troubleshooting low yield in endo-BCN-PEG2-PFP ester conjugation reactions
Welcome to the technical support center for endo-BCN-PEG2-PFP ester conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the this compound, and what are its primary applications?
The this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It comprises three key components:
-
An endo-Bicyclononyne (BCN) group: This strained alkyne facilitates copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[2][]
-
A Pentafluorophenyl (PFP) ester : This active ester reacts efficiently with primary and secondary amines, such as those on lysine (B10760008) residues of proteins, to form stable amide bonds.[2][4] PFP esters are known for being more resistant to hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[5][6][7]
-
A polyethylene glycol (PEG2) spacer : This short, hydrophilic spacer enhances solubility and provides spatial separation between the conjugated molecules.[2]
This linker is ideal for a two-step conjugation strategy where a biomolecule is first labeled via its amine groups, followed by a bioorthogonal reaction with an azide-tagged molecule.
Q2: How should I store and handle the this compound?
Proper storage and handling are critical to maintain the reactivity of the PFP ester.
-
Storage : Store the reagent at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[1][5][8]
-
Handling : Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[8] Prepare solutions of the PFP ester immediately before use.[5][8] Stock solutions are not recommended as the PFP ester is susceptible to hydrolysis over time.[5][8]
Q3: What are the optimal reaction conditions for the PFP ester conjugation to an amine-containing molecule?
Several factors influence the success of the PFP ester-amine conjugation:
-
Solvent : Dissolve the this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before adding it to the aqueous reaction mixture.[4][5][8]
-
pH : The optimal pH range for the reaction with primary amines is typically 7.2 to 8.5.[5][9] In this range, the amine is sufficiently nucleophilic. Higher pH levels can significantly increase the rate of PFP ester hydrolysis, reducing conjugation efficiency.[5][10]
-
Buffers : Use amine-free buffers, such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target molecule for reaction with the PFP ester.[8][11]
-
Concentration : For protein labeling, a protein concentration of at least 2 mg/mL is recommended for optimal results.[12]
Troubleshooting Guide: Low Conjugation Yield
This guide addresses common problems encountered during the conjugation of the PFP ester to an amine-containing biomolecule, which is the first step in the two-step conjugation process.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of PFP Ester: The PFP ester has degraded due to moisture. | Store the reagent at -20°C with a desiccant and prepare solutions immediately before use in an anhydrous solvent.[5][8] |
| Incorrect pH: The reaction pH is too low (amine is protonated and not nucleophilic) or too high (hydrolysis is too fast). | Maintain the reaction pH between 7.2 and 8.5.[5][9] | |
| Presence of Competing Amines: Buffers like Tris or glycine are quenching the reaction. | Dialyze or desalt the biomolecule into an amine-free buffer like PBS before the reaction.[8][11] | |
| Insufficient Reagent: The molar ratio of the PFP ester to the amine is too low. | Optimize the molar excess of the PFP ester. A 10- to 50-fold molar excess may be necessary for efficient labeling.[10] | |
| Reaction Fails Upon Scale-Up | Increased Moisture Contamination: Larger volumes increase the chance of introducing moisture. | Ensure all solvents and reagents are anhydrous and protect the reaction from atmospheric moisture.[5] |
| Inefficient Mixing: The PFP ester, dissolved in an organic solvent, is not dispersing well in the aqueous reaction mixture. | Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.[5] | |
| Loss of Product During Workup | Hydrolysis During Aqueous Workup: The PFP ester can be unstable in aqueous basic conditions used during extraction. | Perform workup at a neutral or slightly acidic pH if possible. |
| Inefficient Purification: The purification method is not suitable for separating the conjugate from unreacted starting materials. | Use size-exclusion chromatography (SEC) or dialysis to remove unreacted linker.[8][13] Other methods like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can also be effective for purifying PEGylated proteins.[14] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.[9]
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
Protocol 2: Monitoring PFP Ester Hydrolysis via HPLC
-
Prepare a PFP Ester Solution: Dissolve a known amount of the this compound in an organic solvent (e.g., acetonitrile).
-
Initiate Hydrolysis: Add an aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench and Analyze: Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase. Analyze the sample by HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak.[5]
Visualizations
Caption: Workflow for the conjugation of an amine-containing biomolecule with this compound.
Caption: Reaction scheme for the formation of a stable amide bond between a biomolecule and the linker.
References
- 1. endo-BCN-PEG4-PFP ester, CAS 153252-36-9 | AxisPharm [axispharm.com]
- 2. This compound | 1421932-53-7 | Benchchem [benchchem.com]
- 4. This compound, 1421932-53-7 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 7. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 8. broadpharm.com [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. waters.com [waters.com]
- 14. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
How to optimize reaction conditions for endo-BCN-PEG2-PFP ester labeling
Welcome to the technical support center for endo-BCN-PEG2-PFP ester labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation and click chemistry.[1][2][3] It features two reactive groups: an endo-Bicyclo[6.1.0]nonyne (BCN) group and a pentafluorophenyl (PFP) ester.[2][4] The BCN group reacts with azide-tagged molecules via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), while the PFP ester reacts with primary and secondary amines (like those on lysine (B10760008) residues of proteins) to form stable amide bonds.[2][4][5][6] A polyethylene (B3416737) glycol (PEG2) spacer enhances hydrophilicity and solubility.[3][4] Common applications include antibody-drug conjugate (ADC) development, PROTAC synthesis, nanoparticle functionalization, and creating multifunctional probes for diagnostics and imaging.[1][2][6][7]
Q2: What are the advantages of using a PFP ester over an NHS ester for amine labeling?
A2: PFP esters offer several advantages over N-hydroxysuccinimide (NHS) esters, primarily their increased stability in aqueous solutions.[4][5][6][8] This leads to a lower rate of hydrolysis, allowing for longer reaction times and potentially higher conjugation yields as less reagent is lost to competing hydrolysis.[4] PFP esters have been shown to result in reduced aggregation and higher light-chain selectivity in antibody labeling.[4][9]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is moisture-sensitive.[10][11][12] It should be stored at -20°C with a desiccant.[2][10][11][12][13] Before opening, the vial should be equilibrated to room temperature to prevent moisture condensation.[10][11][12][13] The reagent should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use, and stock solutions should not be prepared for storage due to the PFP ester's susceptibility to hydrolysis.[10][11][12][13]
Q4: Can I use buffers containing Tris or glycine (B1666218) for my labeling reaction?
A4: No, you should avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the PFP ester.[10][11][12][13] Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at a pH of 7.0-8.5 are recommended.[10][14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | Hydrolysis of PFP ester: The PFP ester can hydrolyze in aqueous buffers, rendering it inactive.[4][10][11][12] | - Prepare the PFP ester solution immediately before use.[10][12][13]- Use co-solvents like DMSO or DMF (up to 20%) to reduce water activity.[4]- Optimize reaction time; shorter times (<4 hours) can minimize hydrolysis.[4]- Adjust pH to the lower end of the optimal range (7.2-8.0).[4][11][14] |
| Suboptimal pH: The reaction between the PFP ester and amines is pH-dependent.[11][14] | - Ensure the reaction buffer pH is between 7.2 and 8.5.[14] A pH below 7.2 will slow the reaction, while a pH above 8.5 can increase hydrolysis.[11][14] | |
| Incorrect Stoichiometry: The molar ratio of the linker to the biomolecule is critical.[4] | - Optimize the molar excess of the this compound. A 2:1 to 10:1 ratio of PFP ester to free amine is a good starting point.[14] | |
| Low Reagent Purity: Degradation of the labeling reagent can lead to poor results. | - Store the reagent properly at -20°C with a desiccant.[2][10][11][12]- Use a fresh vial of the reagent if degradation is suspected. | |
| Non-Specific Binding | Hydrophobic or Electrostatic Interactions: The linker or biomolecule may non-specifically interact with surfaces or other molecules.[15][16] | - Increase the salt concentration (e.g., NaCl) in the buffer to reduce electrostatic interactions.[15]- Add a non-ionic surfactant to the buffer to disrupt hydrophobic interactions.[15]- Incorporate blocking agents like bovine serum albumin (BSA) in your buffer.[15] |
| Precipitation of Reagent or Biomolecule | Poor Solubility: The this compound or the biomolecule may not be fully soluble in the reaction buffer. | - Dissolve the PFP ester in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer.[10][11][12][14]- For biomolecules prone to aggregation, consider adding 5-10% DMSO or DMF to the reaction buffer.[14] |
| Inconsistent Results | Variability in Reaction Conditions: Minor changes in pH, temperature, or incubation time can affect the outcome. | - Carefully control all reaction parameters.[10][12]- Prepare fresh buffers for each experiment.- Ensure accurate measurement of all reagents. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline for labeling a protein with primary amines. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
This compound
-
Protein to be labeled
-
Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.[10] If necessary, perform a buffer exchange to remove any interfering substances.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[10][14]
-
Initiate the Labeling Reaction: Add the desired molar excess of the dissolved PFP ester to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10-20% to avoid protein denaturation.[4][11]
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[10][12][14] The optimal time and temperature should be determined empirically.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.[10][12]
-
Characterize the Conjugate: Determine the degree of labeling using appropriate analytical techniques such as mass spectrometry or UV-Vis spectroscopy.
Quantitative Data Summary
Table 1: Comparison of PFP Esters and NHS Esters for Amine Conjugation
| Feature | PFP Ester | NHS Ester | Reference(s) |
| Stability in Aqueous Solution | More stable | Less stable, susceptible to hydrolysis | [4][5][6] |
| Rate of Hydrolysis | Lower, especially under alkaline conditions | Increases significantly with rising pH | [4] |
| Half-life at pH 8 | Longer | Shorter (in the order of minutes) | [4] |
| Reaction Efficiency | Often higher due to reduced hydrolysis | Can be lower due to competing hydrolysis | [4][6] |
| Selectivity | Can exhibit higher light-chain selectivity for antibodies | Standard method, can be less selective | [4][9] |
Table 2: Recommended Reaction Parameters for this compound Labeling
| Parameter | Recommended Range | Notes | Reference(s) |
| pH | 7.2 - 8.5 | Lower pH reduces reactivity, higher pH increases hydrolysis. | [11][14] |
| Temperature | 4°C to 37°C | Lower temperatures for sensitive biomolecules. | [4][10][12] |
| Reaction Time | 30 minutes to overnight | Shorter times can minimize hydrolysis. | [4][10][12][14] |
| Molar Ratio (Ester:Amine) | 2:1 to 10:1 | Needs to be optimized for the specific application. | [14] |
| Co-solvent (e.g., DMSO) | Up to 20% | To aid in reagent solubility and reduce water activity. | [4] |
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. endo-BCN-PEG4-PFP ester, CAS 153252-36-9 | AxisPharm [axispharm.com]
- 3. endo-BCN-PEG-PFP ester | AxisPharm [axispharm.com]
- 4. This compound | 1421932-53-7 | Benchchem [benchchem.com]
- 5. This compound, 1421932-53-7 | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. a3p-scientific.com [a3p-scientific.com]
- 9. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
- 13. confluore.com [confluore.com]
- 14. precisepeg.com [precisepeg.com]
- 15. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 16. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Preventing PFP Ester Hydrolysis in Bioconjugation
For researchers, scientists, and drug development professionals utilizing pentafluorophenyl (PFP) esters for bioconjugation, ensuring efficient and reproducible outcomes is paramount. A primary challenge in this process is the competing reaction of hydrolysis, which can significantly reduce conjugation yields by consuming the active ester. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you minimize PFP ester hydrolysis and optimize your bioconjugation strategy.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using PFP esters over N-hydroxysuccinimide (NHS) esters?
A1: PFP esters are significantly less susceptible to hydrolysis in aqueous buffers compared to NHS esters.[1][2][3][4][5][6] This increased stability allows for more efficient conjugation over a wider range of reaction conditions and typically results in higher yields as more of the reagent is available to react with the target amine rather than water.[3][4][5][7] For instance, at a pH of 8.6 and 4°C, NHS esters have a half-life of about 10 minutes, whereas PFP esters are more resilient under similar conditions.[1]
Q2: What is the optimal pH for bioconjugation reactions using PFP esters?
A2: The optimal pH range for reacting PFP esters with primary amines is typically between 7.2 and 8.5.[1][2][7] Within this range, the target primary amines (e.g., on lysine (B10760008) residues) are sufficiently deprotonated and nucleophilic to react efficiently with the ester.[1] While a slightly basic pH (e.g., 8.5) can increase the reaction rate, higher pH values will also significantly accelerate the rate of PFP ester hydrolysis, which can lower the overall conjugation yield.[1][2][7]
Q3: Can I use buffers that contain primary amines, such as Tris or glycine (B1666218)?
A3: No, you should strictly avoid buffers containing primary amines.[1][3][4][8] Buffer components like Tris (tris(hydroxymethyl)aminomethane) and glycine will compete with the amine groups on your target biomolecule for reaction with the PFP ester, drastically reducing the efficiency of your desired conjugation.[1][3][4] Recommended amine-free buffers include phosphate-buffered saline (PBS), HEPES, borate, and sodium bicarbonate.[1][7][8]
Q4: How should I prepare and store PFP ester reagents?
A4: PFP esters are moisture-sensitive and should be stored at -20°C in a tightly sealed container with a desiccant.[2][3][4][9] To prevent condensation of atmospheric moisture onto the product, always allow the vial to equilibrate to room temperature before opening.[3][4][9] It is strongly recommended to prepare stock solutions in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][3][4][7] Do not prepare and store stock solutions, as the ester will degrade over time, leading to the formation of the non-reactive carboxylic acid.[2][3][4]
Troubleshooting Guide: Low Conjugation Yield
Experiencing low or no conjugation efficiency can be frustrating. This guide will walk you through the most common causes related to PFP ester hydrolysis and how to resolve them.
Caption: Troubleshooting workflow for low bioconjugation yield.
| Potential Cause | Recommended Solution |
| Degraded PFP Ester | The PFP ester has hydrolyzed due to improper storage (exposure to moisture). Always store PFP esters at -20°C with a desiccant and equilibrate to room temperature before opening.[2][3][4][9] It is best practice to qualify a new batch with a small-scale control reaction.[2] |
| Incorrect Buffer Composition | The reaction buffer contains competing nucleophiles, such as Tris or glycine. This is a very common cause of failure. Ensure your biomolecule is in an amine-free buffer like PBS, HEPES, or sodium bicarbonate.[1][3][4][8] If necessary, perform a buffer exchange using a desalting column before starting the conjugation.[1][3] |
| Suboptimal pH | The reaction pH is too high (e.g., > 9.0), causing rapid hydrolysis of the PFP ester, or too low (e.g., < 7.0), resulting in protonated, non-reactive amines. The optimal range is 7.2-8.5.[1][2][7] For a good balance, start with a pH of 7.5-8.0. |
| PFP Ester Precipitation | The PFP ester, dissolved in an organic co-solvent, precipitates upon addition to the aqueous buffer. This can happen if the final concentration of the organic solvent is too high (>10%) or if the ester is added too quickly. Add the PFP ester stock solution slowly to the stirring biomolecule solution.[1][7] Keep the final organic solvent concentration below 10% to avoid both precipitation and protein denaturation.[1] |
| Dilute Reactants | Hydrolysis is a pseudo-first-order reaction, while aminolysis is a second-order reaction. In dilute solutions, the rate of hydrolysis can dominate the rate of conjugation. If possible, increase the concentration of your biomolecule (e.g., 2–10 mg/mL).[1] Hydrolysis occurs more readily in dilute protein solutions.[8] |
Quantitative Data Summary
While PFP esters are more stable than NHS esters, their stability is still highly dependent on pH. The rate of hydrolysis increases significantly with rising pH.
| Parameter | Condition | Effect on PFP Ester | Recommendation |
| pH | pH < 7.0 | Amine reactivity is low (protonated amines) | Not recommended for efficient conjugation. |
| pH 7.2 - 8.5 | Optimal Range: Good balance of amine reactivity and ester stability.[1][2][7] | Target this range for most applications. Start at pH 7.5-8.0. | |
| pH > 8.5 | Rate of hydrolysis significantly increases, reducing yield.[1][2][7][8][9] | Avoid unless required for a specific reason and use short reaction times. | |
| Temperature | 4°C | Slower reaction rates for both conjugation and hydrolysis. | Recommended for sensitive biomolecules or for overnight reactions.[1][7] |
| 20-25°C (RT) | Faster reaction rates. | Typical condition for 1-4 hour reactions.[1][7] | |
| Buffer | Amine-containing (Tris, Glycine) | Competes with the target molecule, drastically lowering yield.[1][3][4][8] | Avoid. Use PBS, HEPES, Borate, or Bicarbonate buffers.[1][7][8] |
| Co-Solvent | DMSO / DMF | Used to dissolve the PFP ester before adding to the aqueous reaction. | Keep final concentration <10% to avoid protein denaturation.[1] Use anhydrous grade.[2] |
Experimental Protocols
Protocol 1: General Procedure for PFP Ester Conjugation to a Protein
This protocol provides a starting point for conjugating a PFP ester to a protein containing accessible primary amines.
-
Prepare the Biomolecule Solution:
-
Dissolve the protein or biomolecule in an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 2–10 mg/mL.[1]
-
If the biomolecule is stored in a buffer containing primary amines (like Tris), perform a buffer exchange using a desalting column (e.g., Zeba™ Spin Desalting Column) into the reaction buffer.[1][3]
-
-
Prepare the PFP Ester Solution:
-
Initiate the Conjugation Reaction:
-
Incubate:
-
Quench the Reaction (Optional):
-
Purify the Conjugate:
Protocol 2: Monitoring PFP Ester Hydrolysis by HPLC
This protocol allows you to determine the hydrolytic stability of your PFP ester in a specific buffer.
-
Materials:
-
PFP ester of interest
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., 100 mM Sodium Bicarbonate, pH 8.5)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
-
-
Procedure:
-
Prepare a 10 mM stock solution of the PFP ester in anhydrous DMSO or DMF.[5]
-
Initiate the hydrolysis reaction by diluting the PFP ester stock solution into the buffer of interest (at a set temperature, e.g., 25°C) to a final concentration of 1 mM.[5]
-
Immediately inject a sample (t=0) into the HPLC system.[5]
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Analyze each sample by HPLC, monitoring the decrease in the area of the PFP ester peak and the corresponding increase in the area of the hydrolyzed carboxylic acid peak.[2][5]
-
Calculate the half-life (t½) of the PFP ester by plotting the natural log of the PFP ester peak area versus time.
-
Visualizing the Reaction Pathway
Understanding the competition between the desired aminolysis and the undesired hydrolysis is key to optimizing your reaction.
Caption: Competing aminolysis and hydrolysis pathways for PFP esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. precisepeg.com [precisepeg.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Strategies to improve the stability of endo-BCN-PEG2-PFP ester in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the stability of endo-BCN-PEG2-PFP ester in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive components?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It consists of three key components:
-
endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that reacts with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of click chemistry.[1][2]
-
PFP (Pentafluorophenyl) Ester: A highly reactive amine-reactive group that forms stable amide bonds with primary and secondary amines, such as those on lysine (B10760008) residues in proteins.[1]
-
PEG2 (Polyethylene Glycol): A short, hydrophilic spacer that connects the BCN and PFP ester groups, improving the solubility of the molecule.[1]
Q2: What is the primary cause of instability for this compound in solution?
A2: The primary cause of instability in aqueous solutions is the hydrolysis of the pentafluorophenyl (PFP) ester.[3][4] The PFP ester is susceptible to reaction with water, which cleaves the ester bond, resulting in a non-reactive carboxylic acid and pentafluorophenol.[3] This hydrolysis is a competing reaction to the desired amidation and its rate increases significantly with rising pH.[3][4]
Q3: How should the solid this compound reagent be stored to ensure long-term stability?
A3: To maintain its reactivity, the solid compound must be stored at -20°C in a tightly sealed container with a desiccant.[3][5][6] The reagent is moisture-sensitive, and this storage condition minimizes degradation from atmospheric moisture.[3][5]
Q4: Can I prepare and store stock solutions of this reagent?
A4: No, it is strongly recommended to prepare solutions of PFP esters immediately before use.[3][5][6] The PFP ester moiety readily hydrolyzes, even in anhydrous organic solvents if trace amounts of water are present.[3][6] Preparing stock solutions for storage will lead to degradation over time, reducing the reagent's efficacy in conjugation reactions.[3][5] Always weigh and dissolve only the amount of reagent needed for the immediate experiment.[6]
Q5: What is the recommended procedure for dissolving the reagent for an experiment?
A5: First, allow the vial of the solid reagent to equilibrate to room temperature before opening it; this prevents moisture from condensing onto the product.[4][5][6] Immediately before use, dissolve the required amount in a minimal volume of an anhydrous, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[3][5][6] This solution should then be added to the aqueous reaction buffer containing the molecule to be conjugated.[6]
Q6: What are the optimal reaction conditions (buffer, pH) to maximize stability and conjugation efficiency?
A6:
-
Buffer Choice: Use an amine-free buffer to prevent competition with the target molecule. Phosphate-buffered saline (PBS) is a common and effective choice.[5][6] Avoid buffers containing primary amines like Tris or glycine.[4][5][6]
-
pH: The optimal pH range for reacting the PFP ester with primary amines is between 7.2 and 8.5.[3][7] While the reaction is efficient in this range, be aware that the rate of hydrolysis also increases with pH. For sensitive substrates or reactions requiring longer incubation times, performing the reaction closer to pH 7.2-7.5 is advisable.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | 1. Reagent Degradation: The PFP ester was hydrolyzed before or during the reaction. This can be due to improper storage, preparing stock solutions, or moisture contamination.[5] | Always store the reagent at -20°C with a desiccant and equilibrate to room temperature before opening.[3] Prepare the solution in anhydrous DMSO or DMF immediately before use.[3] Do not store the reagent in solution.[4] |
| 2. Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the PFP ester.[5][6] | Exchange the sample into an amine-free buffer like PBS (pH 7.2-7.5) using dialysis or a desalting column before adding the reagent.[6] | |
| 3. Suboptimal pH: The reaction pH is too low, resulting in protonated amines that are poor nucleophiles, or too high, causing rapid hydrolysis of the PFP ester.[3][7] | Ensure the reaction pH is maintained within the optimal range of 7.2-8.5.[3][7] Monitor the pH of your buffer before starting the experiment. | |
| 4. Insufficient Mixing: The reagent, dissolved in an organic solvent, is not dispersing properly in the aqueous reaction mixture, leading to localized high concentrations and poor reaction kinetics.[3] | Add the reagent solution to the reaction mixture with gentle but thorough mixing or vortexing.[3] | |
| Inconsistent Results Between Experiments | 1. Reagent Variability: Different aliquots of the reagent may have been exposed to varying levels of moisture. Repeated freeze-thaw cycles can also introduce moisture. | Aliquot the solid reagent into single-use vials upon receipt to avoid repeated opening of the main container. Qualify a new batch with a small-scale control reaction.[3] |
| 2. Solvent Quality: The DMF or DMSO used to dissolve the reagent contains water or has degraded (in the case of DMF) to form amine impurities.[8] | Use fresh, high-purity anhydrous grade solvents.[8] Consider using N,N'-dimethylacetamide (DMAC) as an alternative to DMF, as it does not degrade to form amine impurities.[8] | |
| Reaction Fails Upon Scale-Up | 1. Increased Moisture Contamination: Larger volumes and longer preparation times increase the chance of introducing atmospheric moisture. | Ensure all glassware is thoroughly dried and perform additions under a dry, inert atmosphere (e.g., nitrogen or argon) if possible for large-scale reactions. |
| 2. Mixing Inefficiency: Mixing that was sufficient for a small-scale reaction may not be adequate for a larger volume, leading to poor reaction efficiency. | Re-evaluate the mixing method (e.g., switching from vortexing to overhead stirring) to ensure the reaction mixture remains homogeneous. |
Quantitative Data: PFP Ester Stability
PFP esters are known to be significantly more stable against hydrolysis than N-hydroxysuccinimide (NHS) esters, a common alternative for amine conjugation.[1][6][8] This enhanced stability allows for longer reaction times and potentially higher conjugation yields due to reduced loss of the reagent to hydrolysis.[1]
Table 1: Comparative Stability of Active Esters While specific half-life data for this compound is not readily available, the general trend for PFP esters shows superior stability compared to NHS esters. One study demonstrated that a PFP ester was approximately 6-fold more stable than an NHS ester in aqueous acetonitrile.[9]
| Active Ester Type | Relative Stability in Aqueous Solution | Key Advantage |
| PFP Ester | High | Less susceptible to hydrolysis, allowing for more efficient reactions and longer incubation times.[1][6] |
| NHS Ester | Low to Moderate | Susceptible to rapid hydrolysis, especially as pH increases above 7.[1][8] |
Table 2: Reference Data - Effect of pH on NHS Ester Half-Life Although PFP esters are more stable, they follow the same trend of increased hydrolysis at higher pH. The data for NHS esters below illustrates the critical impact of pH on active ester stability.[3][8]
| pH | Half-life of NHS Ester in Aqueous Solution |
| 7.0 | Hours |
| 8.0 | Minutes |
| 8.5 | ~10 Minutes |
| > 9.0 | Very Short |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a general guideline for conjugating the PFP ester moiety to a protein containing primary amines.
-
Materials:
-
Procedure:
-
Prepare the protein solution in the recommended amine-free buffer. If the protein is in a buffer containing amines, exchange it into the correct buffer using dialysis or a desalting column.[6]
-
Allow the vial of this compound to warm to room temperature before opening.[5]
-
Immediately before use, dissolve a calculated amount of the reagent in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[3]
-
Add the desired molar excess of the reagent solution to the protein solution while gently vortexing or stirring.[3] The final concentration of organic solvent should typically be less than 10% to maintain protein solubility.[4]
-
Incubate the reaction. Common conditions are 1-4 hours at room temperature or overnight at 4°C.[3][5] Incubation time and temperature may need to be optimized depending on the protein.
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 25-50 mM and incubating for an additional 30 minutes.[3][5] This step terminates the reaction by consuming any unreacted PFP ester.
-
Purify the protein conjugate to remove unreacted reagent and byproducts using an appropriate method like size-exclusion chromatography or dialysis.[5][6]
-
Protocol 2: Monitoring PFP Ester Hydrolytic Stability via HPLC
This protocol can be used to determine the hydrolytic half-life of the PFP ester in a specific buffer.
-
Materials:
-
This compound.
-
Anhydrous DMSO or DMF.
-
Buffer of interest (e.g., PBS, pH 7.4).
-
HPLC system with a C18 column and UV detector.
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA).[3]
-
-
Procedure:
-
Prepare a stock solution (e.g., 10 mg/mL) of the PFP ester in anhydrous DMSO or DMF.[3]
-
Initiate the stability test by adding a small aliquot of the stock solution to the buffer of interest, which is maintained at a constant temperature (e.g., 25°C). The final concentration should be suitable for HPLC analysis.
-
Immediately inject the first sample (t=0) onto the HPLC system.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.[3]
-
Immediately dilute the aliquot in the HPLC mobile phase to quench the hydrolysis reaction and analyze by HPLC.[3]
-
Monitor the disappearance of the peak corresponding to the intact this compound over time.
-
Calculate the half-life by plotting the natural logarithm of the peak area versus time. The slope of the resulting line will be the negative of the degradation rate constant (k), and the half-life can be calculated as t₁/₂ = 0.693/k.
-
Visualizations
Caption: The primary degradation pathway for the PFP ester is hydrolysis.
Caption: Recommended workflow to maximize reagent stability and reaction success.
Caption: Troubleshooting logic for diagnosing low conjugation efficiency.
References
- 1. This compound | 1421932-53-7 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
Common side reactions with endo-BCN-PEG2-PFP ester and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using endo-BCN-PEG2-PFP ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker used in bioconjugation.[1][2][3] It contains two reactive groups: an endo-Bicyclo[6.1.0]nonyne (BCN) group for strain-promoted azide-alkyne cycloaddition (SPAAC) and a pentafluorophenyl (PFP) ester for reaction with primary amines.[1][2][4][5][6] The two groups are connected by a polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and reduces steric hindrance.[1][7] This linker is commonly used for creating antibody-drug conjugates (ADCs), developing PROTACs, and functionalizing biomolecules for imaging and diagnostics.[2][7]
Q2: What are the main side reactions associated with the PFP ester group?
The primary side reaction for the PFP ester is hydrolysis, where the ester reacts with water to form a non-reactive carboxylic acid.[7][8][9][10] This reaction is competitive with the desired amidation reaction and its rate increases with higher pH.[7][8][10] While PFP esters are generally more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, it is still a critical factor to control.[7][9][11][12][13] PFP esters exhibit minimal cross-reactivity with other nucleophiles like thiols (from cysteine) or hydroxyl groups (from serine, threonine, or tyrosine).[7]
Q3: What are the potential side reactions involving the BCN group?
The BCN moiety is highly reactive towards azides in SPAAC.[14][15] However, it can also undergo a side reaction with free thiol groups, such as those on cysteine residues in proteins, through a thiol-yne addition.[15][16] This can lead to non-specific labeling of proteins.[16]
Q4: How should I store and handle this compound to maintain its reactivity?
To prevent degradation, this compound should be stored at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[1][7][8][9][10] Before use, the vial should be allowed to equilibrate to room temperature before opening to avoid moisture condensation.[8][9][11] It is strongly recommended to prepare solutions of the reagent immediately before use and to avoid preparing stock solutions for long-term storage, as the PFP ester can hydrolyze over time.[9][10][11]
Troubleshooting Guides
Low Conjugation Efficiency (PFP Ester Reaction)
| Potential Cause | Troubleshooting Step | Explanation |
| Hydrolysis of PFP ester | 1. Optimize pH: Maintain the reaction pH between 7.2 and 8.5.[10][12] 2. Fresh Reagent: Prepare the PFP ester solution immediately before use.[9][10][11] 3. Anhydrous Solvent: Dissolve the PFP ester in an anhydrous organic solvent like DMSO or DMF before adding to the aqueous reaction buffer.[8][9][11] | Higher pH increases the rate of hydrolysis, reducing the amount of active ester available for conjugation.[7][8][10] PFP esters are moisture-sensitive and will degrade upon exposure to water.[8][9][10] Using an anhydrous solvent minimizes premature hydrolysis. |
| Competing primary amines in buffer | Buffer Exchange: Ensure the reaction buffer does not contain primary amines (e.g., Tris or glycine).[9][11] Use buffers such as phosphate-buffered saline (PBS).[9][11] | Primary amines in the buffer will compete with the target molecule for reaction with the PFP ester, leading to lower yields.[9][11] |
| Insufficient molar excess of PFP ester | Optimize Molar Ratio: Increase the molar ratio of the PFP ester to the amine-containing biomolecule. A common starting point is a 2:1 to 10:1 molar excess.[12] | A higher concentration of the PFP ester can help drive the reaction to completion, especially if the biomolecule has low reactivity. |
| Low reactivity of the target amine | Increase Reaction Time/Temperature: Incubate the reaction for a longer duration (e.g., overnight at 4°C) or at a slightly elevated temperature (e.g., room temperature or 37°C for a shorter period).[9][11][12] | Providing more time or energy can help overcome the activation barrier for less reactive amines. |
Non-Specific Labeling (BCN Reaction)
| Potential Cause | Troubleshooting Step | Explanation |
| Thiol-yne side reaction | Thiol Blocking: Pre-treat the protein or biomolecule with a thiol-blocking agent like iodoacetamide (B48618) (IAM) before adding the BCN-containing reagent.[16] | Alkylating free cysteine residues will prevent them from reacting with the BCN group, thus improving the specificity of the azide-alkyne cycloaddition.[16] |
| Impure biomolecule | Purification: Ensure the azide-modified biomolecule is purified to remove any unreacted azides or other contaminants that could lead to non-specific interactions. | Impurities can interfere with the desired reaction and lead to ambiguous results. |
Experimental Protocols
General Protocol for a Two-Step Conjugation
This protocol describes the conjugation of an amine-containing biomolecule (Protein-NH2) with an azide-containing molecule (Molecule-N3) using this compound.
Materials:
-
This compound
-
Protein-NH2 in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Molecule-N3
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Preparation of PFP Ester Solution:
-
Reaction of PFP Ester with Protein-NH2:
-
Slowly add the dissolved this compound solution to the Protein-NH2 solution while gently mixing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[12]
-
-
Removal of Excess Reagent:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Add the azide-containing molecule (Molecule-N3) to the purified BCN-functionalized protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[15]
-
-
Final Purification:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted Molecule-N3.
-
Visualizations
Caption: Two-step bioconjugation workflow using this compound.
Caption: Common side reactions of PFP ester and BCN moieties.
References
- 1. endo-BCN-PEG4-PFP ester, CAS 153252-36-9 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. endo-BCN-PEG-PFP ester | AxisPharm [axispharm.com]
- 4. This compound, 1421932-53-7 | BroadPharm [broadpharm.com]
- 5. This compound-西安齐岳生物 [0qy.com]
- 6. endo-BCN-PEG4-PFP ester_1421932-52-6_新研博美 [xinyanbm.com]
- 7. This compound | 1421932-53-7 | Benchchem [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. precisepeg.com [precisepeg.com]
- 13. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Proteins Labeled with endo-BCN-PEG2-PFP Ester
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification methods for proteins labeled with endo-BCN-PEG2-PFP ester. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a heterobifunctional linker used in bioconjugation. It consists of three key components:
-
endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that allows for copper-free "click chemistry" reactions (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-containing molecules.
-
PEG2: A two-unit polyethylene (B3416737) glycol spacer that enhances the solubility and reduces aggregation of the labeled protein.[1]
-
PFP (Pentafluorophenyl) ester: A highly reactive group that efficiently forms stable amide bonds with primary and secondary amines, such as the side chain of lysine (B10760008) residues on a protein. PFP esters are known to be more stable in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, which can lead to higher labeling efficiency.[2][3]
Q2: What are the primary challenges in purifying proteins labeled with this compound?
A2: The main purification challenges include:
-
Removal of excess, unreacted this compound: This is crucial to prevent interference in downstream applications.
-
Separation of the labeled protein from the unlabeled protein: Achieving a homogenous population of labeled protein is often necessary.
-
Removal of hydrolysis byproducts: The PFP ester can hydrolyze, creating byproducts that need to be removed.
-
Preventing and removing protein aggregates: The labeling process, especially with hydrophobic linkers, can sometimes induce protein aggregation.[4]
Q3: Which purification methods are most suitable for proteins labeled with this linker?
A3: The choice of purification method depends on the specific protein, the scale of the reaction, and the desired final purity. Commonly used and effective methods include:
-
Size Exclusion Chromatography (SEC) / Desalting: Ideal for removing excess linker and buffer exchange.[5][6][7]
-
Ion-Exchange Chromatography (IEX): Can be effective in separating labeled from unlabeled proteins due to potential changes in the protein's surface charge upon labeling.[8][9][10]
-
Hydrophobic Interaction Chromatography (HIC): Useful for separating proteins based on differences in hydrophobicity, which can change upon conjugation.[11][12][13][14][15]
-
Tangential Flow Filtration (TFF) / Dialysis: Suitable for buffer exchange and removal of small molecule impurities, especially for larger scale preparations.[16][17][18][19]
Q4: How can I determine the efficiency of the labeling reaction?
A4: The degree of labeling (DOL), or the average number of linker molecules per protein, can be quantified using several methods:
-
UV-Vis Spectroscopy: By measuring the absorbance of the protein (typically at 280 nm) and a unique absorbance of the attached molecule (if applicable), the DOL can be calculated.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can precisely measure the mass shift upon conjugation, allowing for the determination of the number of attached linkers.[20][21]
-
High-Performance Liquid Chromatography (HPLC): Methods like Reverse-Phase HPLC (RP-HPLC) or HIC can often separate species with different numbers of labels, allowing for quantification of the distribution.[22]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of proteins labeled with this compound.
Issue 1: Low Labeling Efficiency
| Possible Cause | Recommendation |
| Suboptimal pH of reaction buffer | Ensure the pH of the reaction buffer is between 7.2 and 8.5 for efficient amine labeling. Buffers like phosphate-buffered saline (PBS) or HEPES are suitable.[4] |
| Presence of primary amines in the buffer | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the PFP ester. If necessary, perform a buffer exchange before labeling.[23][24] |
| Hydrolysis of the PFP ester | Prepare the this compound solution immediately before use. Do not store it in aqueous solutions.[23][24] |
| Insufficient molar excess of the linker | Increase the molar ratio of the linker to the protein. A 5 to 20-fold molar excess is a common starting point.[4] |
| Low protein concentration | Higher protein concentrations can improve labeling efficiency, but be mindful of the increased risk of aggregation. |
Issue 2: Protein Aggregation or Precipitation
| Possible Cause | Recommendation |
| High protein concentration | Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). The labeled protein can be concentrated after purification if needed.[25] |
| Hydrophobicity of the linker | Although the PEG2 spacer enhances solubility, the BCN group can be hydrophobic. Adding stabilizing excipients like glycerol (B35011) (5-20%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%) to the buffer can help.[4][26] |
| Suboptimal buffer conditions | Screen different buffer pH values and ionic strengths. Sometimes, increasing the salt concentration (e.g., to 150 mM NaCl) can reduce aggregation.[25][26] |
| Over-labeling of the protein | Reduce the molar excess of the linker in the labeling reaction. Excessive labeling can alter the protein's surface properties and lead to aggregation.[4] |
| Physical stress | Avoid vigorous vortexing or multiple freeze-thaw cycles, which can denature the protein.[25] |
Issue 3: Inefficient Removal of Excess Linker
| Possible Cause | Recommendation |
| Inadequate size difference for SEC | Ensure the chosen SEC resin has an appropriate fractionation range to effectively separate the protein conjugate from the small molecule linker. |
| Insufficient dialysis/diafiltration time or volume | For dialysis, use a membrane with an appropriate molecular weight cutoff (MWCO) and perform multiple buffer changes over an extended period. For TFF, increase the number of diavolumes (typically 5-10).[27] |
| Non-specific binding to chromatography resin | If using IEX or HIC, ensure the buffer conditions are optimized for binding of the protein and not the linker. A preliminary SEC step can be beneficial. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Protein Preparation:
-
Dissolve or dialyze the protein into an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) to a concentration of 1-5 mg/mL.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF to a concentration of 10-20 mM.[4]
-
-
Labeling Reaction:
-
Slowly add a 5 to 20-fold molar excess of the dissolved linker to the protein solution with gentle mixing.[4]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted PFP ester, add a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 20-50 mM and incubate for 30 minutes.
-
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
-
Column Equilibration:
-
Equilibrate a desalting or SEC column (e.g., Sephadex G-25) with a suitable buffer for the purified protein (e.g., PBS).
-
-
Sample Loading:
-
Apply the reaction mixture from the labeling step to the top of the equilibrated column.
-
-
Elution:
-
Elute the protein with the equilibration buffer. The labeled protein will elute in the void volume, while the smaller, unreacted linker and byproducts will be retained by the resin and elute later.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.
-
Pool the protein-containing fractions for further analysis or use.
-
Visualizations
Caption: Experimental workflow for protein labeling and purification.
Caption: Troubleshooting decision tree for purification of labeled proteins.
References
- 1. endo-BCN-PEG-PFP ester | AxisPharm [axispharm.com]
- 2. This compound | 1421932-53-7 | Benchchem [benchchem.com]
- 3. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. chromtech.com [chromtech.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. repligen.com [repligen.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. rocker.com.tw [rocker.com.tw]
- 20. biopharma-asia.com [biopharma-asia.com]
- 21. pure.qub.ac.uk [pure.qub.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. broadpharm.com [broadpharm.com]
- 24. broadpharm.com [broadpharm.com]
- 25. benchchem.com [benchchem.com]
- 26. info.gbiosciences.com [info.gbiosciences.com]
- 27. benchchem.com [benchchem.com]
Optimizing pH conditions for efficient amine labeling with PFP esters
This technical support center provides guidance on optimizing pH conditions for efficient amine labeling with Pentafluorophenyl (PFP) esters. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and why are they used for amine labeling?
Pentafluorophenyl (PFP) esters are highly reactive chemical labeling reagents used to form stable amide bonds with primary and secondary amines, such as the N-terminus of a peptide and the side chain of lysine (B10760008) residues.[1][2] They are often preferred over other active esters, like N-hydroxysuccinimide (NHS) esters, because they are more resistant to hydrolysis in aqueous solutions, which can lead to more efficient and reproducible labeling reactions.[1][3][4]
Q2: What is the optimal pH for amine labeling with PFP esters?
The optimal pH for reacting PFP esters with primary amines is generally in the range of 7.2 to 8.5.[1][5] Some protocols may use a slightly broader range of 7.0 to 9.0.[3][6][7] For sensitive biomolecules or to minimize side reactions, a pH of 7.2-7.5 is often recommended.[7]
Q3: Why is maintaining the correct pH so critical for the reaction?
The reaction pH represents a trade-off between two competing processes: amine reactivity and ester hydrolysis.[8]
-
Amine Reactivity: The labeling reaction targets the deprotonated, nucleophilic form of the primary amine (-NH2). At acidic or neutral pH, the amine group is predominantly in its protonated form (-NH3+), which is not reactive.[2][9] As the pH increases into the 7.2-8.5 range, more of the amine is deprotonated, increasing the rate of the desired labeling reaction.[5]
-
Ester Hydrolysis: PFP esters are susceptible to hydrolysis (reaction with water), which renders them inactive.[5] The rate of this competing hydrolysis reaction increases significantly at higher pH values.[2][7][10]
Therefore, the optimal pH range of 7.2-8.5 is where the amine is sufficiently reactive, and the PFP ester remains stable enough in the aqueous buffer to allow for efficient labeling.[5]
Q4: How do PFP esters compare to NHS esters in terms of stability and reactivity?
PFP esters are known to be more stable against hydrolysis in aqueous solutions compared to NHS esters.[4][11] This increased stability allows for more efficient conjugation.[1][12] While NHS esters can have a half-life of minutes at a pH of 8, PFP esters exhibit a lower rate of spontaneous hydrolysis under similar conditions.[4][11] In terms of reactivity, some studies have shown PFP esters to have faster reaction kinetics with amines (aminolysis) than NHS esters.[4]
Q5: What types of buffers should be used for the labeling reaction?
It is crucial to use an amine-free buffer to avoid competition with the target molecule.[3][12] Commonly recommended buffers include:
Buffers containing primary amines, such as Tris or glycine, must be avoided as they will react with the PFP ester and reduce labeling efficiency.[2][3][12]
Q6: How should PFP ester reagents be stored and handled?
PFP esters are moisture-sensitive.[3][5] For long-term stability, they should be stored at -20°C in a tightly sealed container with a desiccant.[5][12] Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation.[3][6] It is strongly recommended to dissolve the PFP ester in an anhydrous solvent like DMSO or DMF immediately before use and not to prepare stock solutions for storage, as they will degrade over time.[3][5][12]
Troubleshooting Guide
This guide addresses common issues encountered during amine labeling with PFP esters.
Low or No Labeling Efficiency
Symptom: Mass spectrometry or HPLC analysis shows a high amount of unlabeled starting material and low yield of the desired conjugate.[2]
| Possible Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. At lower pH, the target amine is protonated and less reactive.[2] |
| Hydrolyzed Reagent | PFP esters are moisture-sensitive. Use fresh, high-quality reagent and prepare the stock solution in anhydrous DMSO or DMF immediately before use. Do not use old or improperly stored reagents.[2][5] |
| Primary Amines in Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the PFP ester. Use an amine-free buffer like phosphate (B84403) or bicarbonate.[2][12] |
| Insufficient Reagent | The molar excess of the PFP ester may be too low. Increase the molar ratio of the labeling reagent to the target molecule. A starting point of 10- to 50-fold molar excess is common for peptides.[2][7] |
| Short Reaction Time / Low Temperature | The reaction may not have reached completion. Increase the incubation time (typically 1-4 hours at room temperature) or consider reacting overnight at 4°C for sensitive molecules.[1] |
Non-Specific Labeling or Over-Labeling
Symptom: The product is a heterogeneous mixture with multiple labels attached, or labeling occurs on unintended residues.
| Possible Cause | Recommended Solution |
| High pH | A pH above ~8.5 can promote the labeling of other nucleophilic residues like the hydroxyl groups on serine, threonine, and tyrosine.[2] Perform the reaction at a lower pH (around 7.5-8.0) to increase selectivity for primary amines.[2] |
| High Reagent Concentration | An excessive molar ratio of PFP ester can lead to the modification of less reactive sites. Reduce the molar excess of the labeling reagent.[13] |
| Multiple Reactive Sites | If the target molecule has multiple primary amines (e.g., several lysine residues in a protein), multiple labeling is expected. To achieve single labeling, you may need to limit the amount of labeling reagent and optimize reaction conditions carefully.[2] |
Data Presentation
Table 1: Effect of pH on PFP Ester Labeling Reaction Parameters
This table summarizes the expected trends for key reaction parameters as a function of pH, based on the known chemical properties of PFP esters.
| pH Range | Amine Reactivity | PFP Ester Hydrolysis Rate | Risk of Side Reactions (on Ser, Thr, Tyr) | Overall Labeling Efficiency |
| < 7.0 | Low (Amine is protonated)[2] | Low[5] | Very Low[2] | Poor |
| 7.2 - 8.5 | Optimal (Amine is deprotonated) [5] | Moderate[1] | Low[2] | Optimal |
| > 8.5 | High[2] | High (Reduces available reagent)[1][2] | Increased[2] | Decreased |
Mandatory Visualizations
PFP Ester Labeling Workflow
Caption: General experimental workflow for amine labeling with PFP esters.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Decision tree for troubleshooting low PFP ester labeling efficiency.
pH-Dependent Reaction Pathways
Caption: Competing reaction pathways for PFP esters at different pH conditions.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with a PFP Ester
This protocol provides a general method for conjugating a PFP ester to a protein containing primary amines. Optimization of molar ratios and incubation times may be necessary for specific applications.
Materials:
-
Protein with free amines (0.5–5 mg/mL)[1]
-
PFP ester-activated labeling reagent
-
Reaction Buffer: 50–100 mM amine-free buffer (e.g., PBS, sodium bicarbonate), pH 7.2–8.5.[1]
-
Anhydrous Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[3]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.[1]
-
Desalting column or dialysis equipment for purification.[3][6]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the PFP Ester Solution:
-
Initiate the Conjugation Reaction:
-
Slowly add the required volume of the PFP ester stock solution to the stirring protein solution.[1]
-
The molar ratio of PFP ester to protein should be optimized, but a starting point of a 10- to 50-fold molar excess is common.[2][7]
-
For proteins, a 2:1 to 10:1 molar ratio of PFP ester to free amines can be a starting point for optimization.[1]
-
-
Incubation:
-
Allow the reaction to proceed for 1–4 hours at room temperature (20–25°C) or overnight at 4°C.[1] The optimal time may vary depending on the protein and desired degree of labeling.
-
-
Quench the Reaction (Optional):
-
Purify the Conjugate:
-
Analysis:
Protocol 2: Monitoring PFP Ester Hydrolytic Stability via HPLC
This protocol can be used to determine the stability (half-life) of a PFP ester in a specific aqueous buffer.[5]
Materials:
-
PFP ester of interest
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS at pH 7.4, Bicarbonate at pH 8.5)
-
HPLC system with a UV detector and a C18 column
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)[5]
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) of the PFP ester in anhydrous DMSO or DMF.[5]
-
Initiate Hydrolysis: Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture.[5]
-
Quench and Analyze: Immediately dilute the aliquot in the HPLC mobile phase to stop further hydrolysis and inject it into the HPLC system.[5]
-
Data Analysis: Monitor the decrease in the peak area of the PFP ester over time. Calculate the half-life (t½) by plotting the natural logarithm of the peak area versus time and fitting it to a first-order decay equation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. confluore.com [confluore.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Non-specific Binding in Cell Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in their cell labeling experiments.
Troubleshooting Guide
High background staining and non-specific binding can obscure your target signal, leading to false positives and unreliable data. This guide provides a systematic approach to identifying and resolving common issues.
Problem: High Background or Non-Specific Straining Observed
| Potential Cause | Recommended Solution |
| Improper Blocking | Optimize your blocking step. Use a blocking buffer containing normal serum from the same species as the secondary antibody, or proteins like Bovine Serum Albumin (BSA).[1][2][3] Increase the blocking incubation time. |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong specific signal with low background.[4][5][6][7][8][9] |
| Inadequate Washing | Increase the number and/or duration of wash steps after antibody incubations to remove unbound and loosely bound antibodies.[10][11][12][13] The addition of a detergent like Tween-20 to wash buffers can also help.[14][10] |
| Fc Receptor Binding | For cell types with high Fc receptor expression (e.g., monocytes, macrophages, B cells), pre-incubate cells with an Fc blocking reagent or serum from the same species as your cells.[4][15][16][17][18][19] |
| Secondary Antibody Cross-Reactivity | Ensure the secondary antibody is specific to the primary antibody's host species.[20][21] Use pre-adsorbed secondary antibodies to minimize cross-reactivity with immunoglobulins from other species.[20] |
| Hydrophobic and Ionic Interactions | Include detergents (e.g., Tween-20, Triton X-100) in your buffers to reduce non-specific hydrophobic interactions.[2][14][10] Adjusting the ionic strength of your buffers can also help minimize ionic interactions.[22][23] |
| Endogenous Biotin (B1667282) or Enzymes | If using a biotin-based detection system, block for endogenous biotin using an avidin/biotin blocking kit.[14][20] For enzyme-conjugated antibodies, block endogenous enzyme activity (e.g., peroxidase with H2O2, alkaline phosphatase with levamisole).[14][20] |
| Autofluorescence | Check an unstained sample for fluorescence.[24] If autofluorescence is high, consider using fluorophores that emit in the red or far-red spectrum, or use a commercial autofluorescence quenching reagent.[25] |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background staining?
A1: The most frequently cited cause of high background is an excessively high concentration of the primary antibody, which leads to non-specific binding.[14] It is crucial to perform an antibody titration to find the optimal dilution.
Q2: What type of blocking buffer should I use?
A2: The choice of blocking buffer is critical. A common and effective choice is normal serum from the same species in which the secondary antibody was raised, typically at a concentration of 5-10%.[2][26] Alternatively, protein-based blockers like Bovine Serum Albumin (BSA) or non-fat dry milk can be used.[2][3][4] For phosphorylated protein detection, avoid using milk-based blockers as they contain phosphoproteins that can interfere with the signal.[2]
Q3: How do I perform an antibody titration?
A3: Antibody titration involves testing a range of antibody dilutions to find the one that provides the best signal-to-noise ratio. A typical starting point is the manufacturer's recommended dilution, followed by a series of two-fold or ten-fold dilutions.[14][5][6] The optimal concentration is the one that gives a strong specific signal on your positive control cells with minimal background on your negative control cells.[27]
Q4: Why are washing steps so important?
A4: Washing steps are crucial for removing unbound and weakly bound antibodies, thereby reducing background noise and increasing the specificity of your staining.[10][11][12] Insufficient washing can lead to high background, while excessive washing could potentially reduce your specific signal.[11]
Q5: When should I use an Fc block?
A5: An Fc block is necessary when working with cells that express Fc receptors, such as monocytes, macrophages, B cells, and dendritic cells.[16][18][19] These receptors can bind to the Fc region of your primary and secondary antibodies, leading to false positive signals.[18]
Quantitative Data Summary
Table 1: Common Blocking Agent Concentrations
| Blocking Agent | Typical Concentration Range | Notes |
| Normal Serum | 5-10% (v/v) | Serum should be from the same species as the secondary antibody host.[2] |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A commonly used protein blocker.[2] |
| Non-fat Dry Milk | 1-5% (w/v) | Not recommended for detecting phosphorylated proteins.[2] |
| Fetal Bovine Serum (FBS) | 10% (v/v) | Can be used for Fc blocking, though human serum may be more effective for human cells.[15] Note that the low IgG content in FBS may not be sufficient for effective Fc blocking in all cases.[16] |
Table 2: Recommended Starting Antibody Dilutions for Titration
| Application | Recommended Starting Dilution/Concentration | Reference |
| Immunofluorescence | Manufacturer's datasheet recommendation, then test several dilutions (e.g., 1:50, 1:100, 1:200) | [14] |
| Flow Cytometry | Start at ~10 µg/mL and perform 8 two-fold serial dilutions | [5][6] |
Experimental Protocols
Protocol 1: General Blocking Step
-
After fixation and permeabilization (if required), wash the cells/tissue with an appropriate buffer (e.g., PBS).
-
Prepare the blocking solution. For example, 5% normal goat serum and 0.3% Triton X-100 in PBS.
-
Incubate the samples with the blocking solution for at least 60 minutes at room temperature.[28]
-
Proceed with the primary antibody incubation without washing off the blocking solution.
Protocol 2: Antibody Titration for Immunofluorescence
-
Prepare a series of dilutions of your primary antibody in a suitable antibody diluent (e.g., PBS with 1% BSA). A good starting point is the dilution recommended on the datasheet, followed by several two-fold or five-fold dilutions above and below that concentration.
-
Prepare replicate samples of your cells or tissue, including a positive control (known to express the target) and a negative control (does not express the target).
-
Incubate each replicate with a different antibody dilution for the recommended time and temperature.
-
Wash the samples thoroughly.
-
Incubate all samples with the same concentration of the appropriate secondary antibody.
-
Wash the samples thoroughly and mount for imaging.
-
Compare the signal intensity and background staining across the different dilutions to determine the optimal concentration.[27]
Protocol 3: Fc Receptor Blocking for Flow Cytometry
-
Prepare your single-cell suspension.
-
Resuspend the cells in a staining buffer (e.g., PBS with 0.5% BSA).
-
Add an Fc blocking reagent, such as a commercially available anti-CD16/32 antibody for mouse cells or human Fc block for human cells, or use 10% normal human serum for human cells.[15][17]
-
Incubate for 10-15 minutes at room temperature.[15]
-
Without washing, proceed to add your primary antibodies for staining.[16]
Visualizations
Caption: Experimental workflow for immunolabeling with key steps to minimize non-specific binding.
Caption: Troubleshooting logic for addressing high background staining in cell labeling experiments.
References
- 1. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 2. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 3. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 4. cyto.med.ucla.edu [cyto.med.ucla.edu]
- 5. biotech.gsu.edu [biotech.gsu.edu]
- 6. lerner.ccf.org [lerner.ccf.org]
- 7. welcome.cytekbio.com [welcome.cytekbio.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. umt.edu [umt.edu]
- 10. ibidi.com [ibidi.com]
- 11. google.com [google.com]
- 12. researchgate.net [researchgate.net]
- 13. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. Fc Blocking | McGovern Medical School [med.uth.edu]
- 17. Blocking of FC-Receptor Binding | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. sinobiological.com [sinobiological.com]
- 20. bma.ch [bma.ch]
- 21. bosterbio.com [bosterbio.com]
- 22. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 23. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 24. vectorlabs.com [vectorlabs.com]
- 25. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. blog.cellsignal.com [blog.cellsignal.com]
- 28. hycultbiotech.com [hycultbiotech.com]
Addressing solubility issues of endo-BCN-PEG2-PFP ester conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with endo-BCN-PEG2-PFP ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker used in bioconjugation and drug development.[1] It contains three key components:
-
endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that reacts with azides via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).[1]
-
Pentafluorophenyl (PFP) ester: A reactive ester that efficiently forms stable amide bonds with primary and secondary amines.[1]
-
Polyethylene Glycol (PEG2) spacer: A short, hydrophilic linker that enhances solubility and reduces steric hindrance during conjugation.[1][2]
This structure allows for the sequential linking of two different molecules, for example, an azide-containing molecule and an amine-containing protein.
Q2: What are the recommended solvents for dissolving this compound?
Due to its low aqueous solubility, this compound should first be dissolved in a polar aprotic solvent.[1] Recommended solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Dimethylformamide (DMF)[3]
-
Dichloromethane (DCM)[3]
A stock solution of 10 mM in DMSO is a common starting point.[4]
Q3: How should I store this compound?
To ensure stability and prevent degradation, store this compound at -20°C in a tightly sealed container, protected from moisture and light.[3] It is advisable to store it with a desiccant.[5]
Q4: Can I prepare and store stock solutions of this compound?
It is highly recommended to prepare stock solutions fresh immediately before use.[5][6] The PFP ester moiety is susceptible to hydrolysis, especially in the presence of moisture, which would render the compound inactive for conjugation.[5][6]
Q5: Why is the PFP ester used instead of a more common NHS ester?
PFP esters offer greater stability against hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[1][3] This increased stability provides a larger window for conjugation reactions and can lead to higher yields, especially in reactions requiring longer incubation times.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound conjugates, with a focus on solubility problems.
| Issue | Probable Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The compound has low aqueous solubility. The final concentration of the organic co-solvent is too low to maintain solubility. | Increase the final concentration of the organic co-solvent (e.g., DMSO or DMF) in the reaction mixture. A final concentration of 5-10% is often sufficient to keep the reagent in solution.[1] Add the stock solution of the ester to the aqueous buffer slowly while vortexing to facilitate mixing. |
| Low or no conjugation to amine-containing molecules | Hydrolysis of the PFP ester: The reagent was exposed to moisture during storage or handling, or the stock solution was stored for too long. | Always use anhydrous solvents to prepare stock solutions.[1] Prepare stock solutions immediately before use and discard any unused portion.[5][6] Equilibrate the vial to room temperature before opening to prevent condensation.[5] |
| Incorrect pH of the reaction buffer: The pH is too low for efficient amine reaction or too high, leading to rapid hydrolysis. | The optimal pH for the reaction of PFP esters with primary amines is between 7.2 and 8.5.[1] Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) within this pH range.[6] | |
| Presence of competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris or glycine). | Exchange the biomolecule into an amine-free buffer (e.g., PBS) using dialysis or desalting columns before starting the conjugation reaction.[5] | |
| Inconsistent results between experiments | Degradation of the reagent: Improper storage has led to the degradation of the PFP ester. | Store the reagent at -20°C with a desiccant.[5] |
| Variability in reagent dissolution: Incomplete dissolution of the ester leads to inaccurate concentrations. | Ensure the ester is fully dissolved in the organic solvent before adding it to the aqueous reaction mixture. Gentle warming or sonication may aid dissolution in the organic solvent. |
Data Summary
Table 1: Solubility of BCN-PEG-PFP Ester Conjugates
| Compound | Solvent | Reported Solubility |
| This compound | DMSO | 10 mM[4] |
| endo-BCN-PEG4-PFP ester | DMSO | 250 mg/mL (approx. 411 mM)[7] |
Note: The significant difference in solubility between the PEG2 and PEG4 analogs highlights the impact of the PEG linker length on the overall solubility of the conjugate.[8][9][10][11]
Table 2: Comparison of PFP Esters and NHS Esters
| Feature | PFP Ester | NHS Ester |
| Stability in Aqueous Solution | More stable, less susceptible to hydrolysis.[1][3] | Less stable, readily hydrolyzes, especially at higher pH.[1] |
| Reactivity with Amines | High, forms stable amide bonds.[1] | High, forms stable amide bonds. |
| Reaction pH | Optimal between 7.2 and 8.5.[1] | Optimal between 7 and 9. |
| Byproduct Interference | Pentafluorophenol is a weak nucleophile and generally does not interfere with the reaction.[1] | N-hydroxysuccinimide can be nucleophilic and potentially interfere with sensitive reactions.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Use the freshly prepared stock solution immediately. Do not store for later use.[5][6]
Protocol 2: General Procedure for Conjugation to an Amine-Containing Biomolecule
Materials:
-
Freshly prepared stock solution of this compound in anhydrous DMSO or DMF.
-
Amine-containing biomolecule (e.g., protein, antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Ensure the biomolecule is in an appropriate amine-free buffer at a suitable concentration.
-
Slowly add the desired molar excess of the this compound stock solution to the biomolecule solution while gently vortexing. The final concentration of the organic co-solvent should ideally be below 10% to avoid denaturation of proteins.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time and temperature may need to be determined empirically.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris and incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted reagent by dialysis or a desalting column.
Visualizations
Caption: A typical experimental workflow for conjugating this compound.
Caption: A decision tree for troubleshooting solubility issues with this compound.
References
- 1. This compound | 1421932-53-7 | Benchchem [benchchem.com]
- 2. endo-BCN-PEG-PFP ester | AxisPharm [axispharm.com]
- 3. This compound, 1421932-53-7 | BroadPharm [broadpharm.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. endo-BCN-PEG4-PFP ester | Benchchem [benchchem.com]
- 9. endo-BCN-PEG4-PFP ester, 2904607-26-5 | BroadPharm [broadpharm.com]
- 10. a3p-scientific.com [a3p-scientific.com]
- 11. medkoo.com [medkoo.com]
Technical Support Center: Optimizing Molar Ratios for Labeling Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on calculating and optimizing the molar ratio for labeling reactions. Find answers to frequently asked questions, troubleshoot common issues, and follow our detailed experimental protocol to achieve optimal labeling efficiency for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Molar Coupling Ratio (MCR) and Degree of Labeling (DOL)?
The Molar Coupling Ratio (MCR) refers to the initial ratio of the moles of the labeling reagent to the moles of the protein in the reaction mixture.[1] In contrast, the Degree of Labeling (DOL) , also known as the Degree of Substitution (DOS), is the average number of label molecules covalently attached to a single protein molecule after the reaction and purification are complete.[2][3] The DOL is the critical parameter to determine experimentally to ensure optimal performance of the labeled protein.
Q2: Why is it crucial to determine the optimal molar ratio for each labeling experiment?
There is no single universal optimal molar ratio.[1] Optimizing the molar ratio is critical for several reasons:
-
Under-labeling results in a low signal-to-noise ratio and potentially weak fluorescence, making detection difficult.[4]
-
Over-labeling can lead to several adverse effects, including:
-
Fluorescence quenching: When fluorescent molecules are too close to each other, their emissions can be absorbed by neighboring dye molecules, reducing the overall signal.[3][4]
-
Loss of biological activity: Excessive labeling can modify critical amino acid residues involved in the protein's function, such as antigen binding in antibodies.[4][5]
-
Decreased solubility and precipitation: Altering the protein's surface properties through extensive labeling can lead to aggregation and precipitation.[4][6]
-
Therefore, experimental determination of the optimal DOL for each specific protein-label pair is essential for reproducible and reliable results.[3]
Q3: What is a good starting Molar Coupling Ratio (MCR) for labeling antibodies?
For labeling antibodies, a common starting range for the MCR is between 10:1 and 40:1 (moles of label: moles of antibody).[1] However, this is just a starting point, and the optimal ratio will depend on the specific antibody, the label being used, and the desired final DOL.[1] For biotinylation, a starting MCR of 10:1 to 20:1 is often recommended.
Q4: What is the ideal Degree of Labeling (DOL) for an antibody?
For most antibody applications, an ideal DOL typically falls between 2 and 10.[3][7] A DOL in this range generally provides a strong signal without significantly compromising the antibody's function. However, the optimal DOL should be determined empirically for each specific application.[3]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Little to no signal after labeling | Low Degree of Labeling (DOL): The labeling reaction was inefficient. | - Increase the Molar Coupling Ratio (MCR) in the labeling reaction.[8] - Optimize reaction conditions such as pH (typically 7.0-9.0 for amine-reactive dyes), temperature, and incubation time.[1] - Ensure the protein concentration is adequate (generally >0.5 mg/mL).[9] - Verify that the buffer is free of interfering substances like primary amines (e.g., Tris) or sodium azide (B81097).[1][10] |
| Fluorescence Quenching: The DOL is too high. | - Decrease the MCR in the labeling reaction to reduce the number of attached labels.[4][5] - Perform a titration experiment with varying MCRs to find the optimal DOL that maximizes signal.[1] | |
| Inactive Labeling Reagent: The dye or biotin (B1667282) has degraded. | - Use a fresh stock of the labeling reagent. - Store labeling reagents according to the manufacturer's instructions, protected from light and moisture. | |
| Labeled antibody shows reduced or no binding to its antigen | Modification of critical residues: The label has attached to amino acids within the antigen-binding site, hindering its function. | - Reduce the MCR to decrease the overall labeling density.[5] - Consider using site-specific labeling technologies that target regions away from the antigen-binding site, such as the Fc region of the antibody.[5] |
| Protein precipitates during or after the labeling reaction | Over-labeling: Excessive modification of the protein surface has led to decreased solubility. | - Lower the MCR to reduce the DOL.[4][5] - Perform the reaction at a lower protein concentration.[11] - Ensure the concentration of any organic solvent (like DMSO or DMF used to dissolve the label) is kept to a minimum (e.g., below 10%).[11] |
| Incorrect buffer conditions: The pH of the reaction buffer is close to the isoelectric point of the labeled protein. | - Adjust the pH of the buffer. Labeling can alter the protein's isoelectric point.[1] |
Experimental Protocol: Determining the Optimal Degree of Labeling (DOL)
This protocol outlines the general steps for performing a labeling reaction and calculating the DOL using UV-Vis spectrophotometry.
I. Materials and Reagents
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Labeling reagent (e.g., NHS-ester fluorescent dye or biotin)
-
Anhydrous DMSO or DMF to dissolve the labeling reagent
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
II. Experimental Workflow
Caption: Workflow for determining the Degree of Labeling (DOL).
III. Detailed Method
-
Protein Preparation:
-
Ensure your protein is in a suitable buffer, such as PBS, at a pH between 7.0 and 8.0. Buffers containing primary amines (e.g., Tris) or preservatives like sodium azide will compete with the labeling reaction and must be removed by dialysis or buffer exchange.[1][10]
-
The recommended protein concentration is typically between 1-10 mg/mL.[12][13] Determine the precise protein concentration using a reliable method, such as measuring absorbance at 280 nm or a colorimetric assay like BCA.[14][15]
-
-
Labeling Reagent Preparation:
-
Immediately before use, dissolve the amine-reactive labeling reagent in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[16]
-
-
Labeling Reaction:
-
To determine the optimal labeling, it is recommended to set up several small-scale reactions with varying MCRs (e.g., 5:1, 10:1, 20:1, 40:1).[1]
-
Calculate the volume of the labeling reagent stock solution to add to your protein solution to achieve the desired MCR.
-
Add the calculated volume of the label to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
-
-
Purification:
-
Spectrophotometric Measurement:
IV. Calculation of the Degree of Labeling (DOL)
The DOL is calculated using the Beer-Lambert law. You will need the following values:
| Parameter | Description |
| A280 | Absorbance of the conjugate at 280 nm. |
| A_max | Absorbance of the conjugate at the label's λmax. |
| ε_prot | Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). For a typical IgG, this is ~210,000 M⁻¹cm⁻¹.[3] |
| ε_label | Molar extinction coefficient of the label at its λmax (in M⁻¹cm⁻¹). This is provided by the manufacturer. |
| CF | Correction Factor (A280 of the free label / A_max of the free label). This accounts for the label's absorbance at 280 nm.[3][18] |
| Dilution Factor | The factor by which the sample was diluted for measurement. |
Step 1: Calculate the molar concentration of the label. Concentration of Label (M) = (A_max * Dilution Factor) / ε_label
Step 2: Calculate the molar concentration of the protein. Concentration of Protein (M) = ([A280 - (A_max * CF)] * Dilution Factor) / ε_prot[18]
Step 3: Calculate the Degree of Labeling (DOL). DOL = Concentration of Label / Concentration of Protein[2]
Quantitative Data Summary
The following table provides key parameters for commonly used fluorescent dyes. These values are essential for accurate DOL calculations.
| Fluorescent Dye | λmax (nm) | **Molar Extinction Coefficient (ε_label) (M⁻¹cm⁻¹) ** | Correction Factor (CF) |
| Fluorescein (FITC) | 494 | 70,000 | 0.30 |
| Rhodamine (TRITC) | 550 | 95,000 | 0.20 |
| Alexa Fluor™ 488 | 495 | 73,000 | 0.11 |
| Alexa Fluor™ 555 | 555 | 155,000 | 0.08 |
| Alexa Fluor™ 647 | 650 | 270,000 | 0.03 |
| Cy®3 | 550 | 150,000 | 0.08 |
| Cy®5 | 649 | 250,000 | 0.04 |
Note: These are approximate values. Always refer to the manufacturer's data sheet for the specific lot of your labeling reagent for the most accurate information.
Logical Relationship Diagram
Caption: Logical workflow for optimizing the molar ratio in labeling reactions.
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. Degree of labeling (DOL) step by step [abberior.rocks]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. Antibody Conjugation Troubleshooting [bio-techne.com]
- 10. sartorius.com [sartorius.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Overview of Protein Assays Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Methods for Measuring the Concentrations of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. spectra.arizona.edu [spectra.arizona.edu]
- 18. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
A Comparative Analysis of Endo-BCN and Exo-BCN Linkers in Click Chemistry
For researchers, scientists, and drug development professionals engaged in bioconjugation and related fields, the selection of appropriate chemical tools is paramount. Within the realm of copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) linkers have emerged as powerful reagents for strain-promoted azide-alkyne cycloaddition (SPAAC). BCN exists as two diastereomers, endo-BCN and exo-BCN, and the choice between them can influence reaction efficiency and experimental outcomes. This guide provides a comprehensive, data-driven comparison of endo-BCN and exo-BCN to facilitate an informed selection process.
BCN linkers are valued for their favorable balance of reactivity and stability, coupled with lower lipophilicity compared to other cyclooctynes like DBCO.[1][2] The synthesis of BCN typically yields a mixture of the two diastereomers, with an approximate 5:3 ratio of the exo to the endo isomer.[3] While both isomers are active in SPAAC reactions, they exhibit subtle but important differences in their performance.
Data Presentation
The following tables summarize the key quantitative data comparing the performance of endo-BCN and exo-BCN linkers.
Table 1: Comparative Reaction Kinetics in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Azide (B81097) Reactant | BCN Isomer | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System | Notes |
| Benzyl Azide | endo-BCN | 0.29[3] | CD₃CN/D₂O (1:2)[3] | endo isomer shows slightly faster kinetics. |
| Benzyl Azide | exo-BCN | 0.19[3] | CD₃CN/D₂O (1:2)[3] | |
| Aryl Azides | endo-BCN | Data not available | - | BCN, in general, reacts faster with aromatic azides than DBCO.[1] |
| Aryl Azides | exo-BCN | Data not available | - | |
| Sterically Hindered Azides | endo-BCN | Data not available | - | BCN is generally less sensitive to steric hindrance on the azide compared to more sterically demanding cyclooctynes like ADIBO. |
| Sterically Hindered Azides | exo-BCN | Data not available | - |
Table 2: Comparative Stability of BCN Linkers
| Condition | BCN Isomer | Stability Assessment | Notes |
| Glutathione (GSH) | General BCN | Half-life of ~6 hours.[4] | BCN is significantly more stable than DBCO in the presence of GSH.[4] Data does not differentiate between endo and exo isomers. |
| Tris(2-carboxyethyl)phosphine (TCEP) | General BCN | Shows instability.[4] | A more appropriate reducing agent, such as DTT, may be preferable when working with BCN linkers.[4] Data does not differentiate between endo and exo isomers. |
| Aqueous Buffers (e.g., PBS pH 7.2) | General BCN | Shows some instability over 24 hours in a protein environment.[4] | The specific stability may be influenced by the local environment. Data does not differentiate between endo and exo isomers. |
| Acidic Conditions | General BCN | Prone to degradation.[5] | The alkyne functionality can be sensitive to acidic conditions used in applications like oligonucleotide synthesis.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of BCN linkers. Below are protocols for a general SPAAC reaction and for monitoring the reaction kinetics.
General Protocol for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
This protocol outlines a general procedure for the conjugation of an azide-containing molecule to a molecule functionalized with a BCN linker.
Materials:
-
BCN-functionalized molecule
-
Azide-functionalized molecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO (if needed for dissolving reactants)
Procedure:
-
Reactant Preparation:
-
Dissolve the BCN-functionalized and azide-functionalized molecules in the reaction buffer to the desired concentrations.
-
If solubility is an issue, prepare concentrated stock solutions in anhydrous DMSO. The final concentration of DMSO in the reaction mixture should be minimized (ideally <5%) to avoid negative impacts on biological samples.
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the solutions of the BCN- and azide-containing molecules. A slight molar excess (1.5-2 fold) of one reactant can be used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the concentrations and reactivity of the substrates.
-
The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE (for protein conjugations).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove unreacted starting materials using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
-
Protocol for Monitoring SPAAC Reaction Kinetics by ¹H NMR Spectroscopy
This protocol allows for the determination of the second-order rate constant of a SPAAC reaction.
Materials:
-
BCN-functionalized molecule (endo or exo)
-
Azide-functionalized molecule
-
Deuterated solvent (e.g., CD₃CN, DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the BCN linker, the azide, and the internal standard at known concentrations in the deuterated solvent.
-
-
Reaction Initiation and Monitoring:
-
In an NMR tube, combine known volumes of the BCN and azide stock solutions. It is often beneficial to use one reactant in excess to simplify the kinetic analysis to a pseudo-first-order model.
-
Acquire a ¹H NMR spectrum immediately after mixing (t=0).
-
Continue to acquire spectra at regular time intervals to monitor the disappearance of reactant peaks and the appearance of product peaks.
-
-
Data Analysis:
-
Integrate a characteristic peak for one of the reactants and one for the product at each time point, relative to the internal standard.
-
Calculate the concentration of the reactant and product at each time point.
-
Plot the appropriate concentration data versus time to determine the rate constant. For a second-order reaction, a plot of 1/[Reactant] vs. time will be linear, with the slope equal to the rate constant k₂.
-
Note on Isomer Separation: The synthesis of BCN typically results in a diastereomeric mixture. The endo and exo isomers can be separated by column chromatography on silica (B1680970) gel, typically using a non-polar mobile phase such as a mixture of hexanes and ethyl acetate.[6]
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships relevant to the use of endo- and exo-BCN linkers.
Conclusion
The choice between endo-BCN and exo-BCN linkers for strain-promoted azide-alkyne cycloaddition is nuanced. For applications where maximizing reaction speed is critical, the slightly more reactive endo-BCN may be the preferred choice.[3] However, given that the standard synthesis of BCN yields a higher proportion of exo-BCN , this isomer may be more readily available and cost-effective for large-scale applications where the modest difference in reactivity is not a limiting factor.[3]
Both isomers benefit from the general advantages of BCN, including its lower lipophilicity and improved stability in the presence of thiols compared to other cyclooctynes like DBCO.[1][4] Researchers should also consider the potential instability of BCN linkers under acidic conditions and in the presence of certain reducing agents like TCEP.[4][5] Ultimately, the optimal choice will depend on the specific requirements of the experiment, including the nature of the azide, the desired reaction time, and the chemical environment of the conjugation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. conju-probe.com [conju-probe.com]
- 3. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of diastereomers - Chromatography Forum [chromforum.org]
Validating endo-BCN-PEG2-PFP Ester Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers and professionals in drug development, the precise and efficient conjugation of molecules is paramount. The heterobifunctional linker, endo-BCN-PEG2-PFP ester, offers a powerful tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for validating the conjugation of this linker, complete with experimental protocols and illustrative data.
The this compound is a state-of-the-art linker composed of three key components: an endo-bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a two-unit polyethylene (B3416737) glycol (PEG2) spacer to enhance solubility, and a pentafluorophenyl (PFP) ester for efficient reaction with primary amines.[1] The PFP ester is notably more stable in aqueous solutions compared to commonly used N-hydroxysuccinimide (NHS) esters, allowing for longer reaction times and potentially higher yields.[1][2]
Mass Spectrometry: The Gold Standard for Conjugation Validation
Mass spectrometry (MS) stands out as the most powerful technique for characterizing bioconjugates due to its ability to provide precise mass measurements of large molecules. This allows for the direct confirmation of conjugation and the determination of the number of linkers attached to a protein, often referred to as the drug-to-antibody ratio (DAR) in the context of ADCs.[1] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly employed, often coupled with liquid chromatography (LC) for sample separation (LC-MS).
Illustrative Mass Spectrometry Data
Here, we present hypothetical data for the conjugation of this compound to a monoclonal antibody (mAb), such as Trastuzumab (approximate mass of 148,000 Da). The mass of the endo-BCN-PEG2- moiety after reaction is approximately 335.4 Da (C18H25NO4).
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Interpretation |
| Unconjugated mAb | 148,000 | 148,002 | Unmodified antibody |
| mAb + 1 Linker | 148,335.4 | 148,337 | Antibody with one linker attached |
| mAb + 2 Linkers | 148,670.8 | 148,673 | Antibody with two linkers attached |
| mAb + 3 Linkers | 149,006.2 | 149,008 | Antibody with three linkers attached |
| mAb + 4 Linkers | 149,341.6 | 149,344 | Antibody with four linkers attached |
Note: Observed masses are hypothetical and may vary based on instrument calibration and resolution. The slight difference between theoretical and observed mass is expected.
From this data, the average number of linkers per antibody can be calculated, providing a quantitative measure of conjugation efficiency.
Comparison of Validation Techniques
While mass spectrometry provides the most detailed information, other techniques can also be used to validate conjugation, each with its own advantages and limitations.
| Technique | Principle | Information Provided | Throughput | Cost | Key Advantages | Key Limitations |
| Mass Spectrometry (LC-MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise mass of conjugate, number of attached linkers (DAR), identification of conjugation sites (with peptide mapping). | Low to Medium | High | High specificity and detailed structural information. | Requires specialized equipment and expertise. |
| SDS-PAGE | Separates proteins based on molecular weight. | Shift in molecular weight upon conjugation. | High | Low | Simple, widely available, and good for a quick qualitative assessment. | Low resolution, not quantitative, difficult to resolve species with small mass differences. |
| UV-Vis Spectroscopy | Measures the absorbance of light by the sample. | Can be used to estimate the degree of conjugation if the linker or attached molecule has a unique absorbance profile. | High | Low | Rapid and inexpensive. | Indirect measurement, can be inaccurate if there is spectral overlap or if extinction coefficients are not precisely known. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. | Can resolve species with different numbers of attached linkers, as the linker often increases hydrophobicity. | Medium | Medium | Good for determining the distribution of different conjugate species. | Does not provide direct mass confirmation. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size. | Can detect aggregation or fragmentation of the antibody post-conjugation. | Medium | Medium | Useful for assessing the overall quality and stability of the conjugate. | Does not resolve species with different numbers of linkers unless there is a significant size change. |
Experimental Protocols
Conjugation of this compound to an Antibody
This protocol describes the general procedure for labeling a monoclonal antibody on its lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns for buffer exchange
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
Linker Preparation: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The exact ratio should be optimized for the specific antibody and desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted linker and byproducts by buffer exchange into a suitable storage buffer using a desalting column.
-
Characterization: Analyze the purified conjugate using mass spectrometry and other desired techniques.
Validation by LC-MS
This protocol outlines a general method for analyzing the intact antibody conjugate.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.
LC Method:
-
Column: A reversed-phase column suitable for large proteins (e.g., C4).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 60-80°C.
MS Method:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Range: 1000-4000 m/z.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact antibody and its conjugated forms.
Visualizing the Workflow and Chemistry
To further clarify the processes, the following diagrams illustrate the chemical reaction and the analytical workflow.
Caption: Amine-reactive PFP ester chemistry.
Caption: LC-MS workflow for conjugate analysis.
References
A Head-to-Head Comparison: endo-BCN-PEG2-PFP Ester and its Alternatives for Biomolecule Modification
In the rapidly evolving landscape of bioconjugation, the choice of linker can profoundly impact the efficacy and reproducibility of creating precisely modified biomolecules for research, diagnostics, and therapeutic applications. This guide provides a comprehensive comparison of endo-BCN-PEG2-PFP ester, a popular heterobifunctional linker, with its key alternatives. We will delve into the performance characteristics, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
The Anatomy of a Modern Linker: this compound
The this compound is a sophisticated chemical tool designed for two-step sequential or one-pot bioconjugation reactions.[1] Its structure is a testament to modular design, comprising three key functional units:
-
endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that is highly reactive towards azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is notable for its high efficiency, specificity, and biocompatibility, as it proceeds rapidly in aqueous environments without the need for a cytotoxic copper catalyst.[1][2][3][4] The 'endo' configuration influences its reactivity and stability profile.[1]
-
PFP (Pentafluorophenyl) Ester: A highly reactive amine-reactive group. The five electron-withdrawing fluorine atoms render the carbonyl carbon exceptionally electrophilic, facilitating a rapid and efficient reaction with primary and secondary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds.[1]
-
PEG2 (a discrete two-unit Polyethylene Glycol spacer): This short, hydrophilic spacer connects the BCN and PFP ester moieties.[1] The PEG linker enhances the solubility of the reagent and the resulting conjugate, reduces steric hindrance, and can minimize immunogenicity.[5][6][7][8]
This heterobifunctional nature allows for the precise coupling of two different molecules, for instance, attaching a small molecule drug to an antibody.
Performance Comparison: PFP Ester vs. NHS Ester for Amine Modification
A critical feature of this compound is its PFP ester for amine coupling. The most common alternative is the N-hydroxysuccinimide (NHS) ester. The key differentiator between these two active esters is their stability in aqueous solutions, which is a crucial factor in bioconjugation reactions typically performed in buffers.
PFP esters are demonstrably more stable and less susceptible to hydrolysis in aqueous solutions compared to NHS esters.[9][10][11][12][13] This enhanced stability allows for longer reaction times and potentially higher conjugation yields, as less of the reagent is lost to hydrolysis.[1] While NHS esters have a half-life measured in hours at or below pH 7, this drops to minutes at pH 8.[10] The optimal pH for NHS ester reactions is typically between 8.3-8.5, a range where their hydrolysis is also accelerated.[14] PFP esters, while also reactive at this pH range, exhibit a lower rate of hydrolysis under alkaline conditions.[1]
| Feature | PFP Ester | NHS Ester | References |
| Aqueous Stability | More stable, less prone to hydrolysis | Less stable, susceptible to rapid hydrolysis, especially at higher pH | [1][9][10][11][12] |
| Reaction pH | Optimal around pH 7.2-8.5 | Optimal around pH 8.3-8.5 | [12][14] |
| Hydrolysis Half-life | Longer half-life in aqueous buffers | Shorter half-life, minutes at pH 8 | [1][10] |
| Conjugation Efficiency | Potentially higher yields due to reduced reagent loss from hydrolysis | Rapid hydrolysis can compete with the amine reaction, potentially lowering yields | [1] |
| Hydrophobicity | Somewhat more hydrophobic | Less hydrophobic | [10] |
Performance Comparison: BCN vs. Other Cyclooctynes for SPAAC
The BCN group is central to the bioorthogonal reaction of this linker. While highly effective, it is important to consider other cyclooctynes, such as dibenzocyclooctyne (DBCO), for SPAAC reactions. The choice between these strained alkynes often depends on the specific azide (B81097) being used and the desired reaction kinetics.
Endo-BCN is recognized for its high reactivity and hydrophilicity, making it well-suited for reactions in biological media.[1][3] Some studies have shown that the reaction of BCN with certain aromatic azides can be significantly faster than with DBCO.[4] For instance, the introduction of electron-withdrawing substituents on an aryl azide can further accelerate its reaction with BCN.[4]
| Feature | endo-BCN | DBCO (ADIBO) | References |
| Reactivity | Highly reactive, comparable to other cyclooctynes. Reactivity can be influenced by the azide structure. | Generally high reactivity in SPAAC reactions. | [2][4] |
| Hydrophilicity | High hydrophilicity, well-suited for aqueous environments. | Generally more hydrophobic than BCN. | [1] |
| Size | Smaller than DBCO. | Larger and more sterically hindering. | |
| Reaction Kinetics | Can exhibit faster kinetics with certain azides compared to DBCO. | Reaction rates are azide-dependent. | [4] |
The Role of the PEG Spacer
The PEG2 spacer in this compound plays a crucial role in the overall performance of the linker. Polyethylene glycol spacers are widely used in bioconjugation to enhance the solubility and stability of the resulting conjugates, as well as to reduce steric hindrance.[5][6][7][8] The length of the PEG chain is a critical parameter that can be optimized for specific applications.[8] Shorter PEG chains, like the PEG2 in the title compound, are suitable for creating more compact conjugates, while longer PEG chains (e.g., PEG4, PEG8) can provide greater solubility and a longer circulation half-life in vivo.[6][8]
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with this compound
This protocol outlines the steps for conjugating this compound to a protein via its primary amines.
Materials:
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5-8.0)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).
-
Conjugation Reaction: Add a 5-20 molar excess of the dissolved linker to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Gentle mixing is recommended.
-
Quenching: (Optional) Add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted PFP ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) using an appropriate buffer.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry (to determine the degree of labeling), and functional assays to confirm that the biological activity of the protein is retained.
Protocol 2: SPAAC Reaction with an Azide-Modified Biomolecule
This protocol describes the "click" reaction between the BCN-modified protein (from Protocol 1) and an azide-containing molecule.
Materials:
-
BCN-modified protein
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Dissolve the BCN-modified protein and the azide-containing molecule in the reaction buffer.
-
SPAAC Reaction: Mix the BCN-modified protein and the azide-containing molecule in a 1:1 to 1:5 molar ratio (BCN:azide).
-
Incubation: Incubate the reaction mixture at room temperature for 1-12 hours. The reaction can also be performed at 4°C for longer incubation times.
-
Purification: If necessary, purify the final conjugate to remove any unreacted azide-containing molecule using an appropriate method such as SEC or dialysis.
-
Characterization: Analyze the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays.
Visualizing the Workflow and Mechanisms
Caption: A typical two-step bioconjugation workflow using this compound.
Caption: The orthogonal reaction mechanisms of this compound.
References
- 1. This compound | 1421932-53-7 | Benchchem [benchchem.com]
- 2. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 3. BCN-alkyne (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, 1421932-53-7 | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. precisepeg.com [precisepeg.com]
- 13. endo-BCN-PEG4-PFP ester, 2904607-26-5 | BroadPharm [broadpharm.com]
- 14. lumiprobe.com [lumiprobe.com]
A Comparative Guide to Bioorthogonal Handles: The Role of endo-BCN-PEG2-PFP Ester
In the evolving landscape of bioconjugation, the choice of a chemical linker is critical to the success of applications ranging from live-cell imaging and proteomics to the development of antibody-drug conjugates (ADCs) and PROTACs. The endo-BCN-PEG2-PFP ester is a heterobifunctional linker that combines two key functionalities: an amine-reactive pentafluorophenyl (PFP) ester for attachment to biomolecules and a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry.[1][2]
This guide provides an objective comparison of the performance of the constituent parts of this compound against other common bioorthogonal handles and conjugation technologies, supported by experimental data.
Part 1: The Amine-Reactive Handle: PFP Ester vs. NHS Ester
The PFP ester is a highly reactive electrophilic group designed for efficient conjugation to primary and secondary amines, such as those on the lysine (B10760008) residues of proteins.[1] Its primary alternative is the N-hydroxysuccinimide (NHS) ester. While both form stable amide bonds, their performance differs significantly, particularly in aqueous environments.
PFP esters are notably less susceptible to spontaneous hydrolysis than NHS esters, especially as the pH increases.[3][4] This enhanced stability allows for longer reaction times and potentially higher conjugation yields, as less of the active ester is lost to reaction with water.[1] At a pH of 8, an NHS ester's half-life can be measured in minutes, whereas a PFP ester remains more stable.[3] This makes PFP esters a superior choice for reactions requiring slightly basic conditions to ensure the deprotonation of amine groups for efficient reactivity.
dot
References
Assessing the stability of the amide bond formed by PFP ester reactions
A Comparative Guide for Researchers in Drug Development and Bioconjugation
For scientists working at the frontier of drug development, peptide synthesis, and bioconjugation, the formation of a stable amide bond is a critical step that underpins the efficacy and reliability of their work. The choice of coupling chemistry directly impacts reaction efficiency, yield, and the ultimate stability of the resulting conjugate. While N-hydroxysuccinimide (NHS) esters have long been a popular choice, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in both reactivity and stability.
This guide provides an objective comparison of amide bond formation using PFP esters against other common methods, supported by experimental data and detailed protocols to inform your selection of the most robust and efficient reagents for your research needs.
The PFP Ester Advantage: Enhanced Stability and Reactivity
Pentafluorophenyl (PFP) esters are highly reactive "active esters" used to couple carboxylic acids with primary and secondary amines, forming stable amide bonds.[1][2] Their superior performance is attributed to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This makes the carbonyl carbon more electrophilic and the pentafluorophenolate a significantly better leaving group, accelerating the desired reaction with amines (aminolysis).[1]
The key advantages of PFP esters, particularly over the widely used NHS esters, are their increased stability towards premature hydrolysis and their higher reactivity towards amines.[1][3][4] This combination is especially crucial in the aqueous environments typically used for modifying sensitive biomolecules, leading to more efficient and reproducible conjugations.[1]
Quantitative Comparison of Active Ester Stability
The primary challenge in aqueous conjugation chemistry is the competition between the desired aminolysis and the undesired hydrolysis of the active ester. Premature hydrolysis not only consumes the reagent but also complicates purification. PFP esters exhibit a markedly lower rate of spontaneous hydrolysis compared to NHS esters.[1]
A comparative study highlighted the superior stability of PFP esters in an aqueous environment. When analyzing the stability of various active esters derived from cyclohexane (B81311) carboxylic acid in a solution of aqueous acetonitrile, the PFP ester proved to be approximately six times more stable than the corresponding NHS ester.[5]
| Active Ester Precursor | Solvent System | Relative Stability / Half-life (t½) | Reference |
| PFP Ester | 4:1 CD₃CN / D₂O | ~6-fold more stable than NHS ester | [5] |
| NHS Ester | 4:1 CD₃CN / D₂O | Decomposed more rapidly than PFP ester | [5] |
| Anhydride | 4:1 CD₃CN / D₂O | t½ ≈ 140 hours | [5] |
| Acyl Chloride | 4:1 CD₃CN / D₂O | Fully decomposed within 15 minutes | [5] |
| NHS Ester (Porphyrin) | pH 8.0 Aqueous Buffer | t½ ≈ 190 - 210 minutes | [6][7] |
| NHS Ester (Porphyrin) | pH 8.5 Aqueous Buffer | t½ ≈ 130 - 180 minutes | [6][7] |
| NHS Ester (Porphyrin) | pH 9.0 Aqueous Buffer | t½ ≈ 110 - 125 minutes | [6][7] |
Table 1: Comparative stability of PFP ester and other active esters in aqueous solutions. The data underscores the enhanced resistance of PFP esters to hydrolysis, a critical factor for efficient bioconjugation.
The pH of the reaction medium significantly influences the rate of hydrolysis for all active esters. While PFP esters are more stable overall, their rate of hydrolysis also increases with higher pH.[8] For NHS esters, the half-life in an aqueous solution at pH 8.0 can be measured in minutes, necessitating a larger excess of the reagent to achieve efficient conjugation.[3] The optimal pH for PFP ester reactions with primary amines is generally between 7.2 and 8.5.[2]
Comparison with Other Amide Bond Formation Methods
N-Hydroxysuccinimide (NHS) Esters
As discussed, NHS esters are a common but less stable alternative to PFP esters. Their high susceptibility to hydrolysis in aqueous solutions is a significant drawback, often leading to lower yields and the need for a greater excess of the reagent.[1]
Carbodiimides (EDC, DCC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are zero-length crosslinkers that facilitate amide bond formation by activating carboxylic acids. This activation forms a highly reactive O-acylisourea intermediate.[9]
However, this intermediate is unstable in water and can undergo intramolecular rearrangement to form an unreactive N-acylurea, which can complicate purification.[9] To improve stability and efficiency, carbodiimide (B86325) reactions are often performed with additives like NHS to convert the O-acylisourea into a more stable, amine-reactive NHS ester intermediate.[9] This two-step, one-pot process adds complexity compared to the direct use of a pre-activated, stable PFP ester.
| Feature | PFP Ester | NHS Ester | Carbodiimide (e.g., EDC) |
| Reaction Principle | Direct reaction of a stable, pre-activated ester with an amine. | Direct reaction of a pre-activated ester with an amine. | In-situ activation of a carboxylic acid to a reactive O-acylisourea intermediate. |
| Reagent Stability | High resistance to hydrolysis.[1][5] | Moderate to low resistance to hydrolysis, especially at pH > 7.[3][6] | O-acylisourea intermediate is highly unstable in water.[9] |
| Reaction Efficiency | High, due to greater stability and reactivity. | Moderate, often requires excess reagent to compensate for hydrolysis. | Can be high, but often requires additives (e.g., NHS) to prevent side reactions. |
| Byproducts | Pentafluorophenol (hydrophobic, easily removed). | N-hydroxysuccinimide (water-soluble). | Urea derivative (solubility varies, can be difficult to remove). |
| Optimal pH | 7.2 - 8.5[2] | 7.0 - 8.5 | 4.5 - 6.0 for activation; amine reaction pH varies. |
Table 2: A head-to-head comparison of PFP esters with NHS esters and carbodiimides for amide bond formation.
Experimental Protocols for Stability Assessment
While the final amide bond is exceptionally stable regardless of its formation method, assessing the stability of the resulting conjugate is crucial, especially for therapeutic applications. Stability is typically evaluated by subjecting the conjugate to chemical or enzymatic challenges and monitoring its integrity over time.
Protocol 1: Enzymatic Stability Assay using LC-MS
This protocol assesses the susceptibility of an amide linker in a bioconjugate to cleavage by a specific protease.
Materials:
-
Amide-linked bioconjugate (e.g., Antibody-Drug Conjugate).
-
Assay Buffer (enzyme-specific, e.g., 50 mM sodium acetate, pH 5.0, with 2 mM DTT for Cathepsin B).[10]
-
Quenching Solution (e.g., Acetonitrile or 1% Trifluoroacetic Acid with an internal standard).[10]
-
Incubator set to 37°C.
-
LC-MS system for analysis.[13]
Procedure:
-
Reaction Setup:
-
Prepare a solution of the bioconjugate in the assay buffer at a known concentration (e.g., 50-100 µg/mL).
-
Activate the enzyme according to the manufacturer's protocol.
-
Initiate the degradation reaction by adding the activated enzyme to the bioconjugate solution (a typical enzyme:substrate ratio is 1:100 w/w).[10]
-
-
Time Course Analysis:
-
Incubate the reaction mixture at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to a tube containing the cold quenching solution.
-
-
LC-MS Analysis:
-
Analyze the samples using a suitable reverse-phase LC-MS method.
-
Monitor the disappearance of the parent conjugate and the appearance of cleavage products (e.g., the free payload or a fragment).
-
Quantify the peak areas for the parent conjugate at each time point.
-
-
Data Interpretation:
-
Plot the percentage of intact conjugate remaining versus time.
-
Calculate the degradation half-life (t½) of the amide linkage under the tested conditions.
-
Protocol 2: Plasma Stability Assay
This protocol evaluates the stability of the conjugate in a more physiologically relevant matrix, accounting for a broader range of enzymes.
Materials:
-
Amide-linked bioconjugate.
-
Frozen plasma from relevant species (e.g., human, mouse, rat).
-
Anticoagulant (if starting with whole blood).
-
Incubator with gentle rotation at 37°C.
-
Sample preparation reagents (e.g., for protein precipitation).
-
LC-MS or other appropriate analytical system (e.g., ELISA, SDS-PAGE).
Procedure:
-
Incubation:
-
Sample Collection:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot.
-
Immediately stop the reaction by adding the aliquot to a tube with quenching/precipitation solution (e.g., cold acetonitrile) and/or store at -80°C until analysis.
-
-
Sample Preparation and Analysis:
-
Process the samples to remove plasma proteins (e.g., protein precipitation or solid-phase extraction).
-
Analyze the supernatant or processed sample using a validated analytical method (e.g., LC-MS) to quantify the amount of intact conjugate remaining.
-
-
Data Interpretation:
-
Calculate the percentage of intact conjugate remaining at each time point and determine the stability profile and half-life in plasma.
-
Conclusion
The evidence strongly supports the superiority of pentafluorophenyl esters over other active esters, particularly NHS esters, for amine-reactive conjugation reactions. Their enhanced stability towards hydrolysis and greater reactivity towards aminolysis translate to more efficient reactions, higher yields, and improved reproducibility. While the resulting amide bond is inherently stable, the path to its formation is fraught with competing side reactions. By resisting premature degradation, PFP esters provide a more reliable and efficient route to creating stable, well-defined bioconjugates. For researchers seeking to optimize their bioconjugation and peptide synthesis protocols, PFP esters represent a robust and high-performing choice, offering significant benefits that can accelerate discovery and development.
References
- 1. broadpharm.com [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison: Endo-BCN-PEG2-PFP Ester for High-Efficiency Bioconjugation
For researchers, scientists, and drug development professionals seeking robust and efficient methods for biomolecule labeling, the choice of crosslinker is paramount. This guide provides a quantitative analysis of endo-BCN-PEG2-PFP ester, comparing its performance against common alternatives in the field of bioconjugation. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed selection process for your specific research needs.
The this compound is a heterobifunctional linker designed for two-step sequential bioconjugation. It incorporates a pentafluorophenyl (PFP) ester for amine-reactive labeling and a bicyclo[6.1.0]nonyne (BCN) moiety for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This combination offers distinct advantages in terms of stability and efficiency.
Quantitative Performance Analysis
To objectively assess the labeling efficiency of this compound, we compare its key reactive components—the PFP ester and the endo-BCN group—against their commonly used counterparts, the N-hydroxysuccinimide (NHS) ester and the dibenzocyclooctyne (DBCO) group, respectively.
Amine-Reactive Labeling: PFP Ester vs. NHS Ester
The efficiency of the initial labeling step onto primary amines (e.g., lysine (B10760008) residues on proteins) is critically dependent on the stability of the active ester in aqueous buffers. PFP esters exhibit greater hydrolytic stability compared to the more conventional NHS esters, leading to higher labeling yields.[1][2] This increased stability allows for longer reaction times with less loss of the reagent to hydrolysis, a significant advantage in complex biological mixtures.[1]
| Parameter | PFP Ester | NHS Ester | Rationale |
| Hydrolytic Stability | Higher | Lower | The electron-withdrawing fluorine atoms on the phenyl ring of the PFP ester make it less susceptible to hydrolysis in aqueous solutions compared to the NHS ester.[1] |
| Optimal pH for Conjugation | 7.0 - 9.0 | 7.0 - 9.0 | While both react in a similar pH range, the higher stability of PFP esters provides a wider practical window for efficient conjugation. |
| Half-life in Aqueous Buffer (pH 8) | Hours | Minutes | The significantly longer half-life of PFP esters at physiological pH reduces the competing hydrolysis reaction, allowing for more efficient conjugation to the target amine.[1] |
Copper-Free Click Chemistry: endo-BCN vs. DBCO
The second step in the bioconjugation process involves the bioorthogonal SPAAC reaction between the strained alkyne (endo-BCN) and an azide-functionalized molecule. The reaction kinetics of this step are crucial for achieving high yields, especially at low biomolecule concentrations. While DBCO is widely recognized for its rapid reaction rates, endo-BCN offers a favorable kinetic profile and other beneficial properties.[3]
| Parameter | endo-BCN | DBCO | Rationale |
| Second-Order Rate Constant (k₂) with Benzyl Azide (B81097) (M⁻¹s⁻¹) * | ~0.06 - 0.1 | ~0.6 - 1.0 | DBCO exhibits faster reaction kinetics due to greater ring strain.[3] |
| Lipophilicity | Lower | Higher | The smaller, less aromatic structure of BCN results in lower lipophilicity, which can be advantageous in maintaining the solubility of the final bioconjugate. |
| Size | Smaller | Larger | The more compact structure of BCN can be beneficial in applications where steric hindrance is a concern. |
*Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide reactant used.[3]
Experimental Protocols
Detailed methodologies are provided below for a two-step labeling procedure using this compound and a comparative one-step procedure with a DBCO-PEG-NHS ester.
Two-Step Protein Labeling with this compound
Step 1: Amine Labeling with this compound
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) to a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.[2]
-
Conjugation: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be kept below 20%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice.
-
Purification: Remove the excess, unreacted this compound using a desalting column or dialysis against the appropriate buffer. The resulting BCN-functionalized protein is now ready for the click reaction.[4]
Step 2: SPAAC Reaction with an Azide-Modified Molecule
-
Reaction Setup: Combine the purified BCN-functionalized protein with a 1.5- to 3-fold molar excess of the azide-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[5] Longer incubation times can improve efficiency.
-
Analysis and Purification: The progress of the conjugation can be monitored by SDS-PAGE, looking for a shift in the molecular weight of the protein. The final conjugate can be purified by size-exclusion chromatography to remove any remaining unreacted azide molecule.
Comparative One-Step Protein Labeling with DBCO-PEG-NHS Ester
-
Protein Preparation: Prepare the protein solution as described for the this compound protocol.
-
Reagent Preparation: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation: Add a 10- to 20-fold molar excess of the dissolved DBCO-PEG-NHS ester to the protein solution.
-
Incubation: Incubate for 30 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Purify the DBCO-labeled protein using a desalting column or dialysis.
Quantification of Labeling Efficiency: Degree of Labeling (DOL)
The degree of labeling, or the average number of linker molecules per protein, can be determined using UV-Vis spectrophotometry.[6][7][8][9]
-
Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and at the specific wavelength for the attached molecule (if it has a chromophore).
-
Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A_max_of_label × Correction_Factor)] / ε_protein
-
A₂₈₀ = Absorbance at 280 nm
-
A_max_of_label_ = Absorbance of the label at its maximum wavelength
-
Correction_Factor = A₂₈₀ of the free label / A_max_ of the free label
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
-
Calculate Degree of Labeling (DOL): DOL = (A_max_of_label_ × ε_protein) / [Protein Concentration (M) × ε_label]
-
ε_label = Molar extinction coefficient of the label at its maximum wavelength
-
Visualizing Workflows and Mechanisms
To further elucidate the application of these bioconjugation strategies, the following diagrams illustrate key experimental workflows and biological signaling pathways.
Caption: Experimental workflow for two-step bioconjugation.
Caption: PROTAC mechanism of action.
Caption: ADC mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
The Impact of PEG Spacer Length on BCN Linker Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a critical determinant in the efficacy and safety of antibody-drug conjugates (ADCs). Among the various linker technologies, bicyclo[6.1.0]nonyne (BCN) linkers utilizing polyethylene (B3416737) glycol (PEG) spacers have garnered significant attention for their role in strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal conjugation method. The length of the PEG spacer is not a trivial consideration; it profoundly influences the physicochemical properties, pharmacokinetics, and ultimately, the therapeutic index of the resulting conjugate. This guide provides an objective comparison of the performance of different length PEG spacers in BCN linkers, supported by experimental data and detailed protocols.
Data Presentation: Performance Comparison of BCN-PEGn Linkers
The inclusion of PEG spacers in ADC linkers offers several advantages, including increased hydrophilicity, which can mitigate the aggregation of hydrophobic drug payloads, and improved pharmacokinetics.[1][2][] The length of the PEG chain is a key parameter that can be adjusted to optimize these properties.[1] Longer PEG chains generally lead to a greater hydrodynamic radius, which in turn reduces renal clearance and extends the plasma half-life of the ADC.[1][4] However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity.[1] The optimal PEG length often represents a balance between these competing factors and is dependent on the specific antibody, payload, and target.[5]
| Linker Moiety | Key Performance Metric | PEG2 | PEG4 | PEG6 | PEG8 | PEG12 | PEG24 |
| Hydrophilicity | logD | -1.95[6] | N/A | N/A | N/A | -2.22[6] | N/A |
| Serum Stability | Half-life (T½) in serum | 246 ± 4 min[6] | N/A | 584 ± 20 min[6] | N/A | Reverses trend[6] | N/A |
| In Vitro Potency | IC50 (nM) | Similar to longer PEGs[6] | N/A | N/A | N/A | Significantly different[6] | N/A |
| Pharmacokinetics | Clearance Rate | High for < PEG8[7] | High for < PEG8[7] | High for < PEG8[7] | Optimal (slower)[1][7] | No significant advantage over PEG8[1] | No significant advantage over PEG8[1] |
| In Vivo Efficacy | Tumor-to-Kidney Ratio (4h) | N/A | 7.8[6] | 9.7[6] | N/A | N/A | N/A |
| Tolerability | Mouse Model (50 mg/kg) | Not tolerated for < PEG8[7] | Not tolerated for < PEG8[7] | Not tolerated for < PEG8[7] | Tolerated[7] | Tolerated[7] | Tolerated[7] |
*Note: The IC50 values were found to be similar across different PEG lengths, with the exception of the PEG12 analog which showed a significant difference in one study.[6]
Key Insights from Experimental Data
-
Hydrophilicity and Stability: Increasing the PEG spacer length generally enhances the hydrophilicity of the molecule, as indicated by lower logD values.[6] Serum stability also tends to increase with PEG length up to a certain point (e.g., PEG6), after which the trend may reverse.[6]
-
Pharmacokinetics and Tolerability: A critical finding is that a minimum PEG length appears necessary for optimal pharmacokinetic profiles and tolerability. Studies on PEGylated glucuronide-MMAE linkers have shown that a PEG8 side chain is the minimum length required to achieve slower clearance, with longer chains like PEG12 and PEG24 not offering a significant further advantage in this regard.[1][7] Conjugates with PEGs smaller than PEG8 were cleared more rapidly and were not well-tolerated in mice at high doses.[7]
-
In Vivo Efficacy: In a study comparing radiolabeled bombesin (B8815690) antagonists, linkers with PEG4 and PEG6 spacers demonstrated high tumor uptake and excellent tumor-to-kidney ratios, suggesting an optimal range for this particular application.[6]
-
In Vitro Potency: The impact of PEG length on in vitro cytotoxicity can vary. While some studies report a decrease in potency with very long PEG chains, others have found similar IC50 values across a range of shorter PEG lengths.[1][6] This highlights the importance of empirical testing for each specific ADC construct.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: General structure of an Antibody-Drug Conjugate with a BCN-PEGn linker.
Caption: Experimental workflow for comparing different length PEG spacers in BCN linkers.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for comparing the performance of different length PEG linkers. Specific details may need to be optimized for the particular ADC being studied.
Synthesis and Conjugation of BCN-PEGn-Linker ADCs
This protocol outlines the general steps for synthesizing the linker-payload and conjugating it to an antibody.
-
Materials:
-
BCN-PEGn-NHS ester (or other activated ester) with varying n (e.g., 2, 4, 6, 8, 12, 24)
-
Amine-containing cytotoxic payload
-
Azide-functionalized monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMF or DMSO
-
Purification system (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Linker-Payload Synthesis: React the BCN-PEGn-NHS ester with the amine-containing payload in an anhydrous solvent like DMF or DMSO with a non-nucleophilic base (e.g., DIEA). The reaction is typically carried out at room temperature for several hours.
-
Purification of Linker-Payload: Purify the resulting BCN-PEGn-Payload construct using reverse-phase HPLC.
-
Antibody Conjugation (SPAAC): Add the purified BCN-PEGn-Payload to the azide-functionalized antibody at a specific molar excess. The reaction is typically incubated at room temperature or 37°C for 12-24 hours.
-
ADC Purification: Remove unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC).
-
Characterization: Determine the drug-to-antibody ratio (DAR) using methods like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Determination of Hydrophilicity (logD)
This protocol describes a method to assess the hydrophilicity of the conjugates.
-
Materials:
-
ADC constructs with different PEG linker lengths
-
1-octanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Prepare a solution of the ADC in PBS.
-
Add an equal volume of 1-octanol.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
Carefully collect both the aqueous and organic phases.
-
Quantify the concentration of the ADC in each phase using a suitable method (e.g., ELISA or a fluorescence-based assay if the payload is fluorescent).
-
Calculate the partition coefficient (D) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
-
The logD is the base-10 logarithm of the partition coefficient.
-
In Vitro Serum Stability Assay
This protocol outlines a method to evaluate the stability of the ADC in serum.
-
Materials:
-
ADC constructs
-
Human or mouse serum
-
Incubator at 37°C
-
Analytical method to quantify intact ADC (e.g., ELISA, HIC-HPLC)
-
-
Procedure:
-
Incubate the ADC constructs in serum at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take aliquots of the serum-ADC mixture.
-
Stop the degradation process, for example, by adding a protease inhibitor cocktail or by snap-freezing the samples.
-
Quantify the amount of intact ADC remaining at each time point using an appropriate analytical method.
-
Plot the percentage of intact ADC versus time and calculate the half-life (T½) of the ADC in serum.
-
In Vitro Cytotoxicity Assay
This protocol describes how to measure the potency of the ADCs against target cells.
-
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
ADC constructs
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
-
Procedure:
-
Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC constructs.
-
Incubate the plates for a period of 72 to 120 hours.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Conclusion
The length of the PEG spacer in a BCN linker is a critical design feature that significantly impacts the performance of an ADC. While longer PEG chains can improve hydrophilicity and extend circulation half-life, a balance must be struck to maintain potent in vitro and in vivo activity. Experimental evidence suggests that there is often an optimal range for the PEG spacer length, which needs to be determined empirically for each specific ADC. The protocols and data presented in this guide provide a framework for researchers to systematically evaluate and select the most appropriate BCN-PEGn linker to maximize the therapeutic potential of their antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Bioconjugation: A Comparative Guide to Alternatives for endo-BCN-PEG2-PFP Ester
For researchers, scientists, and drug development professionals, the selection of a crosslinking reagent is a critical decision that dictates the efficiency, stability, and ultimate success of bioconjugation strategies. The heterobifunctional crosslinker, endo-BCN-PEG2-PFP ester, has gained prominence for its role in creating precisely engineered biomolecules, such as antibody-drug conjugates (ADCs) and targeted imaging agents. Its design incorporates three key elements: an amine-reactive pentafluorophenyl (PFP) ester, a bioorthogonal bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.
This guide provides an objective comparison of this compound with its alternatives, supported by experimental data to inform the selection of the most suitable crosslinker for specific research needs. We will dissect the performance of each functional component—the amine-reactive ester, the strained alkyne, and the PEG spacer—to offer a comprehensive overview of the available chemical tools.
Understanding the Components of this compound
To appreciate the alternatives, it is crucial to understand the function of each part of the parent molecule.
-
Pentafluorophenyl (PFP) Ester: This is a highly reactive functional group that readily forms stable amide bonds with primary and secondary amines, such as those on the side chains of lysine (B10760008) residues in proteins.[1] PFP esters are known for their enhanced stability in aqueous solutions compared to their more common counterparts, N-hydroxysuccinimide (NHS) esters.[2][3]
-
endo-Bicyclo[6.1.0]nonyne (endo-BCN): As a strained alkyne, BCN is a key player in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal, copper-free click chemistry.[4] It reacts selectively with azide-functionalized molecules to form a stable triazole linkage under physiological conditions.[5]
-
PEG2 Spacer: The two-unit polyethylene glycol linker provides a hydrophilic spacer between the two reactive ends. PEG linkers are known to improve the solubility and reduce the immunogenicity of the resulting bioconjugate.[6]
The logical workflow for using a heterobifunctional crosslinker like this compound is a sequential, two-step process that minimizes the formation of unwanted homodimers.
Caption: Sequential conjugation workflow using a heterobifunctional crosslinker.
I. Alternatives to the PFP Ester Moiety
The primary role of the PFP ester is to react with amines. The most common alternative is the N-hydroxysuccinimide (NHS) ester .
Performance Comparison: PFP vs. NHS Esters
The key differentiator between PFP and NHS esters is their stability towards hydrolysis in aqueous buffers. PFP esters are significantly less susceptible to hydrolysis, which can be a competing reaction that reduces conjugation efficiency.[7]
| Feature | PFP Ester | NHS Ester |
| Reactivity with Amines | High | High |
| Hydrolytic Stability | Higher | Lower |
| Optimal Reaction pH | 7.5 - 8.5 | 7.2 - 8.5 |
| Byproduct | Pentafluorophenol | N-hydroxysuccinimide |
Data Summary: Hydrolysis Rates
While direct side-by-side kinetic data for the hydrolysis of PFP and NHS esters under identical conditions is sparse in the literature, it is widely reported that NHS esters have a half-life of minutes at a pH of 8, whereas PFP esters are more stable.[2] This increased stability of PFP esters allows for longer reaction times and can lead to higher conjugation yields.[7]
Experimental Protocol: Amine Modification of an Antibody
This protocol outlines a general procedure for labeling an antibody with an amine-reactive crosslinker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.
-
Amine-reactive crosslinker (PFP or NHS ester version).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column for purification.
Procedure:
-
Prepare a 10 mM stock solution of the amine-reactive crosslinker in anhydrous DMSO or DMF.
-
Add a 5-20 molar excess of the crosslinker to the antibody solution.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Remove excess, unreacted crosslinker using a desalting column.
-
Characterize the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
II. Alternatives to the BCN Moiety
The BCN group facilitates the copper-free click reaction. Several other strained alkynes are available, with dibenzocyclooctyne (DBCO) being the most prevalent alternative.
Performance Comparison: BCN vs. DBCO
The choice between BCN and DBCO often comes down to a trade-off between reaction kinetics, stability, and physicochemical properties.[5]
| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) |
| Structure | Compact, non-aromatic | Bulky, aromatic |
| Reactivity with Azides | Generally lower than DBCO | Generally higher than BCN |
| Stability | More stable in the presence of thiols (e.g., GSH) | Less stable in the presence of thiols (e.g., GSH) |
| Lipophilicity | Lower | Higher |
| Size | Smaller | Larger |
Data Summary: Reaction Kinetics of SPAAC
DBCO derivatives generally exhibit faster reaction kinetics with azides compared to BCN due to greater ring strain.[8] The second-order rate constants (k₂) are a measure of this reactivity.
| Cyclooctyne (B158145) | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| BCN | Benzyl Azide | ~0.06 - 0.1 |
| DBCO | Benzyl Azide | ~0.6 - 1.0 |
Note: Reaction rates can vary based on the specific derivatives, solvent, and temperature. Data compiled from multiple sources and may not be directly comparable.[8]
The relationship between the structure of the cyclooctyne and its reactivity is a key consideration in selecting a crosslinker.
Caption: Relationship between cyclooctyne structure and properties.
Experimental Protocol: SPAAC Conjugation
This protocol describes the "click" reaction between a BCN/DBCO-labeled biomolecule and an azide-functionalized partner.
Materials:
-
BCN or DBCO-labeled biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized molecule.
-
Purification system (e.g., SEC, HIC).
Procedure:
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
Add a 1.5-5 molar excess of the azide-functionalized molecule to the BCN/DBCO-labeled biomolecule.
-
Incubate the reaction at room temperature for 1-12 hours or at 4°C for 12-24 hours. Reaction times will be shorter for DBCO than for BCN.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
Purify the final conjugate to remove unreacted components.
III. Variations in the PEG Spacer
The length of the PEG spacer can be adjusted to fine-tune the properties of the final conjugate. Alternatives to the PEG2 spacer in the parent molecule include PEG4, PEG8, PEG12 , and longer chains.
Impact of PEG Linker Length
The length of the PEG chain can influence several key parameters of a bioconjugate.[9][10]
| Property | Effect of Increasing PEG Length |
| Solubility | Generally increases |
| Hydrodynamic Radius | Increases |
| In vivo Circulation Half-life | Generally increases |
| Steric Hindrance | May increase, potentially impacting binding affinity |
| Immunogenicity | Generally decreases |
The choice of PEG linker length is a balance between improving pharmacokinetic properties and maintaining the biological activity of the conjugated molecule.[11]
IV. Alternative Crosslinker Chemistries
Beyond direct analogues of this compound, a diverse range of heterobifunctional crosslinkers with different reactive groups are available.
Thiol-Reactive Alternatives
Instead of targeting amines, it is often advantageous to target sulfhydryl groups on cysteine residues, as they are less abundant on protein surfaces, allowing for more site-specific conjugation.[12] Common thiol-reactive groups include maleimides and haloacetyls .
-
NHS-PEG-Maleimide: This is a classic heterobifunctional crosslinker that reacts with amines via its NHS ester and with thiols via its maleimide (B117702) group.[13]
-
BCN-PEG-Maleimide: This crosslinker combines copper-free click chemistry with thiol reactivity.
Cleavable Linkers
The this compound forms a stable, non-cleavable linkage. In some applications, particularly in drug delivery, it is desirable to have a cleavable linker that releases its payload under specific conditions.[14]
-
Disulfide Linkers: These can be cleaved in the reducing environment inside cells.
-
Hydrazone Linkers: These are acid-labile and can be cleaved in the acidic environment of endosomes and lysosomes.
-
Peptide Linkers: These can be designed to be cleaved by specific proteases that are overexpressed in tumor cells.[14]
Conclusion
The selection of a crosslinking reagent is a multifaceted decision that requires careful consideration of the specific application, the nature of the biomolecules being conjugated, and the desired properties of the final product. While this compound is a powerful and versatile tool, its alternatives offer a range of properties that may be better suited for particular experimental designs.
-
For applications requiring enhanced stability in aqueous media, PFP esters are superior to NHS esters.
-
When rapid reaction kinetics are paramount for the click chemistry step, DBCO is generally the preferred strained alkyne over BCN. However, BCN offers advantages in terms of smaller size, lower lipophilicity, and greater stability in the presence of thiols.[5]
-
The length of the PEG spacer can be tailored to optimize the pharmacokinetic and biophysical properties of the conjugate.
-
Thiol-reactive and cleavable linkers provide alternative strategies for bioconjugation that can offer greater site-specificity and controlled release of payloads, respectively.
By understanding the performance characteristics of these various crosslinking reagents, researchers can make informed choices to advance their work in drug development, diagnostics, and fundamental biological research.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
A Comparative Guide to the Reaction Kinetics of BCN with Azide-Tagged Molecules
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate bioorthogonal reaction is a critical decision that profoundly influences the efficiency and success of their endeavors. Among the most widely adopted "click chemistry" reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free ligation that has revolutionized the labeling of biomolecules in complex biological systems. This guide provides an objective comparison of the reaction kinetics of a key player in this field, bicyclo[6.1.0]nonyne (BCN), with its commonly used alternatives, dibenzocyclooctyne (DBCO) and dibenzoannulated cyclooctyne (B158145) (DIBO). The comparative analysis is supported by experimental data to empower informed decisions in the selection of the optimal cyclooctyne for specific research applications.
Quantitative Comparison of Reaction Kinetics
The reactivity of cyclooctynes in SPAAC reactions is quantified by their second-order rate constants (k), which provide a direct measure of how rapidly the reaction proceeds. A higher rate constant is often desirable, particularly for applications involving low concentrations of reactants or requiring rapid conjugation. The following table summarizes the second-order rate constants for the reaction of BCN, DBCO, and DIBO with various azide-tagged molecules.
| Cyclooctyne | Azide (B81097) Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Solvent System |
| BCN | Benzyl (B1604629) azide | ~0.06 - 0.1 | Acetonitrile:Water |
| Phenyl azide | ~0.2 | Acetonitrile:Water (3:1)[1] | |
| 2-Azidoethanol | 0.024 | Not specified[2] | |
| 2-Azidopropanol | 0.012 | Not specified[2] | |
| 2-Azido-2-methylpropanol | 0.012 | Not specified[2] | |
| Electron-deficient aryl azides | up to 2.9 | Not specified[3] | |
| DBCO | Benzyl azide | ~0.6 - 1.0 | Acetonitrile:Water |
| Phenyl azide | 0.033 | Acetonitrile:Water (3:1)[1] | |
| DIBO | Benzyl azide | ~0.3 - 0.7 | Not specified |
Note: Reaction rates can be influenced by factors such as the specific derivatives of the cyclooctyne and azide, solvent polarity, and temperature.
From the data, it is evident that DBCO and DIBO generally exhibit faster reaction kinetics with benzyl azide compared to BCN.[4] However, an interesting reversal of reactivity is observed with aromatic azides, where BCN can react significantly faster than DBCO.[1] This highlights the importance of considering the electronic properties of the azide partner when selecting a cyclooctyne. Furthermore, studies have shown that the reactivity of BCN with electron-deficient aryl azides can be dramatically enhanced, reaching rate constants comparable to or even exceeding those of DBCO with aliphatic azides.[3]
Experimental Protocols
Accurate determination of reaction kinetics is paramount for comparing the efficiency of different bioorthogonal reactions. The two most common methods for measuring the second-order rate constants of SPAAC reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.
Determination of Reaction Kinetics using ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.
Materials:
-
Cyclooctyne of interest (BCN, DBCO, or DIBO)
-
Azide-tagged molecule
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN, CD₃OD)
-
Internal standard (e.g., dimethyl sulfone, mesitylene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the cyclooctyne, azide, and internal standard in the chosen deuterated solvent at known concentrations.
-
In an NMR tube, combine the stock solutions of the azide and the internal standard.
-
Initiate the reaction by adding the stock solution of the cyclooctyne to the NMR tube. The final concentrations should be in the millimolar range, and one reactant should be in a slight excess (e.g., 1.2 to 2 equivalents).
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time between acquisitions should be chosen based on the expected reaction rate.
-
-
Data Analysis:
-
Integrate a well-resolved signal corresponding to a proton on the starting cyclooctyne or azide and a signal from the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point by comparing its integral to the integral of the internal standard.
-
The second-order rate constant (k) can be determined by plotting the reciprocal of the reactant concentration versus time. The slope of the resulting linear fit will be equal to the rate constant.
-
Determination of Reaction Kinetics using UV-Vis Spectroscopy
This method is particularly useful for cyclooctynes that possess a distinct chromophore, such as DBCO, which has a characteristic absorbance around 309 nm.
Materials:
-
Cyclooctyne with a UV-active chromophore (e.g., DBCO)
-
Azide-tagged molecule
-
Appropriate solvent (e.g., acetonitrile, methanol, PBS)
-
Quartz cuvettes
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the cyclooctyne and the azide in the chosen solvent at known concentrations.
-
The reaction is typically run under pseudo-first-order conditions, with the azide in large excess (e.g., 10-fold or greater) over the cyclooctyne.
-
-
UV-Vis Data Acquisition:
-
In a quartz cuvette, place the solution of the azide at the desired concentration and allow it to equilibrate to the target temperature in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the cyclooctyne stock solution to the cuvette and mix quickly.
-
Immediately begin monitoring the decrease in absorbance at the λmax of the cyclooctyne (e.g., ~309 nm for DBCO) over time.
-
-
Data Analysis:
-
The data will follow a first-order decay. The pseudo-first-order rate constant (k') can be obtained by fitting the absorbance versus time data to a single exponential decay function.
-
The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the azide in excess: k = k' / [Azide].
-
Visualizing the Experimental Workflow
To provide a clearer understanding of the process for determining reaction kinetics, the following diagram illustrates the general experimental workflow.
Caption: Experimental workflow for determining SPAAC reaction kinetics.
Conclusion
The choice between BCN and its alternatives, DBCO and DIBO, is not straightforward and depends heavily on the specific requirements of the experiment. While DBCO and DIBO offer faster kinetics with aliphatic azides, making them suitable for applications where speed is paramount, BCN demonstrates unique reactivity profiles. Its enhanced reaction rates with electron-deficient aryl azides open up possibilities for orthogonal ligation strategies. Furthermore, the smaller size and increased hydrophilicity of BCN can be advantageous in certain biological contexts. By understanding the kinetic nuances and having access to reliable experimental protocols, researchers can make an informed decision to select the most appropriate cyclooctyne for their bioconjugation needs, ultimately leading to more efficient and successful outcomes in their research and development efforts.
References
Evaluating the Biocompatibility of endo-BCN-PEG2-PFP Ester Conjugates: A Comparative Guide
For researchers and drug development professionals, the choice of a linker for bioconjugation is critical to the efficacy and safety of therapeutic molecules. The endo-BCN-PEG2-PFP ester is a heterobifunctional linker designed for copper-free click chemistry and amine modification, offering a versatile tool for creating antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2][3][4] A thorough evaluation of the biocompatibility of conjugates formed using this linker is paramount for their clinical translation. This guide provides a comparative analysis of the expected biocompatibility of this compound conjugates, supported by experimental data from related systems, and detailed protocols for key evaluation assays.
Executive Summary of Biocompatibility Profile
While direct experimental data on the biocompatibility of conjugates specifically synthesized with this compound is limited in publicly available literature, an evaluation can be extrapolated from the well-documented biocompatibility of its constituent parts: the bicyclo[6.1.0]nonyne (BCN) moiety, the polyethylene (B3416737) glycol (PEG) spacer, and the resulting conjugate structure.
Key Biocompatibility Considerations:
-
Cytotoxicity: The linker itself is expected to have low intrinsic cytotoxicity. The overall cytotoxicity of the conjugate will be primarily determined by the attached payload (e.g., a cytotoxic drug in an ADC).
-
Immunogenicity: The PEG component is the main contributor to the immunogenic potential. While PEG is generally considered biocompatible, a subset of the population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance and potential hypersensitivity reactions. The BCN moiety is considered to be minimally immunogenic.
-
Hemocompatibility: PEGylated surfaces are known to reduce protein adsorption and cell adhesion, which is expected to result in good hemocompatibility, with low risks of hemolysis and thrombosis.
Comparative Analysis of Biocompatibility Parameters
To provide a comprehensive overview, this section compares the expected biocompatibility of this compound conjugates with relevant alternatives.
Table 1: In Vitro Cytotoxicity
| Conjugate/Component | Cell Line(s) | Assay | Key Findings | Reference(s) |
| Expected: this compound Conjugate | Various Cancer Cell Lines | MTT/CellTiter-Glo | Cytotoxicity will be payload-dependent. The linker itself is not expected to be cytotoxic. | Inferred from[5][6] |
| PEG-Camptothecin Conjugate | Gliosarcoma | Cell Viability Assay | PEGylation increased the maximum achievable drug concentration and enhanced distribution. | [5] |
| PEG-Doxorubicin Conjugate | Murine Melanoma (B16F10) | MTT Assay | Conjugate was 10-20 fold less toxic than free doxorubicin, indicating payload release is necessary for activity. | [6] |
| Affibody-PEG-MMAE Conjugate | HER2-positive cancer cells | Cell Viability Assay | Longer PEG chains (10 kDa vs. 4 kDa) slightly reduced in vitro cytotoxicity but improved in vivo efficacy. | [7] |
| Polysarcosine-Interferon Conjugate | Daudi cells | Cell Viability Assay | Polysarcosine conjugate was slightly more potent in inhibiting tumor cell proliferation than the PEGylated counterpart. | [8] |
Table 2: Immunogenicity
| Conjugate/Component | Model | Assay | Key Findings | Reference(s) |
| Expected: this compound Conjugate | Human PBMCs | Cytokine Release Assay (ELISA) | Low potential for cytokine release, but risk of anti-PEG antibody response exists. | Inferred from[9][10] |
| PEGylated Proteins | Human | Anti-PEG Antibody ELISA | Pre-existing anti-PEG antibodies are found in a significant portion of the healthy population. | [10] |
| Polysarcosine-Interferon Conjugate | Mouse | Anti-Interferon Antibody ELISA | Elicited considerably less anti-interferon antibodies in mice compared to the PEGylated conjugate. | [8][11] |
| PEGylated Nanoparticles | Human Serum | Complement Activation Assay | PEGylation mitigates but does not abolish complement activation. | [12] |
Table 3: In Vivo Toxicity & Biodistribution
| Conjugate/Component | Animal Model | Key Findings | Reference(s) |
| Expected: this compound Conjugate | Mouse/Rat | Biodistribution will be influenced by the targeting moiety and PEG spacer. Low off-target toxicity is expected. | Inferred from[13][14][15] |
| PEGylated Nanoparticles | Rat | Primarily accumulated in the liver and spleen with a long circulation time. No significant toxicity observed at therapeutic doses. | [14][16] |
| PEGylated Graphene | Mouse | Mainly accumulated in the liver and spleen and was gradually cleared. No appreciable toxicity was observed at the tested dose over 3 months. | [17] |
| PEG-Coated Boron Nitride | Mouse | Accumulated in the liver, lung, and spleen. Pathological changes were observed in these organs and the heart, indicating potential toxicity. | [13] |
| Polysarcosine-Interferon Conjugate | Mouse | Showed comparable circulation half-life to PEG-conjugate and accumulated more in tumor sites. | [8] |
Visualizing Key Concepts and Workflows
To further clarify the processes involved in creating and evaluating these conjugates, the following diagrams illustrate the conjugation reaction, a key signaling pathway related to immunogenicity, and a typical experimental workflow.
References
- 1. a3p-scientific.com [a3p-scientific.com]
- 2. This compound, 1421932-53-7 | BroadPharm [broadpharm.com]
- 3. endo-BCN-PEG4-PFP ester, CAS 153252-36-9 | AxisPharm [axispharm.com]
- 4. endo-BCN-PEG-PFP ester | AxisPharm [axispharm.com]
- 5. In vitro cytotoxicity and in vivo distribution after direct delivery of PEG-camptothecin conjugates to the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly(ethylene glycol)-poly(ester-carbonate) block copolymers carrying PEG-peptidyl-doxorubicin pendant side chains: synthesis and evaluation as anticancer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.pku.edu.cn [chem.pku.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Immunogenicity of Polyethylene Glycol (PEG) [benthamopenarchives.com]
- 11. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. In Vivo Biodistribution and Toxicity of Highly Soluble PEG-Coated Boron Nitride in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of endo-BCN-PEG2-PFP Ester
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of endo-BCN-PEG2-PFP ester, a critical reagent in bioconjugation and drug development. Adherence to these protocols is vital for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines. Always consult with your EHS department for local regulations.
I. Understanding the Compound and Associated Hazards
This compound is a heterobifunctional linker used in "click chemistry" and bioconjugation. It contains three key components:
-
endo-Bicyclononyne (BCN): A strained alkyne that reacts with azides in strain-promoted alkyne-azide cycloaddition (SPAAC).
-
Polyethylene Glycol (PEG): A hydrophilic spacer that improves solubility. PEG compounds are generally considered to be of low toxicity and are biodegradable.[1][2]
-
Pentafluorophenyl (PFP) Ester: An active ester that reacts with primary amines to form stable amide bonds. PFP esters are generally less susceptible to hydrolysis than other active esters like NHS esters.[3][4][5][6]
While a supplier's Material Safety Data Sheet (MSDS) may indicate "no particular hazard associated with this compound," it is crucial to treat all laboratory chemicals with caution. The primary considerations for disposal are the reactivity of the PFP ester and the potential for the compound to be mixed with other hazardous materials.
II. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Handling Precautions:
-
Conduct all disposal procedures in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the work area.
III. Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on whether it is in its pure, unused form or is part of a waste solution from an experiment.
-
Containerization:
-
Place the original vial or a securely sealed container of the unused or expired compound into a larger, compatible, and clearly labeled hazardous waste container.
-
Use a container made of a material compatible with the chemical. Plastic is generally preferred.[7]
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid abbreviations.[8]
-
Indicate the approximate quantity of the waste.
-
Include the date the waste was first added to the container.
-
-
Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7]
-
Ensure the container is kept closed except when adding waste.
-
Segregate the container from incompatible waste streams, particularly strong acids, bases, and oxidizing agents.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Experimental waste solutions containing this compound must be treated as hazardous waste due to potential contamination with other reagents.
-
Quenching (Optional but Recommended):
-
If the waste solution contains unreacted PFP ester, it is good practice to quench its reactivity to prevent unintended reactions in the waste container.
-
To the waste solution, add a solution containing a primary amine, such as Tris or glycine (B1666218) buffer, at a pH between 7.2 and 8.5.[4]
-
Allow the mixture to stand for at least one hour at room temperature to ensure the complete hydrolysis and quenching of the PFP ester.
-
-
Containerization:
-
Collect the quenched (or unquenched) waste solution in a compatible hazardous waste container.
-
Do not mix this waste with other waste streams unless you have confirmed their compatibility. As a general rule, segregate halogenated and non-halogenated solvent wastes.
-
-
Labeling:
-
Label the container as "Hazardous Waste."
-
List all chemical constituents of the waste solution, including solvents and any other reagents present. For example: "Waste containing this compound, Dimethylformamide (DMF), and Tris buffer."
-
Indicate the approximate concentration or percentage of each component.
-
Include the date of accumulation.
-
-
Storage and Disposal:
-
Store the container in your lab's designated SAA, ensuring it is sealed and segregated from incompatible materials.
-
Arrange for pickup and disposal through your institution's EHS department.
-
Visual Guidance
Logical Flow for Disposal Decision-Making
Caption: Disposal Workflow for this compound
Summary of Disposal Parameters
| Parameter | Unused/Expired Solid | Waste Solution |
| Pre-treatment | None | Quenching with a primary amine buffer (e.g., Tris) is recommended. |
| Container | Compatible, sealed hazardous waste container. | Compatible, sealed liquid hazardous waste container. |
| Labeling | "Hazardous Waste," "this compound" | "Hazardous Waste," and list all chemical components with approximate concentrations. |
| Storage | Designated Satellite Accumulation Area (SAA), segregated from incompatibles. | Designated Satellite Accumulation Area (SAA), segregated from incompatibles. |
| Final Disposal | Through institutional Environmental Health and Safety (EHS) department. | Through institutional Environmental Health and Safety (EHS) department. |
Disclaimer: This information is provided for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for the specific policies and procedures of your institution. Always prioritize your local EHS guidelines and consult with your EHS department for any questions or concerns.
References
Safeguarding Your Research: A Comprehensive Guide to Handling endo-BCN-PEG2-PFP Ester
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety protocols and operational procedures for the handling and disposal of endo-BCN-PEG2-PFP ester. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this reactive chemical compound.
Personal Protective Equipment (PPE): A Multi-layered Defense
A thorough risk assessment should always precede the handling of any chemical. For this compound, a PFP ester that reacts with primary and secondary amines, the following personal protective equipment is mandatory to minimize exposure and ensure safety.[1][2]
| Body Part | Required PPE | Specifications and Remarks |
| Eyes & Face | Chemical safety goggles and a full-face shield | Must be worn together to provide comprehensive protection against splashes and aerosols. Standard safety glasses are insufficient.[1] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Double-gloving is highly recommended to provide an additional layer of protection. Inspect gloves for any signs of degradation or puncture before each use. Contaminated gloves must be changed immediately. |
| Body | Chemical-resistant laboratory coat | The lab coat should be fully buttoned to provide maximum coverage. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised. |
| Respiratory | Full-face respirator with an appropriate cartridge | A NIOSH-approved respirator equipped with a cartridge suitable for organic vapors should be used, especially in cases of inadequate ventilation.[1] Proper fit-testing of the respirator is mandatory. |
| Feet | Closed-toe, chemical-resistant shoes | Footwear must completely cover the feet to protect against spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Following a structured operational plan is crucial for minimizing risks associated with handling this compound.
1. Preparation and Pre-Handling Checks:
-
Ventilation: All handling of this compound must be conducted inside a certified chemical fume hood to ensure adequate ventilation.[1]
-
Safety Equipment: Verify that a safety shower and an emergency eyewash station are easily accessible and have been recently tested.[1][3]
-
Review Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the Safety Data Sheet for this compound.[1]
-
Assemble PPE: Don all the required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Ensure the fume hood is clear of any unnecessary items. All necessary equipment and reagents should be placed within easy reach to prevent reaching outside the hood's sash.
2. Handling the Chemical:
-
Transportation: When moving the chemical, always use a secondary container to mitigate the risk of spills from a primary container breach.
-
Dispensing: Open the container with caution. Dispense the required amount slowly and carefully to prevent splashing.
3. Post-Handling and Cleanup:
-
Decontamination: After use, wipe down the work surface within the fume hood with an appropriate cleaning agent.
-
Container Sealing: Tightly seal the this compound container.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, pipette tips, and empty containers, in a designated hazardous waste container in accordance with institutional and local regulations.
Disposal Plan: Managing Chemical Waste
All waste materials contaminated with this compound must be treated as hazardous waste. This includes used gloves, disposable lab coats, and any absorbent materials used for spill cleanup. Collect these materials in a clearly labeled, sealed container for hazardous waste disposal. Follow your institution's specific guidelines for chemical waste management.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to disposal.
A diagram illustrating the safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
